molecular formula C22H26FN3O5S B1140551 Rosuvastatin Lactone CAS No. 503610-43-3

Rosuvastatin Lactone

Katalognummer: B1140551
CAS-Nummer: 503610-43-3
Molekulargewicht: 463.5 g/mol
InChI-Schlüssel: SOEGVMSNJOCVHT-VEUZHWNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rosuvastatin Lactone is a key lactone metabolite of Rosuvastatin, a widely prescribed statin for cholesterol management. In research settings, it serves as a crucial reference standard and investigative tool. Its primary scientific value lies in two areas: first, in pharmaceutical and metabolic studies for analyzing the biotransformation and pharmacokinetics of the parent drug in biological systems . Second, it is an important analyte in environmental science for tracking the fate and persistence of pharmaceutical residues in the ecosystem . Studies have shown that Rosuvastatin and its lactone metabolite can be interconverted and are detected in sewage and surface waters, making them subjects of environmental monitoring and persistence research . This compound is supplied strictly for laboratory research purposes.

Eigenschaften

IUPAC Name

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEGVMSNJOCVHT-VEUZHWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034473
Record name Rosuvastatin-5S-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503610-43-3
Record name Rosuvastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503610433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosuvastatin-5S-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rosuvastatin Lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROSUVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL37W41F3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Rosuvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for rosuvastatin (B1679574) lactone, a key intermediate in the synthesis of the cholesterol-lowering drug rosuvastatin. The document outlines the prevalent Wittig reaction-based "lactone pathway," explores the highly stereoselective Julia-Kocienski olefination as a significant alternative, and touches upon other notable synthetic strategies. It includes detailed experimental protocols, comparative quantitative data, and visualizations of the reaction workflows to support research and development in pharmaceutical chemistry.

Core Synthesis Pathways

The synthesis of rosuvastatin lactone is most commonly achieved through the coupling of two key fragments: a chiral side-chain precursor and a functionalized pyrimidine (B1678525) heterocycle. The main strategies diverge in the method of olefination used to connect these two components.

The Lactone Pathway via Wittig Reaction

A widely reported and robust method for synthesizing this compound involves the Wittig reaction.[1][2][3][4][5] This pathway is characterized by the coupling of a protected chiral lactone aldehyde with a pyrimidine-derived phosphonium (B103445) ylide.[1][2] A subsequent one-pot deprotection and hydrolysis of the silyl (B83357) ether protecting group on the lactone ring yields the final product.[1][2][3][4][5]

The key intermediates in this pathway are:

  • (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde: The chiral side-chain component.

  • A phosphonium salt of the appropriately functionalized pyrimidine heterocycle: The source of the rosuvastatin core.[1][2][3][4][5]

The general workflow for this pathway is illustrated below.

Wittig_Reaction_Pathway Start1 Pyrimidine Precursor PhosphoniumSalt Pyrimidine Phosphonium Salt Start1->PhosphoniumSalt Salt Formation Start2 Chiral Lactone Aldehyde ((2S,4R)-4-(tert-butyldimethylsilyloxy) -6-oxotetrahydro-2H-pyran-2-carbaldehyde) WittigReaction Wittig Reaction Start2->WittigReaction Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Base Ylide->WittigReaction ProtectedLactone TBS-Protected This compound WittigReaction->ProtectedLactone Coupling Deprotection Deprotection (e.g., n-Bu4NF) ProtectedLactone->Deprotection FinalProduct This compound Deprotection->FinalProduct

Diagram 1: Wittig Reaction Pathway for this compound Synthesis.

Synthesis of TBS-Protected this compound (Wittig Coupling):

  • Materials: (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde, pyrimidine phosphonium salt, a suitable base (e.g., potassium carbonate), and a solvent such as dimethyl sulfoxide (B87167) (DMSO).[6]

  • Procedure:

    • To a solution of the pyrimidine phosphonium salt in DMSO, add the base (e.g., potassium carbonate) and stir at room temperature to generate the ylide.[6]

    • Add a solution of (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde to the ylide solution.[6]

    • Heat the reaction mixture (e.g., to 70-75°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

    • Upon completion, cool the reaction mixture and dilute with a non-polar solvent like toluene.[6]

    • Wash the organic phase with water, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude TBS-protected this compound.[6]

    • Purify the product by column chromatography on silica (B1680970) gel.

Deprotection to this compound:

  • Materials: TBS-protected this compound, a deprotecting agent (e.g., tetrabutylammonium (B224687) fluoride, n-Bu4NF), and a solvent like tetrahydrofuran (B95107) (THF).[2]

  • Procedure:

    • Dissolve the TBS-protected this compound in THF.

    • Add a solution of n-Bu4NF in THF to the reaction mixture.

    • Stir at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

    • Wash the organic phase, dry, and concentrate to yield this compound.

StepReactantsReagents/ConditionsYield (%)Purity (%)Reference
Wittig Coupling & DeprotectionChiral Lactone Aldehyde, Pyrimidine Phosphonium Salt1. K2CO3, DMSO, 70-75°C; 2. n-Bu4NF, THF62 (E-isomer)>97 (HPLC)[2][7]
Deprotection of TBS-LactoneTBS-Protected this compoundn-Bu4NF (3.4 equiv), THF, 25°C, 24h99-[2]
Julia-Kocienski Olefination Pathway

An alternative and highly stereoselective route to this compound utilizes the Julia-Kocienski olefination.[7][8] This method involves the reaction of a sulfone derivative of the pyrimidine heterocycle with the chiral lactone side-chain precursor.[7] A key advantage of this pathway is its excellent control over the geometry of the resulting double bond, predominantly forming the desired E-isomer.[7][8]

The general workflow for this pathway is depicted below.

Julia_Kocienski_Pathway Start1 Pyrimidine Sulfone (e.g., PT-sulfone) MetallatedSulfone Metallated Sulfone Start1->MetallatedSulfone Base (e.g., KHMDS) Start2 Chiral Lactone Aldehyde JKO_Reaction Julia-Kocienski Olefination Start2->JKO_Reaction MetallatedSulfone->JKO_Reaction ProtectedLactone TBS-Protected This compound JKO_Reaction->ProtectedLactone Coupling Deprotection Deprotection ProtectedLactone->Deprotection FinalProduct This compound Deprotection->FinalProduct

Diagram 2: Julia-Kocienski Olefination Pathway for this compound Synthesis.

Julia-Kocienski Olefination:

  • Materials: A pyrimidine sulfone derivative (e.g., a phenyltetrazole (PT)-sulfone), the chiral lactone aldehyde, a strong base (e.g., potassium hexamethyldisilazide, KHMDS), and an anhydrous solvent (e.g., dimethoxyethane, DME).[9]

  • Procedure:

    • Dissolve the pyrimidine sulfone in anhydrous DME under an inert atmosphere (e.g., nitrogen) and cool to a low temperature (e.g., -55°C).[9]

    • Add a solution of KHMDS in DME dropwise to the sulfone solution and stir to form the metallated sulfone.[9]

    • Add the chiral lactone aldehyde dropwise to the reaction mixture and continue stirring at low temperature.[9]

    • Allow the reaction to warm to room temperature and stir overnight.[9]

    • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).[9]

    • Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.[9]

    • Purify the crude product by column chromatography to yield the TBS-protected this compound.[9]

StepReactantsReagents/ConditionsYield (%)Purity (%)E/Z RatioReference
Julia-Kocienski OlefinationPyrimidine Sulfone, Chiral Lactone AldehydeKHMDS, DME, -55°C to RT66-71>97 (HPLC)up to 300:1[7][8]

Other Synthetic Strategies

Beyond the two primary pathways detailed above, other methods for the synthesis of rosuvastatin and its lactone intermediate have been explored. These include:

  • Asymmetric Synthesis Approaches: These methods focus on the stereocontrolled synthesis of the chiral side chain. Techniques such as aldolase-catalyzed processes and catalytic enantioselective allylation have been employed to establish the correct stereochemistry early in the synthetic sequence.[10][11]

  • Alternative Pyrimidine Core Syntheses: Various methods exist for the preparation of the key pyrimidine precursors, with some approaches designed to avoid metal catalysis and cryogenic conditions.[12]

  • Patented Industrial Routes: A number of patents describe alternative routes that may be suitable for large-scale industrial production.[13] These can involve different starting materials, such as fluorobenzaldehyde, and a series of condensation, oxidation, and reduction steps.[13]

Conclusion

The synthesis of this compound is a well-established field with several viable pathways available to researchers and drug development professionals. The Wittig reaction-based "lactone pathway" offers a reliable and frequently cited method. For applications requiring high stereoselectivity, the Julia-Kocienski olefination presents a powerful alternative. The choice of synthetic route will depend on factors such as the desired scale of production, cost of reagents, and the required stereochemical purity of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the informed selection and implementation of a suitable synthetic strategy.

References

An In-depth Technical Guide to the Physicochemical Properties of Rosuvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rosuvastatin (B1679574) lactone is a key metabolite and a significant impurity of rosuvastatin, a potent HMG-CoA reductase inhibitor widely prescribed for the management of hyperlipidemia.[1][2][3] A thorough understanding of its physicochemical properties is crucial for drug development, formulation, and stability studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of rosuvastatin lactone, detailed experimental protocols for its analysis, and visualizations of its metabolic formation and analytical workflows.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various physiological and pharmaceutical environments.

PropertyValueSource
Chemical Name N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide[4][5]
Molecular Formula C₂₂H₂₆FN₃O₅S[3][4][6]
Molecular Weight 463.52 g/mol [4][6][7]
CAS Number 503610-43-3[3][4][6]
Appearance Off-white to white solid[8]
LogP 2.8816[6]
Topological Polar Surface Area (TPSA) 109.69 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 7[6]
Rotatable Bonds 6[6]
Purity ≥98%[3][6]
Storage Temperature 2-8 °C[8]
Solubility

The solubility of this compound has been determined in various solvents, which is critical for developing analytical methods and formulations.

SolventSolubility
Dimethylformamide (DMF) 30 mg/mL[3]
Dimethyl Sulfoxide (DMSO) 15 mg/mL[3], 125 mg/mL (with ultrasonic)[7][9]
Ethanol Slightly soluble[3]
Methanol (B129727) Soluble[8]
Chloroform Slightly soluble

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of this compound.

Synthesis of this compound

A common synthetic route to rosuvastatin involves the lactonized side chain. One key step is the Wittig coupling of (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde with a phosphonium (B103445) salt of an appropriately functionalized pyrimidine (B1678525) heterocycle.[10][11][12] The resulting 4-O-TBS this compound can then undergo one-pot deprotection and hydrolysis to yield rosuvastatin.[10][11][12]

Analytical Method for Quantification: Stability-Indicating UPLC

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the quantification of rosuvastatin and its impurities, including the lactone form.[13]

  • Instrumentation : The system consists of a binary solvent manager, a sample manager, and a tunable ultraviolet (TUV) detector.[13]

  • Chromatographic Conditions :

    • Column : Acquity BEH C-18, 100mm x 2.1mm, 1.7µm[13]

    • Mobile Phase : A gradient mixture of 0.1% Trifluoroacetic Acid (TFA) and Methanol.[13]

    • Flow Rate : 0.3 mL/min[13]

    • Column Temperature : 40 °C[13]

    • Sample Cooler Temperature : 10 °C[13]

    • Detection Wavelength : 240 nm[13]

  • Diluent : A 50:50 mixture of water and methanol is used as the diluent.[13]

  • Sample Preparation : Rosuvastatin is diluted to 50 mL with the diluent to be used as the assay standard. A further 5 mL of this solution is diluted to 50 mL with the diluent to serve as a standard for quantifying impurities.[13]

Forced Degradation Studies

Forced degradation studies are critical to understanding the stability of rosuvastatin and the formation of its degradation products, including the lactone.

  • Acid Hydrolysis : Rosuvastatin is subjected to 5 M HCl at 60 °C for 4 hours. This condition leads to the formation of five degradation products.[14]

  • Alkaline Hydrolysis : The drug is treated with 5 M NaOH at 60 °C for 4 hours. Rosuvastatin is found to be stable under these conditions.[14]

  • Oxidative Degradation : Exposure to 6% H₂O₂ results in the formation of one degradation product.[14]

  • Photolysis : Under acidic photolysis conditions, five degradation products are formed. Neutral and solid-state photolysis each produce two degradation products.[14]

  • Thermal Stress : The drug demonstrates stability against thermal stress.[14]

The conversion between rosuvastatin and its lactone form is an equilibrium reaction influenced by the solvent matrix.[1][2] In aprotic solvents, the formation of the lactone is favored.[1][2] Conversely, in an acidic aqueous mobile phase, the reverse reaction, the hydrolysis of the lactone back to the acid form, is observed.[1][2] In organic protic solvents like methanol, both forms are stable.[1][2]

Metabolic Pathway and Analytical Workflow

Metabolic Formation of this compound

Rosuvastatin undergoes limited metabolism in the human body, with only about 10% of a dose recovered as metabolites.[15] The primary metabolites are N-desmethyl rosuvastatin and this compound.[15][16][17] The formation of the lactone can occur via a glucuronide intermediate.[16][17] Unlike many other statins, rosuvastatin's metabolism has no significant involvement of the CYP3A4 enzyme.[16][17] The conversion is partially mediated by CYP2C9.[15][16][17]

metabolic_pathway rosuvastatin Rosuvastatin (Acid Form) glucuronide Rosuvastatin Acyl Glucuronide rosuvastatin->glucuronide Glucuronidation lactone This compound rosuvastatin->lactone Intramolecular Esterification desmethyl N-desmethyl Rosuvastatin rosuvastatin->desmethyl CYP2C9 glucuronide->lactone Elimination lactone->rosuvastatin Hydrolysis

Caption: Metabolic conversion of rosuvastatin to its lactone and N-desmethyl metabolites.

Experimental Workflow for UPLC Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical substance using the stability-indicating UPLC method described previously.

experimental_workflow start Sample Preparation (Bulk Drug or Formulation) dissolution Dissolution in 50:50 Water:Methanol start->dissolution injection Injection into UPLC System dissolution->injection separation Chromatographic Separation (Acquity BEH C18 Column) injection->separation detection UV Detection at 240 nm separation->detection analysis Data Analysis and Quantification detection->analysis report Report Generation analysis->report

Caption: Workflow for the UPLC analysis of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Rosuvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin (B1679574), a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is primarily available in its active hydroxy acid form. In vivo, rosuvastatin is partially converted to its major metabolite, rosuvastatin lactone. This technical guide provides a comprehensive overview of the mechanism of action of this compound, consolidating available quantitative data, detailing relevant experimental protocols, and illustrating key pathways and workflows. While the parent compound, rosuvastatin acid, is the pharmacologically active agent responsible for lowering cholesterol, this compound is generally considered an inactive metabolite concerning HMG-CoA reductase inhibition. However, it exhibits inhibitory activity towards certain metabolic enzymes, which is a crucial consideration in drug-drug interactions. This document aims to serve as a detailed resource for researchers and professionals in the field of drug development and pharmacology.

Introduction

Rosuvastatin is a synthetic statin that plays a critical role in the management of hypercholesterolemia.[1][2] Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3] In the body, rosuvastatin is subject to limited metabolism, leading to the formation of two main metabolites: N-desmethyl rosuvastatin and rosuvastatin-5S-lactone.[4][5] N-desmethyl rosuvastatin possesses some HMG-CoA reductase inhibitory activity, albeit significantly less than the parent compound.[6] this compound, on the other hand, is considered clinically inactive as an HMG-CoA reductase inhibitor.[4][7] The interconversion between the active acid form and the inactive lactone form is a key aspect of statin metabolism, with the lactone form being more lipophilic.[6][8] This guide focuses specifically on the formation, activity, and quantification of this compound.

Mechanism of Action and Metabolic Pathway

The pharmacological activity of rosuvastatin is primarily attributed to its hydroxy acid form, which competitively inhibits HMG-CoA reductase.[2][3] this compound is formed in vivo through a metabolic process involving glucuronidation.[6][9] Studies have identified that UDP glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A3, are capable of forming acyl glucuronide conjugates of statin acids.[6][9] These conjugates can then undergo spontaneous cyclization to form the corresponding lactone.[9] UGT1A3, in particular, has been shown to have a significant capacity for this lactonization process, although the conversion rate for rosuvastatin is lower than that of other statins like pitavastatin (B1663618) and atorvastatin.[6] Another proposed mechanism for the formation of this compound is through intramolecular esterification.

Metabolic Pathway of Rosuvastatin

Rosuvastatin Metabolism rosuvastatin Rosuvastatin (Active Acid Form) lactone This compound (Inactive Metabolite) rosuvastatin->lactone UGT1A1, UGT1A3 (Glucuronidation & Cyclization) desmethyl N-desmethyl Rosuvastatin (Minimally Active Metabolite) rosuvastatin->desmethyl CYP2C9 HMG_CoA_Reductase_Assay start Start prepare Prepare Reagents (Buffer, NADPH, HMG-CoA, Enzyme, Test Compound) start->prepare plate Add Reagents and Test Compound to 96-well Plate prepare->plate initiate Initiate Reaction with HMG-CoA Reductase plate->initiate measure Measure Absorbance at 340 nm (Kinetic Reading) initiate->measure calculate Calculate Rate of NADPH Consumption and Percent Inhibition measure->calculate plot Plot Inhibition vs. Concentration and Determine IC50 calculate->plot end End plot->end Cell_Based_Cholesterol_Assay start Start seed Seed Cells in 96-well Plate start->seed treat Treat Cells with Test Compound seed->treat fix Fix Cells treat->fix stain Stain with Filipin III fix->stain wash Wash Cells stain->wash image Fluorescence Microscopy wash->image analyze Analyze Fluorescence Intensity image->analyze end End analyze->end

References

The Biological Activity of Rosuvastatin Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is widely prescribed to lower cholesterol levels. In vivo, rosuvastatin is metabolized to a limited extent, with one of its main metabolites being rosuvastatin lactone. While the parent compound, rosuvastatin acid, is the pharmacologically active form responsible for cholesterol reduction, the lactone metabolite exhibits its own distinct biological activity profile. This technical guide provides an in-depth exploration of the biological activities of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Biological Activities and Quantitative Data

This compound is generally considered inactive as a lipid-lowering agent. Its primary biological activities appear to be independent of HMG-CoA reductase inhibition and are more pronounced in other physiological systems.

HMG-CoA Reductase Inhibition

While rosuvastatin acid is a potent inhibitor of HMG-CoA reductase with an IC50 of 11 nM in a cell-free assay, this compound is considered to have no significant hypolipidemic effects[1][2]. Direct quantitative data for the IC50 of this compound on HMG-CoA reductase is not prominently available in the literature, reinforcing its classification as an inactive metabolite in the context of cholesterol synthesis inhibition.

Vasorelaxant Effects

A notable biological activity of this compound is its ability to induce vasorelaxation. Studies on isolated rat aortic rings have demonstrated that this compound elicits a concentration-dependent relaxation. Interestingly, this effect is independent of the endothelium and HMG-CoA reductase activity, suggesting a different mechanism of action compared to the parent rosuvastatin acid[2].

Compound Condition EC50 (M) Emax (%)
This compoundWith Endothelium-6.9098.63 ± 3.96
This compoundWithout Endothelium-6.5098.48 ± 0.85
Rosuvastatin AcidWith Endothelium-5.9588.83 ± 1.99

Table 1: Vasorelaxant effects of this compound and rosuvastatin acid on rat aortic rings. Data presented as -log(EC50) and mean ± SEM for maximal relaxation (Emax).

Cytochrome P450 (CYP) Enzyme Inhibition

This compound has been shown to be an inhibitor of certain cytochrome P450 enzymes, which could have implications for drug-drug interactions. The lactone form generally exhibits stronger inhibitory effects on CYP3A4/5 compared to the acid form, while its effect on CYP2C9 is also notable[3].

Enzyme Inhibitor IC50 (µM)
CYP2C9This compound20.5
CYP3A4/5This compound20.7
CYP2C9.1This compound8.52
CYP2C9.3This compound4.1

Table 2: Inhibitory concentration (IC50) of this compound on various CYP450 isoforms.[3][4]

Signaling Pathways

The biological activities of this compound, particularly its HMG-CoA reductase-independent effects, are mediated through distinct signaling pathways.

Nitric Oxide Synthase (NOS) Pathway in Vasorelaxation

The vasorelaxant effect of this compound in endothelium-denuded aortic rings is linked to the induction of nitric oxide synthase (NOS), specifically inducible NOS (iNOS or NOS-2), and the subsequent involvement of potassium channels[2]. This is in contrast to the parent drug, rosuvastatin, whose vasculogenic effects are often attributed to the activation of endothelial NOS (eNOS) via the PI3K/Akt pathway[5].

cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Ros_Lactone This compound Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell iNOS iNOS (NOS-2) Induction NO Nitric Oxide (NO) Production iNOS->NO K_Channels K+ Channels Opening NO->K_Channels Vasorelaxation Vasorelaxation K_Channels->Vasorelaxation

This compound-Induced Vasorelaxation Pathway.

Potential Involvement in Pleiotropic Effects

Statins, including rosuvastatin, exert pleiotropic effects that are independent of their cholesterol-lowering action. These effects often involve the modulation of the PI3K/Akt and RhoA/ROCK signaling pathways, which regulate processes like cell survival, proliferation, and cytoskeletal dynamics[6][7]. While direct evidence for this compound's role in these pathways is still emerging, its distinct, HMG-CoA reductase-independent activities suggest a potential contribution to the overall pleiotropic profile of the parent drug[2]. The lactone form, being more lipophilic, may enter cells via passive diffusion, potentially interacting with different intracellular targets than the actively transported acid form[6].

cluster_Mevalonate_Pathway Mevalonate (B85504) Pathway Ros_Acid Rosuvastatin Acid HMG_CoA_Reductase HMG-CoA Reductase Ros_Acid->HMG_CoA_Reductase Inhibition PI3K PI3K Ros_Acid->PI3K Mevalonate_Pathway Mevalonate Pathway Isoprenoids Isoprenoid Synthesis (e.g., GGPP) RhoA RhoA Prenylation Isoprenoids->RhoA Inhibition ROCK ROCK Activation RhoA->ROCK eNOS eNOS Activation ROCK->eNOS Inhibition Pleiotropic_Effects Pleiotropic Effects (e.g., improved endothelial function) ROCK->Pleiotropic_Effects Negative Regulation Akt Akt Phosphorylation PI3K->Akt Akt->eNOS eNOS->Pleiotropic_Effects

Pleiotropic Effects of Rosuvastatin Acid.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for screening inhibitors of HMG-CoA reductase.

Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate by the enzyme.

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1 mM DTT and 1 mM EDTA)

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Test compounds (this compound, Rosuvastatin Acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. Keep enzymes and substrates on ice.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADPH solution

    • Test compound at various concentrations (or vehicle control)

  • Enzyme Addition: Add the HMG-CoA Reductase enzyme to all wells except for the "no enzyme" control wells.

  • Initiate Reaction: Start the reaction by adding the HMG-CoA substrate solution to all wells.

  • Measurement: Immediately begin kinetic measurement of absorbance at 340 nm in a microplate reader at 37°C. Record readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340 per minute) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

start Prepare Reagents (Buffer, Enzyme, Substrates, Test Compounds) setup Set up 96-well plate: - Assay Buffer - NADPH - Test Compound/Vehicle start->setup add_enzyme Add HMG-CoA Reductase Enzyme setup->add_enzyme initiate Initiate Reaction with HMG-CoA Substrate add_enzyme->initiate measure Kinetic Measurement of A340 at 37°C initiate->measure analyze Calculate Rate of NADPH Consumption measure->analyze calculate_inhibition Determine % Inhibition analyze->calculate_inhibition determine_ic50 Calculate IC50 Value calculate_inhibition->determine_ic50

HMG-CoA Reductase Assay Workflow.

Aortic Ring Vasorelaxation Assay

This ex vivo protocol is used to assess the vasorelaxant properties of compounds on isolated arterial segments.

Principle: The contractility of isolated aortic rings is measured in an organ bath. The ability of a test compound to relax pre-constricted rings is quantified.

Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat)

  • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2

  • Vasoconstrictor agent (e.g., Phenylephrine, KCl)

  • Test compounds (this compound, Rosuvastatin Acid)

  • Organ bath system with force transducers and data acquisition software

Procedure:

  • Aorta Dissection: Euthanize the animal and carefully dissect the thoracic aorta, placing it in cold Krebs-Henseleit solution.

  • Ring Preparation: Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings. For endothelium-denuded rings, gently rub the luminal surface with a fine wire.

  • Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g, with solution changes every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.

  • Pre-constriction: After washing and returning to baseline tension, pre-constrict the rings with a submaximal concentration of a vasoconstrictor like phenylephrine.

  • Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add the test compound in a cumulative manner, increasing the concentration stepwise.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-constriction tension.

    • Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve.

    • Calculate the EC50 and Emax values from the curve.

start Dissect and Prepare Aortic Rings mount Mount Rings in Organ Bath start->mount equilibrate Equilibrate under Resting Tension mount->equilibrate viability Check Viability with KCl equilibrate->viability preconstrict Pre-constrict with Phenylephrine viability->preconstrict add_compound Add Test Compound (Cumulative Concentrations) preconstrict->add_compound record Record Relaxation Response add_compound->record analyze Generate Concentration- Response Curve record->analyze calculate_ec50 Calculate EC50 and Emax analyze->calculate_ec50

Aortic Ring Vasorelaxation Assay Workflow.

Cell Viability (MTT) Assay

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., endothelial cells, smooth muscle cells)

  • Complete cell culture medium

  • Test compounds (this compound, Rosuvastatin Acid)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

This compound, a primary metabolite of rosuvastatin, demonstrates a unique biological activity profile that is distinct from its parent compound. While being largely inactive as an HMG-CoA reductase inhibitor, it exhibits significant vasorelaxant effects through a mechanism independent of the endothelium and likely involving the induction of iNOS. Furthermore, its inhibitory action on key drug-metabolizing enzymes, such as CYP2C9 and CYP3A4, warrants consideration in the context of polypharmacy. The pleiotropic effects of rosuvastatin may be a composite of the actions of both the acid and lactone forms, with the latter potentially contributing through HMG-CoA reductase-independent pathways. Further research is necessary to fully elucidate the specific signaling pathways modulated by this compound and to quantify its activity in a broader range of cellular assays. This technical guide provides a foundational understanding of the biological activity of this compound, offering valuable data and protocols to guide future investigations in this area.

References

Rosuvastatin Lactone: A Comprehensive Technical Guide on its Role as a Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a third-generation statin, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. While rosuvastatin is primarily excreted unchanged, a portion of the administered dose is metabolized into various compounds, with rosuvastatin lactone being a significant metabolite. This technical guide provides an in-depth exploration of this compound, covering its formation, metabolic pathways, analytical quantification, and pharmacological implications. The information is presented to aid researchers and professionals in the fields of drug metabolism, pharmacokinetics, and new drug development.

Formation and Metabolic Pathways of this compound

Rosuvastatin undergoes limited metabolism in the body, with approximately 10% of a dose being recovered as metabolites. The primary routes of metabolism involve N-desmethylation and lactonization.[1][2]

The formation of this compound is a notable metabolic pathway. Evidence suggests that the conversion of the parent rosuvastatin acid to its lactone form can occur via a glucuronide intermediate.[3] This process involves the action of UDP-glucuronosyltransferases (UGTs).[1] While cytochrome P450 enzymes have a minimal role in the overall metabolism of rosuvastatin, CYP2C9 is the principal enzyme responsible for the formation of the N-desmethyl metabolite and may have a minor role in lactone formation.[1][2]

The metabolic conversion is a reversible process, with the lactone capable of hydrolyzing back to the active acid form. The equilibrium between the acid and lactone forms can be influenced by the surrounding chemical environment, such as the pH of the solvent matrix during analytical procedures.[4]

Below is a signaling pathway diagram illustrating the key steps in the metabolism of rosuvastatin.

Rosuvastatin_Metabolism Rosuvastatin Rosuvastatin (Acid form) N_desmethyl N-desmethyl Rosuvastatin Rosuvastatin->N_desmethyl CYP2C9 Glucuronide Rosuvastatin Acyl Glucuronide Rosuvastatin->Glucuronide UGTs Lactone This compound Glucuronide->Lactone Intramolecular Displacement Lactone->Rosuvastatin Hydrolysis (e.g., Esterases)

Metabolic pathway of rosuvastatin.

Quantitative Analysis of Rosuvastatin and its Metabolites

The quantification of rosuvastatin and its metabolites, including this compound, in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique due to its high sensitivity and selectivity.

Pharmacokinetic Data

A study conducted in healthy Chinese volunteers provides valuable pharmacokinetic data for rosuvastatin, N-desmethyl rosuvastatin, and this compound after single and multiple oral doses of rosuvastatin. The key pharmacokinetic parameters are summarized in the tables below.[5]

Table 1: Geometric Mean (CV%) Pharmacokinetic Parameters after a Single Oral Dose of Rosuvastatin [5]

AnalyteDose (mg)Cmax (ng/mL)AUC(0-t) (ng·h/mL)tmax (h)t1/2 (h)
Rosuvastatin 58.33 (41.7)57.63 (40.4)4.0 (2-6)14.9 (31.7)
1010.76 (51.8)88.89 (43.4)4.0 (1-6)17.6 (36.1)
2019.17 (38.8)163.87 (36.8)5.0 (2-6)16.8 (27.2)
N-desmethyl Rosuvastatin 50.64 (53.1)6.00 (52.2)5.0 (3-6)17.0 (36.7)
100.81 (50.6)8.54 (47.7)5.0 (2-6)19.3 (33.1)
201.34 (44.8)14.63 (42.4)5.0 (4-6)18.2 (28.9)
This compound 50.51 (68.6)4.01 (66.8)6.0 (3-8)12.9 (48.1)
100.61 (72.1)5.81 (65.4)6.0 (4-8)15.1 (41.1)
200.99 (59.6)9.87 (55.7)6.0 (4-8)14.8 (34.5)

tmax is presented as median (range).

Table 2: Geometric Mean (CV%) Steady-State Pharmacokinetic Parameters after Multiple Oral Doses of Rosuvastatin [5]

AnalyteDose (mg)Cmax,ss (ng/mL)AUC(τ,ss) (ng·h/mL)
Rosuvastatin 58.31 (37.9)64.87 (36.9)
108.41 (53.3)77.29 (48.1)
2020.73 (38.9)178.64 (37.1)
N-desmethyl Rosuvastatin 50.76 (46.1)7.31 (46.4)
100.88 (52.3)9.13 (50.1)
201.58 (41.1)16.87 (40.2)
This compound 50.52 (59.6)4.85 (56.7)
100.57 (68.4)5.75 (64.3)
201.05 (54.3)10.74 (51.8)

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability of rosuvastatin in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Rosuvastatin

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of rosuvastatin in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is low, typically <1%).

    • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the rosuvastatin stock solution to the pre-warmed incubation mixture. The final substrate concentration should be within a relevant range (e.g., 1 µM).

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Termination:

    • Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., 2-3 volumes of acetonitrile). This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining rosuvastatin and the formation of this compound at each time point.

The following diagram illustrates the general workflow for an in vitro metabolism study.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Microsomes, Cofactors, Rosuvastatin) Preincubation Pre-incubate at 37°C Reagents->Preincubation Initiate Initiate Reaction (Add Rosuvastatin) Preincubation->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Sampling Collect Samples at Time Points Incubate->Sampling Terminate Terminate Reaction (Add Acetonitrile) Sampling->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Workflow for in vitro metabolism study.
Analytical Method: LC-MS/MS for Quantification in Human Plasma

This protocol outlines a validated method for the simultaneous quantification of rosuvastatin, N-desmethyl rosuvastatin, and this compound in human plasma.[3]

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add an internal standard solution (e.g., deuterated analogs of the analytes).

  • Add 200 µL of cold acetonitrile containing 0.1% acetic acid to precipitate plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions: [3]

  • Column: Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water.

  • Mobile Phase B: 40% v/v methanol in acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Gradient Elution:

    • A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analytes, and then return to initial conditions for column re-equilibration.

Mass Spectrometric Conditions: [3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for rosuvastatin, N-desmethyl rosuvastatin, this compound, and their respective internal standards would be monitored.

The following diagram illustrates the workflow for the analytical method.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

Workflow for LC-MS/MS analysis.

Pharmacological Activity of this compound

While rosuvastatin is the pharmacologically active entity that inhibits HMG-CoA reductase, its lactone metabolite is not entirely inert. This compound has been shown to be an inhibitor of the cytochrome P450 isoforms CYP2C9.1 and CYP2C9.3, with IC50 values of 8.52 µM and 4.1 µM, respectively.[6] This suggests a potential for drug-drug interactions, where this compound could inhibit the metabolism of other drugs that are substrates of these CYP enzymes. It is important to note that the lactone form is considered to be an inactive metabolite in terms of HMG-CoA reductase inhibition.[2] However, some studies on other statins have suggested that the lactone forms may be more myotoxic than the parent acid forms.[7]

Conclusion

This compound is a key metabolite of rosuvastatin, formed primarily through a glucuronide intermediate. Its formation and interconversion with the parent acid are important considerations in the overall pharmacokinetic profile of rosuvastatin. The development of robust analytical methods, such as LC-MS/MS, has enabled the accurate quantification of both the parent drug and its metabolites, providing valuable data for clinical and research purposes. While considered inactive as an HMG-CoA reductase inhibitor, the potential of this compound to inhibit CYP2C9 warrants further investigation into its role in drug-drug interactions. This technical guide provides a foundational understanding of this compound for professionals engaged in drug development and metabolism research.

References

In Vivo Formation of Rosuvastatin Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, undergoes limited metabolism in vivo, with approximately 10% of an administered dose being converted to metabolites.[1][2] The primary metabolites are N-desmethyl rosuvastatin and rosuvastatin lactone. The formation of this compound is a minor metabolic pathway, resulting in circulating plasma concentrations significantly lower than the parent compound.[3] This technical guide provides an in-depth overview of the in vivo formation of this compound, detailing the metabolic pathways, enzymatic processes, quantitative pharmacokinetic data, and analytical methodologies for its measurement.

Metabolic Pathway of Rosuvastatin Lactonization

The in vivo conversion of rosuvastatin to its lactone form is not a direct enzymatic conversion of the parent drug. Instead, it is understood to proceed through an intermediate, rosuvastatin acyl glucuronide. This process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes in the liver.[4] The acyl glucuronide is an unstable intermediate that can then undergo intramolecular cyclization to form the more stable this compound.

While cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19, are involved in the formation of N-desmethyl rosuvastatin, their direct role in lactonization has not been established.[1]

Below is a diagram illustrating the metabolic pathway leading to the formation of this compound.

Rosuvastatin Rosuvastatin AcylGlucuronide Rosuvastatin Acyl Glucuronide (Intermediate) Rosuvastatin->AcylGlucuronide UGT1A1, UGT1A3, UGT2B7 N_desmethyl N-desmethyl Rosuvastatin Rosuvastatin->N_desmethyl CYP2C9, CYP2C19 Lactone This compound AcylGlucuronide->Lactone Intramolecular Cyclization

Metabolic pathway of this compound formation.

Quantitative Analysis of Rosuvastatin and its Lactone

The extent of rosuvastatin lactonization is minimal. Studies in healthy volunteers have demonstrated that the systemic exposure to this compound is substantially lower than that of the parent drug.

Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of rosuvastatin from a study in healthy Chinese volunteers. While specific pharmacokinetic values for the lactone are not detailed in this study, it was noted that its circulating concentrations were well below those of rosuvastatin.[3] Another study reported that the average Cmax values for this compound were approximately 12-24% of the parent drug.

Table 1: Geometric Mean Pharmacokinetic Parameters of Rosuvastatin After Single Doses in Healthy Chinese Volunteers[3]

DoseCmax (ng/mL)AUC(0-t) (ng·h/mL)
5 mg8.3357.63
10 mg10.7688.89
20 mg19.17163.87

Table 2: Geometric Mean Pharmacokinetic Parameters of Rosuvastatin at Steady State in Healthy Chinese Volunteers[3]

DoseCmax,ss (ng/mL)AUCss (ng·h/mL)
5 mg8.3164.87
10 mg8.4177.29
20 mg20.73178.64

Ethnic differences in rosuvastatin pharmacokinetics have been observed, with Asian subjects showing approximately two-fold higher systemic exposure compared to Caucasian subjects.[5] This increased exposure to the parent drug is also associated with a similar increase in exposure to the N-desmethyl and lactone metabolites.[5]

Experimental Protocols

The quantification of rosuvastatin and its lactone metabolite in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the high sensitivity and specificity required.

Sample Preparation

The initial step involves the extraction of the analytes from the biological matrix, typically plasma. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent such as acetonitrile (B52724) is added to the plasma sample to precipitate proteins. The supernatant containing the analytes is then collected for analysis.

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous plasma sample into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): This is a more selective method where the analytes are retained on a solid sorbent while interferences are washed away. The purified analytes are then eluted with a suitable solvent.

LC-MS/MS Analysis

A validated LC-MS/MS method for the simultaneous determination of rosuvastatin and its metabolites would typically involve the following:

Table 3: Example of LC-MS/MS Parameters for the Analysis of Rosuvastatin and its Metabolites

ParameterDescription
Chromatography
ColumnC18 or Phenyl reverse-phase column
Mobile PhaseA gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile/methanol mixture)
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionsSpecific precursor-to-product ion transitions for rosuvastatin, this compound, and an internal standard.
Experimental Workflow

The following diagram outlines a typical experimental workflow for the quantification of rosuvastatin and its lactone in plasma samples.

cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Quantification Quantification using Calibration Curve LCMS->Quantification PK Pharmacokinetic Analysis Quantification->PK

Workflow for this compound analysis.

Enzymology of Lactonization

The formation of this compound is catalyzed by specific UGT isoforms. In vitro studies with human liver microsomes and recombinant UGT enzymes have identified UGT1A1, UGT1A3, and UGT2B7 as the key enzymes responsible for the glucuronidation of rosuvastatin, the precursor step to lactonization.[4] Among these, UGT1A3 has been shown to have the highest capacity for the lactonization of several statins, although the conversion rate for rosuvastatin was found to be lower compared to other statins like pitavastatin (B1663618) and atorvastatin.[6]

Interspecies Differences

Conclusion

The in vivo formation of this compound is a minor metabolic pathway mediated by UGT enzymes via a glucuronide intermediate. The resulting plasma concentrations of the lactone are substantially lower than the parent rosuvastatin. The use of sensitive and specific LC-MS/MS methods is essential for the accurate quantification of this metabolite in pharmacokinetic and drug metabolism studies. Further research into the specific kinetics of the UGT isoforms involved and a more detailed characterization of inter-species differences would provide a more complete understanding of rosuvastatin's metabolic fate.

References

Rosuvastatin Lactone: A Comprehensive Technical Guide on its Chemical Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed to manage hypercholesterolemia. During its metabolism and under certain chemical conditions, Rosuvastatin can be converted to its lactone form, Rosuvastatin Lactone. This intramolecular ester is a significant metabolite and a key intermediate in some synthetic routes. A thorough understanding of its chemical structure, properties, and characterization is crucial for researchers in drug metabolism, pharmacokinetics, and synthetic chemistry. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed characterization methodologies, and relevant biological pathways.

Chemical Structure and Physicochemical Properties

This compound is the cyclic ester of Rosuvastatin. The formation of the lactone ring occurs through an intramolecular esterification between the carboxylic acid and the hydroxyl group at the 5-position of the heptenoic acid side chain.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide--INVALID-LINK--
CAS Number 503610-43-3--INVALID-LINK--
Molecular Formula C₂₂H₂₆FN₃O₅S--INVALID-LINK--
Molecular Weight 463.52 g/mol --INVALID-LINK--
Exact Mass 463.15772027 Da--INVALID-LINK--
SMILES CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C--INVALID-LINK--O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C--INVALID-LINK--
Topological Polar Surface Area 118 Ų--INVALID-LINK--
Solubility Soluble in DMSO and DMF. Slightly soluble in Ethanol.--INVALID-LINK--

Spectroscopic Characterization

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The chemical shifts provide detailed information about the electronic environment of the protons and carbons in the molecule. The data presented below is based on a compound identified as this compound (lactone IV) in a patent, which has a reported mass that is consistent with this structure.

Table 2: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)

Chemical Shift (δ ppm)Multiplicity / Integration / Assignment (Proposed)
1.24, 1.34d, 6H, -CH(CH₃)₂
1.68m, 2H, Lactone ring protons
2.47, 2.53, 2.64m, 3H, Lactone ring protons
3.15s, 3H, N-CH₃
3.35m, 1H, -CH(CH₃)₂
3.46, 3.56, 3.60s, 3H, S-CH₃ and other protons
4.28m, 1H, -CH-OH
4.45m, 1H, -CH-O-C=O
6.99, 7.14m, 4H, Aromatic protons
8.31br s, 1H, -OH

Data sourced from patent information that describes a compound with a mass consistent with this compound.

Table 3: ¹³C NMR Spectroscopic Data for this compound (75 MHz, CDCl₃)

Chemical Shift (δ ppm)Assignment (Proposed)
20.87, 21.26, 23.29-CH(CH₃)₂, Alkyl carbons
31.41, 33.26, 34.03-CH(CH₃)₂, Lactone ring carbons
38.23, 42.07, 43.00N-CH₃, S-CH₃, Lactone ring carbons
62.23-CH-OH
74.53-CH-O-C=O
115.61, 116.08 (d, J=26 Hz), 116.25 (d, J=22 Hz)Aromatic and Vinyl carbons
128.91 (d, J=9 Hz), 129.08Aromatic and Vinyl carbons
139.28 (d, J=8 Hz)Aromatic carbon
157.64, 157.86Pyrimidine (B1678525) carbons
163.96 (d, J=253 Hz)Aromatic carbon (C-F)
169.47Pyrimidine carbon
174.48Lactone C=O

Data sourced from patent information that describes a compound with a mass consistent with this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in this compound. The spectrum will show characteristic absorption bands for the lactone carbonyl, hydroxyl, sulfonyl, and aromatic groups.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400O-HStretching
~3100-3000Aromatic C-HStretching
~2970Aliphatic C-HStretching
~1735C=O (Lactone)Stretching
~1600, ~1500Aromatic C=CStretching
~1350, ~1150S=O (Sulfonamide)Asymmetric & Symmetric Stretching
~840C-FStretching

Expected peak positions are based on the functional groups present in the molecule and data from related compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected at m/z 464.16.

Table 5: Mass Spectrometry Data for this compound

ParameterValue
Molecular Ion [M+H]⁺ (Calculated) 464.1651
Observed Mass (as a degradation product) 463

The fragmentation of Rosuvastatin has been studied, and similar fragmentation pathways are expected for the lactone. Key fragmentation would likely involve the loss of the sulfonyl group and cleavages around the pyrimidine and lactone rings.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A common synthetic route to Rosuvastatin and its intermediates involves a Wittig reaction to form the alkene side chain. The following is a representative protocol based on published literature.

G cluster_0 Synthesis of this compound A Phosphonium Salt of Pyrimidine Heterocycle D Wittig Reaction A->D B (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde B->D C Base (e.g., n-BuLi) in THF C->D E 4-O-TBS this compound D->E Coupling F Deprotection (e.g., TBAF in THF) E->F G This compound F->G Removal of TBS group G cluster_1 LC-MS/MS Analysis Workflow A Plasma Sample Collection B Protein Precipitation (e.g., with acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer C->D E LC-MS/MS Injection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Data Analysis G->H G cluster_2 Metabolic Pathway of Rosuvastatin Rosuvastatin Rosuvastatin N_desmethyl N-desmethyl Rosuvastatin Rosuvastatin->N_desmethyl CYP2C9 Glucuronide Rosuvastatin Acyl Glucuronide Rosuvastatin->Glucuronide UGTs Lactone This compound CYP2C9 CYP2C9 Lactone->CYP2C9 Inhibition Glucuronide->Lactone UGTs UGTs

Rosuvastatin Lactone (CAS 503610-43-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin (B1679574) Lactone (CAS 503610-43-3) is a key metabolite of the widely prescribed anti-hyperlipidemic agent, Rosuvastatin. As a member of the statin class, Rosuvastatin and its metabolites are inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This technical guide provides an in-depth overview of Rosuvastatin Lactone, encompassing its chemical and physical properties, synthesis, analytical methodologies for its quantification, and its pharmacological profile. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to support researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound is the cyclic ester form of Rosuvastatin. Its chemical identity and key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 503610-43-3[1][2]
Molecular Formula C₂₂H₂₆FN₃O₅S[1][3]
Molecular Weight 463.52 g/mol [1][3]
IUPAC Name N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide[1]
Synonyms Rosuvastatin-5S-lactone, RSTL, (+)-Rosuvastatin lactone, Rosuvastatin EP Impurity D[1][2]
Appearance White to off-white solid[4]
Melting Point 127-135°C[]
Solubility Soluble in DMSO (125 mg/mL), DMF (30 mg/mL); Slightly soluble in Ethanol, Acetonitrile, Chloroform, Ethyl Acetate, Methanol (B129727).[2][4][]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[4]

Synthesis of this compound

A key synthetic route to Rosuvastatin and its lactone form involves a Wittig reaction. This approach offers a convergent and efficient pathway to the target molecule.[6][7][8] A generalized workflow for this synthesis is presented below.

G A Pyrimidine (B1678525) Heterocycle Phosphonium (B103445) Salt C Wittig Coupling A->C B (2S,4R)-4-(tert-butyldimethylsilyloxy)- 6-oxotetrahydro-2H-pyran-2-carbaldehyde B->C D 4-O-TBS this compound C->D E One-pot Deprotection and Hydrolysis D->E F Rosuvastatin E->F G Intramolecular Esterification F->G H This compound G->H

Caption: Synthetic pathway to this compound via Wittig reaction.

Experimental Protocol: Synthesis via Wittig Reaction (Generalized)

The synthesis of this compound can be achieved from Rosuvastatin, which is synthesized via a Wittig reaction between a pyrimidine heterocycle phosphonium salt and (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde.[6][7][8]

  • Wittig Coupling: The pyrimidine phosphonium salt is reacted with a suitable base (e.g., NaHDMS, n-BuLi) in an appropriate solvent (e.g., THF, toluene) to generate the ylide. This is then reacted with the pyran-2-carbaldehyde derivative at low temperatures (e.g., -90°C to 26°C) to yield 4-O-TBS protected this compound.[9]

  • Deprotection: The tert-butyldimethylsilyl (TBS) protecting group is removed, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF, to yield this compound.

  • Hydrolysis (to form Rosuvastatin): The resulting lactone can be hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) to open the lactone ring and form the calcium salt of Rosuvastatin after ion exchange.

  • Lactonization (to form this compound): Rosuvastatin can be converted to this compound through intramolecular esterification. This process can be facilitated under acidic conditions or through metabolic processes in vivo.[10]

A patent also describes an alternative synthesis route starting from fluorobenzaldehyde, methyl isobutyrylacetate, urea, and cuprous chloride, proceeding through a series of condensation, oxidation, reduction, and substitution reactions.[11]

Analytical Methodology: LC-MS/MS for Quantification in Human Plasma

A sensitive and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is crucial for the quantification of this compound in biological matrices.

G A 50 µL Buffered Human Plasma B Protein Precipitation (with internal standard) A->B C Supernatant Collection B->C D LC-MS/MS Analysis C->D E Quantification of This compound D->E

Caption: Workflow for the analysis of this compound in plasma.

Experimental Protocol: LC-MS/MS Analysis

The following protocol is based on a validated method for the simultaneous quantification of Rosuvastatin, this compound, and N-desmethyl Rosuvastatin in human plasma.[12]

Sample Preparation:

  • To 50 µL of buffered human plasma, add the internal standard (e.g., deuterium-labeled Rosuvastatin).

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions:

ParameterCondition
Column Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm)
Mobile Phase A 0.1% v/v glacial acetic acid in 10% v/v methanol in water
Mobile Phase B 40% v/v methanol in acetonitrile
Flow Rate 0.35 mL/min
Gradient A gradient mixture of solvents A and B
Run Time 6.0 min

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)

Method Validation Parameters:

ParameterResult
Linearity Range 0.1-100 ng/mL (R ≥ 0.9964)
Mean Extraction Recovery 88.0-106%
Intra- and Inter-run Accuracy 91.8-111%
Intra- and Inter-run Precision ≤15%
Stability Stable for 6h (bench-top), 3 freeze-thaw cycles, and 1 month at -80°C

Pharmacology and Metabolism

This compound is a metabolite of Rosuvastatin. While Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the lactone form also exhibits biological activity, particularly in the context of drug metabolism.

Metabolism of Rosuvastatin to this compound

Rosuvastatin undergoes limited metabolism in humans, with approximately 10% of a dose being recovered as metabolites.[] The formation of this compound is a significant metabolic pathway. This conversion can occur via a glucuronide intermediate.[13] The cytochrome P450 enzyme CYP2C9 is also involved to a limited extent in the metabolism of Rosuvastatin to its N-desmethyl metabolite and the lactone.[13]

G A Rosuvastatin (Acid form) B Glucuronidation A->B F CYP2C9 (limited) A->F C Rosuvastatin Glucuronide B->C D Lactonization (Elimination) C->D E This compound D->E F->E

Caption: Metabolic conversion of Rosuvastatin to this compound.

Pharmacological Activity

This compound has been shown to be an inhibitor of cytochrome P450 enzymes. Specifically, it inhibits CYP2C9.1 and CYP2C9.3 with IC₅₀ values of 8.52 µM and 4.1 µM, respectively.[2] It also demonstrates inhibitory effects on CYP3A4/5 with an IC₅₀ of 20.7 µM.[14][15] The acid form of Rosuvastatin has minimal inhibitory effects on these CYP enzymes.[14][15] This suggests that the conversion of Rosuvastatin to its lactone form can influence drug-drug interactions.

While Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the direct inhibitory activity of this compound on this enzyme is not as well-characterized in publicly available literature. However, the interconversion between the acid and lactone forms is an important consideration in the overall pharmacological profile of Rosuvastatin.

Potential Signaling Pathway Involvement

The parent compound, Rosuvastatin, has been shown to exert pleiotropic effects beyond lipid-lowering, including anti-inflammatory and anti-proliferative actions. These effects are often mediated through various signaling pathways. For instance, Rosuvastatin can activate autophagy via inhibition of the Akt/mTOR signaling pathway in vascular smooth muscle cells.[16] It has also been shown to mediate autophagic activities through the PI3K/Akt/mTOR signaling pathway in macrophages.[17] Given the metabolic relationship, it is plausible that this compound may also play a role in modulating these or similar pathways, either directly or through its conversion back to the active acid form.

Stability and Degradation

This compound is the major degradation product of Rosuvastatin under various stress conditions, including thermal, light, and acidic conditions.[18] The equilibrium between Rosuvastatin and its lactone form is influenced by the solvent matrix. In aprotic solvents, the formation of the lactone is favored, while in an acidic aqueous mobile phase, the reverse reaction (hydrolysis of the lactone to the acid) is observed.[18] In organic protic solvents like methanol, both forms are relatively stable.[10][18]

Conclusion

This compound is a critical molecule to consider in the study of Rosuvastatin's pharmacology, metabolism, and analysis. Its formation, biological activity, and stability are important factors that can influence the overall efficacy and safety profile of Rosuvastatin. The technical information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the development and study of statin-based therapies. Further investigation into the direct pharmacological effects and signaling pathway modulation by this compound is warranted to fully elucidate its role in the therapeutic actions of its parent compound.

References

An In-depth Technical Guide to Rosuvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physicochemical properties, analytical quantification, and metabolic pathway of Rosuvastatin (B1679574) Lactone. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Physicochemical Properties

Rosuvastatin Lactone is a key metabolite of Rosuvastatin, a potent HMG-CoA reductase inhibitor.[1][2] The lactone form is produced through intramolecular esterification of the parent compound, Rosuvastatin.[3][4]

Table 1: Molecular and Chemical Data for this compound

PropertyValueReference(s)
Molecular Formula C22H26FN3O5S[5][6][7]
Molecular Weight 463.5 g/mol [5][6]
CAS Number 503610-43-3[6][7]
IUPAC Name N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide[5]
Synonyms (+)-Rosuvastatin lactone, Rosuvastatin-5S-lactone, RSTL[6]

Experimental Protocol: Simultaneous Quantification in Human Plasma by LC-MS/MS

The following protocol is a summary of a validated method for the simultaneous determination of Rosuvastatin (RST), Rosuvastatin-5S-Lactone (RST-LAC), and N-desmethyl Rosuvastatin (DM-RST) in human plasma.[8]

Objective: To accurately quantify the concentrations of RST, RST-LAC, and DM-RST in human plasma samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

2.1. Sample Preparation

  • Standard and Quality Control (QC) Preparation: Prepare stock solutions of RST, RST-LAC, DM-RST, and their corresponding deuterium-labeled internal standards (IS) in a suitable solvent. Prepare calibration standards and QC samples by spiking buffered human plasma with the appropriate concentrations of the analytes.[8]

  • Protein Precipitation: To 50 μL of buffered human plasma, add the internal standard solution. Precipitate the plasma proteins by adding a suitable organic solvent.[8]

  • Centrifugation and Extraction: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.[8]

2.2. Chromatographic Conditions [8]

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm).

  • Mobile Phase:

    • Solvent A: 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water.

    • Solvent B: 40% v/v methanol in acetonitrile.

  • Gradient: A gradient elution program is used to achieve baseline separation of the analytes.

  • Flow Rate: 0.35 mL/min.

  • Run Time: Approximately 6.0 minutes.

2.3. Mass Spectrometric Conditions [8]

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect and quantify the specific precursor-to-product ion transitions for each analyte and internal standard.

2.4. Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.[8]

  • Quantification: Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[8]

Metabolic Pathway of Rosuvastatin

Rosuvastatin undergoes limited metabolism in humans, with two primary metabolites being N-desmethyl Rosuvastatin and this compound.[9][10] The formation of the N-desmethyl metabolite is mediated to a small extent by the cytochrome P450 enzyme CYP2C9.[9][10] The conversion to the lactone form occurs via an intramolecular esterification.[3]

Rosuvastatin_Metabolism Rosuvastatin Rosuvastatin N_Desmethyl N-desmethyl Rosuvastatin Rosuvastatin->N_Desmethyl CYP2C9 Lactone This compound Rosuvastatin->Lactone Intramolecular Esterification

Caption: Metabolic pathway of Rosuvastatin.

Synthesis of this compound

The synthesis of Rosuvastatin can proceed through a lactone pathway.[11][12] A key step in this synthetic route involves a Wittig reaction to couple a functionalized pyrimidine (B1678525) heterocycle with a lactonized side chain precursor.[11][12] Subsequent deprotection and hydrolysis of the resulting this compound intermediate can yield Rosuvastatin in high yield.[12] Another patented method describes the synthesis of this compound starting from fluorobenzaldehyde, methyl isobutyrylacetate, and urea (B33335) through a series of condensation, oxidation, reduction, and substitution reactions.[13]

Synthesis_Workflow start Starting Materials (e.g., Fluorobenzaldehyde, Methyl Isobutyrylacetate, Urea) condensation Condensation Reaction start->condensation oxidation Oxidation condensation->oxidation reduction Reduction oxidation->reduction substitution Substitution reduction->substitution product This compound substitution->product

References

The Discovery and History of Rosuvastatin Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Rosuvastatin (B1679574), a potent synthetic HMG-CoA reductase inhibitor, has become a cornerstone in the management of dyslipidemia. Its discovery and development represent a significant milestone in the lineage of statin drugs. Central to both its chemical synthesis and metabolic fate is Rosuvastatin Lactone. This technical guide provides an in-depth exploration of the history of rosuvastatin, focusing on the pivotal role of its lactone form. It details the synthetic strategies where the lactone serves as a key intermediate and describes its formation as a metabolite in vivo. The document includes compiled quantitative data, detailed experimental protocols for HMG-CoA reductase inhibition and pharmacokinetic analysis, and visualizations of key pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Rise of a "Super-Statin"

The journey to control hypercholesterolemia, a major risk factor for cardiovascular disease, was revolutionized by the discovery of statins.[1][2] These drugs act by inhibiting HMG-CoA (3-hydroxy-3-methylglutaryl-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4][5] Following the initial discoveries of natural statins like mevastatin (B1676542) and lovastatin, the focus shifted to creating more potent and selective synthetic versions.[1][6]

Rosuvastatin (formerly ZD4522) emerged from this pursuit, developed by the Japanese company Shionogi.[7][8] It was distinguished by its high potency and a unique hydrophilic nature, conferring high selectivity for liver cells.[2][9] Rosuvastatin was patented in 1991 and received FDA approval in the United States in 2003, subsequently being marketed as a "super-statin" for its superior efficacy in lowering LDL cholesterol.[1][4]

A critical, yet often overlooked, component of rosuvastatin's story is its corresponding lactone. This compound is the intramolecular ester of the active hydroxy acid form. This molecule holds a dual identity: it is a crucial intermediate in many of the drug's most efficient chemical syntheses and a metabolite formed in the human body after administration of the parent drug.

Discovery and Development Timeline

The development of rosuvastatin was built upon decades of foundational research in cholesterol metabolism and statin discovery.

Date Key Event Significance Reference
1976Akira Endo isolates Compactin (Mevastatin).First discovery of a potent HMG-CoA reductase inhibitor from Penicillium citrinum.[1]
1978Discovery of Lovastatin at Merck.First statin to be commercialized, isolated from Aspergillus terreus.[1][6]
1987Lovastatin receives FDA approval.Marks the beginning of the statin era in clinical practice.[1]
1991Rosuvastatin is patented by Shionogi.The chemical entity of rosuvastatin is established.[4]
2003Rosuvastatin receives FDA approval.Marketed as Crestor®, it becomes available for treating dyslipidemia in the US.[1][4]

The Dual Role of this compound

This compound as a Metabolic Product

Rosuvastatin is not extensively metabolized in humans; approximately 90% of the drug is excreted unchanged, primarily in the feces.[3][10] Only about 10% of a dose is recovered as metabolites.[10][11] The two primary metabolites identified are N-desmethyl rosuvastatin and rosuvastatin-5S-lactone.

The N-desmethyl metabolite, formed principally by the cytochrome P450 isoenzyme CYP2C9, exhibits significantly reduced HMG-CoA reductase inhibitory activity—ranging from one-sixth to one-half that of the parent compound.[3][10]

The formation of this compound occurs via an intramolecular esterification of the parent hydroxy acid. While direct enzymatic pathways are not fully elucidated, the general metabolism of statins involves the inter-conversion between the active acid and the inactive lactone forms.[12] One proposed mechanism for this conversion is through a glucuronide intermediate, which then undergoes an elimination reaction to form the lactone.[12] this compound itself is largely considered pharmacologically inactive as an HMG-CoA reductase inhibitor but has been shown to be an inhibitor of CYP2C9 in vitro.[13]

Rosuvastatin Rosuvastatin (Active Hydroxy Acid) NDesmethyl N-desmethyl Rosuvastatin (Reduced Activity) Rosuvastatin->NDesmethyl CYP2C9 Lactone This compound (Inactive Metabolite) Rosuvastatin->Lactone Intramolecular Esterification Excretion Primarily Excreted Unchanged (~90%) Rosuvastatin->Excretion

In vivo metabolic pathways of Rosuvastatin.
This compound as a Synthetic Intermediate

In organic synthesis, the lactone form of the statin side-chain is often more stable and easier to handle than the open-chain hydroxy acid. Consequently, many highly efficient and convergent syntheses of rosuvastatin utilize a "lactone pathway."[14][15][16]

This strategy involves synthesizing the complex pyrimidine (B1678525) core and the chiral lactone side-chain separately. These two fragments are then coupled, typically via a Wittig reaction, to form a protected this compound.[14][15][16] The final step involves a one-pot deprotection and hydrolysis of the lactone ring to yield the active rosuvastatin, which is then converted to its calcium salt.[14][16] This approach is highly stereoselective and avoids difficult purification procedures associated with linear reaction sequences.[16]

cluster_0 Key Fragments Pyrim Pyrimidine Phosphonium Salt TBSLactone Protected Rosuvastatin Lactone Pyrim->TBSLactone LactoneAldehyde Chiral Lactone Aldehyde LactoneAldehyde->TBSLactone Wittig Coupling Rosuvastatin Rosuvastatin Calcium (Final Product) TBSLactone->Rosuvastatin One-pot Deprotection & Lactone Hydrolysis

Convergent "Lactone Pathway" for Rosuvastatin synthesis.

Quantitative Data

Pharmacokinetic Profile

The pharmacokinetic properties of rosuvastatin have been well-characterized, highlighting its low systemic bioavailability and long half-life.

ParameterValueDescriptionReference
Oral Bioavailability ~20%The fraction of the administered dose that reaches systemic circulation.[3][10][17]
Time to Peak (Tmax) 3 - 5 hoursTime to reach maximum plasma concentration after oral dosing.[10]
Protein Binding ~88%Primarily bound to albumin in the plasma.[4][10]
Metabolism ~10%A small fraction of the drug is metabolized.[10][11]
Primary Metabolites N-desmethyl rosuvastatin, this compoundMetabolites found in excreta.
Elimination Half-life (t½) ~19 hoursTime for the plasma concentration to reduce by half.[10]
Excretion ~90% in fecesThe majority of the dose is eliminated unchanged in the feces.[10]
HMG-CoA Reductase Inhibition

Rosuvastatin is one of the most potent statins in inhibiting HMG-CoA reductase.

StatinSpeciesIC50 (nM)Experimental SystemReference
Rosuvastatin HumanPotent inhibitor, specific value not citedPurified HMG-CoA catalytic domain[18]
Rosuvastatin Rat7Liver microsomes[18]
Atorvastatin Human9Purified HMG-CoA catalytic domain[18]
Atorvastatin Rat7.5Liver microsomes[18]
Simvastatin Human10Purified HMG-CoA catalytic domain[18]
Pravastatin Human-Less potent than rosuvastatin[19]
This compound -NegligibleAssumed inactive for HMG-CoA reductase inhibition[13]

Note: IC50 values can vary significantly based on the experimental system (e.g., purified enzyme vs. liver microsomes) and conditions, making direct comparisons between different studies challenging.[18]

Key Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol describes a common method for determining the inhibitory activity of compounds like rosuvastatin on HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the conversion of HMG-CoA to mevalonate.[18][19] The rate of NADPH consumption is proportional to the enzyme's activity.

Materials:

  • HMG-CoA Reductase enzyme (e.g., purified recombinant human catalytic domain or rat liver microsomes)

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Inhibitor solutions (e.g., Rosuvastatin) at various concentrations

  • Spectrophotometer capable of kinetic measurements at 340 nm (UV-Vis)

  • 96-well clear flat-bottom plate or cuvettes

Procedure:

  • Reagent Preparation: Prepare all solutions in assay buffer and keep them on ice. Pre-warm the assay buffer to 37°C before use.

  • Reaction Mixture Setup: In a 96-well plate or cuvette, combine the assay buffer, NADPH solution, and the inhibitor solution at the desired final concentration. Prepare a control reaction without any inhibitor.

  • Enzyme Addition: Add the HMG-CoA reductase enzyme solution to the reaction mixture and incubate for a short period to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the reaction by adding the HMG-CoA substrate solution.

  • Kinetic Measurement: Immediately place the reaction vessel in a spectrophotometer pre-set to 37°C. Record the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Determine the percent inhibition for each inhibitor concentration relative to the control reaction.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Workflow for an HMG-CoA Reductase inhibition assay.
Human Pharmacokinetic Study

This protocol outlines a typical design for a study to determine the metabolic fate and pharmacokinetics of rosuvastatin in humans.

Principle: A single dose of radiolabeled rosuvastatin (e.g., [¹⁴C]-rosuvastatin) is administered to healthy volunteers. The concentration of the parent drug, its metabolites, and total radioactivity are measured in blood, urine, and fecal samples collected over time to determine absorption, distribution, metabolism, and excretion (ADME) parameters.

Methodology:

  • Subject Recruitment: Enroll a small cohort of healthy adult male volunteers (e.g., n=6) after obtaining informed consent and conducting health screenings.

  • Dosing: Administer a single oral dose of [¹⁴C]-rosuvastatin (e.g., 20 mg) in a solution.

  • Sample Collection:

    • Blood: Collect blood samples at pre-defined time points (e.g., pre-dose, and at 1, 2, 4, 5, 8, 12, 24, 48, 72, 96, and 240 hours post-dose).

    • Urine and Feces: Collect all urine and fecal samples for up to 10 days post-dose.

  • Sample Analysis:

    • Total Radioactivity: Measure total ¹⁴C content in plasma, urine, and homogenized feces using liquid scintillation counting to determine recovery of the dose.

    • Chromatographic Separation: Use high-performance liquid chromatography (HPLC) coupled with a radiodetector to separate rosuvastatin from its metabolites (N-desmethyl and lactone) in plasma and excreta.

    • Mass Spectrometry: Use LC-MS/MS to confirm the identity of the parent drug and its metabolites.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis of the plasma concentration-time data to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve), and t½ (elimination half-life).

    • Calculate the percentage of the administered radioactive dose recovered in urine and feces to determine the primary routes of excretion.

    • Quantify the proportion of rosuvastatin, this compound, and N-desmethyl rosuvastatin in the excreta.

Conclusion

The story of this compound is intrinsically woven into the fabric of its parent drug's success. As a key intermediate, its formation and subsequent hydrolysis in the "lactone pathway" represent an elegant and efficient strategy in modern pharmaceutical synthesis. As a metabolite, its presence, though minor, provides crucial insight into the in vivo disposition of rosuvastatin. While the active hydroxy acid form is responsible for the potent cholesterol-lowering effects, understanding the discovery, synthesis, and metabolic role of the lactone is essential for a complete picture of this important therapeutic agent. This guide provides a foundational resource for professionals engaged in the ongoing research and development of cardiovascular therapies.

References

The Role of UGTs and CYP2C9 in Rosuvastatin Metabolism: A Technical Guide to Lactone and N-desmethyl Metabolite Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of dyslipidemia. While it is not extensively metabolized, the biotransformation pathways that do exist are critical for understanding its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth exploration of the enzymatic processes leading to the formation of its primary metabolites: rosuvastatin lactone and N-desmethyl rosuvastatin. Contrary to some initial hypotheses, the formation of this compound is now understood to be primarily mediated by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A3, through an acyl glucuronide intermediate. Cytochrome P450 2C9 (CYP2C9), on the other hand, is principally responsible for the oxidative metabolism of rosuvastatin to N-desmethyl rosuvastatin. This document will detail the metabolic pathways, present available quantitative data, and provide comprehensive experimental protocols for the in vitro investigation of these transformations.

Metabolic Pathways of Rosuvastatin

Rosuvastatin undergoes limited metabolism, with approximately 10% of a dose being recovered as metabolites.[1] The two major metabolic pathways are N-desmethylation and lactonization.

  • N-desmethylation: This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP2C19.[2][3] The resulting metabolite, N-desmethyl rosuvastatin, is pharmacologically less active than the parent compound.

  • Lactonization: The conversion of the parent rosuvastatin acid to its inactive lactone form is a more complex process. Evidence strongly suggests that this is not a direct CYP-mediated reaction but rather occurs via the formation of an acyl glucuronide conjugate.[4][5] This glucuronidation is catalyzed by UGT1A1 and UGT1A3.[2][4] The resulting rosuvastatin acyl glucuronide is an unstable intermediate that can then undergo spontaneous intramolecular cyclization to form this compound.[4]

dot

Rosuvastatin_Metabolism Rosuvastatin Rosuvastatin (Active Acid Form) N_desmethyl N-desmethyl Rosuvastatin (Less Active) Rosuvastatin->N_desmethyl CYP2C9 (major) CYP2C19 (minor) Glucuronide Rosuvastatin Acyl Glucuronide (Intermediate) Rosuvastatin->Glucuronide UGT1A1, UGT1A3 Lactone This compound (Inactive) Glucuronide->Lactone Spontaneous Intramolecular Cyclization

Figure 1: Metabolic pathway of rosuvastatin.

Quantitative Data

Table 1: Relative Conversion Rates of Statins to Lactones by UGT1A3

StatinRelative Conversion Rate by UGT1A3
Pitavastatin (B1663618)+++++
Atorvastatin++++
Cerivastatin+++
Lovastatin++
Rosuvastatin +
SimvastatinNot Converted
Data adapted from a study on statin lactonization by UGTs. The number of "+" signs indicates the relative rate of conversion, with pitavastatin being the most rapidly converted.[6]

Table 2: Intrinsic Clearance (CLint) for Glucuronidation and Lactonization of Other Statins in Human Liver Microsomes

StatinIntrinsic Clearance (CLint) (µL/min/mg protein)
Atorvastatin~3
Cerivastatin~3
Simvastatin0.4
This table provides context for the metabolic clearance of other statins via the glucuronidation-lactonization pathway.[4]

Table 3: General Pharmacokinetic Parameters of Rosuvastatin

ParameterValueReference
Oral Bioavailability~20%[1][2]
Time to Peak Plasma Concentration (Tmax)3-5 hours[1]
Elimination Half-life (t1/2)~19 hours[1]
Protein Binding~88%[1]
Major Route of EliminationFecal (90%)[1]

Experimental Protocols

The following are detailed methodologies for conducting in vitro experiments to investigate the formation of this compound and N-desmethyl rosuvastatin.

Protocol 1: In Vitro Metabolism of Rosuvastatin using Human Liver Microsomes (HLM)

Objective: To determine the formation of this compound and N-desmethyl rosuvastatin in a mixed-enzyme system representative of the human liver.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • Rosuvastatin

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • UDP-glucuronic acid (UDPGA)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Human liver microsomes (final concentration 0.5 mg/mL)

    • Rosuvastatin (at various concentrations, e.g., 1-100 µM)

    • UDPGA (final concentration 2 mM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 90 minutes).

  • Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the concentrations of rosuvastatin, this compound, and N-desmethyl rosuvastatin using a validated LC-MS/MS method.

Protocol 2: In Vitro Metabolism of Rosuvastatin using Recombinant Human UGT and CYP Enzymes

Objective: To specifically determine the roles of UGT1A1, UGT1A3, and CYP2C9 in the formation of this compound and N-desmethyl rosuvastatin, respectively.

Materials:

  • Recombinant human UGT1A1, UGT1A3, and CYP2C9 expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • Rosuvastatin

  • NADPH (for CYP2C9)

  • UDP-glucuronic acid (UDPGA) (for UGTs)

  • Appropriate buffers for each enzyme

  • Acetonitrile (ACN)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • For UGT-mediated Lactonization:

    • Prepare separate incubation mixtures for UGT1A1 and UGT1A3 containing the respective recombinant enzyme, rosuvastatin, and buffer.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA.

    • Follow steps 4-8 from Protocol 1 to terminate the reaction and analyze the formation of this compound.

  • For CYP2C9-mediated N-desmethylation:

    • Prepare an incubation mixture containing recombinant CYP2C9, rosuvastatin, and buffer.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Follow steps 4-8 from Protocol 1 to terminate the reaction and analyze the formation of N-desmethyl rosuvastatin.

dot

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: - Rosuvastatin - HLM / Recombinant Enzymes - Buffers - Cofactors (NADPH, UDPGA) mix Prepare Incubation Mixture reagents->mix preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate Reaction (Add Cofactors) preincubate->initiate incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate Reaction (Add Acetonitrile + IS) incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge extract Extract Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms quantify Quantify Parent and Metabolites lcms->quantify

Figure 2: Experimental workflow for in vitro rosuvastatin metabolism.

Conclusion

The metabolism of rosuvastatin, though limited, involves distinct and important enzymatic pathways. The formation of N-desmethyl rosuvastatin is clearly attributed to CYP2C9, while the generation of this compound is a multi-step process initiated by UGT1A1 and UGT1A3-mediated glucuronidation, followed by spontaneous cyclization. For researchers and professionals in drug development, a thorough understanding of these pathways is essential for predicting potential drug-drug interactions, interpreting pharmacokinetic data, and ensuring the safe and effective use of rosuvastatin. The experimental protocols provided in this guide offer a framework for further investigation into the nuances of rosuvastatin metabolism.

References

Rosuvastatin Lactone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a prominent member of the statin class of drugs, is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] In vivo, rosuvastatin undergoes metabolism to a limited extent, with one of the key metabolites being rosuvastatin lactone.[2] Chemically, both rosuvastatin and its lactone metabolite are classified as pyrimidine (B1678525) derivatives, featuring a central pyrimidine ring in their structure.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, biological activity, synthesis, and analytical determination.

Chemical and Physical Properties

This compound is the intramolecular ester of rosuvastatin.[5] Its formation involves the cyclization of the parent carboxylic acid. Key chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide[6]
Molecular Formula C22H26FN3O5S[6]
Molecular Weight 463.5 g/mol [6]
CAS Number 503610-43-3[6]
Appearance White to off-white solid[5]
Solubility DMF: 30 mg/mL, DMSO: 15 mg/mL, Ethanol: Slightly soluble[6]
UV max 245 nm[6]

Biological Activity and Pharmacokinetics

This compound is an active metabolite of rosuvastatin and has been shown to be an inhibitor of cytochrome P450 enzymes, specifically CYP2C9.1 and CYP2C9.3.[6] This inhibition may have implications for drug-drug interactions when rosuvastatin is co-administered with other drugs metabolized by these enzymes.

In Vitro Activity
TargetIC50 (µM)Reference
CYP2C9.18.52[6]
CYP2C9.34.1[6]
Human Pharmacokinetics

The pharmacokinetic parameters of this compound have been studied in healthy human volunteers following the administration of rosuvastatin. The circulating concentrations of the lactone are generally well below those of the parent compound.[7]

Dose of RosuvastatinAnalyteCmax (ng/mL) (Geometric Mean)AUC0-t (ng·h/mL) (Geometric Mean)Reference
5 mg (single dose)This compound--[7]
10 mg (single dose)This compound--[7]
20 mg (single dose)This compound--[7]
5 mg (steady state)This compound--[7]
10 mg (steady state)This compound--[7]
20 mg (steady state)This compound--[7]

Note: Specific Cmax and AUC values for this compound were not explicitly provided in the cited abstract, but it was stated that concentrations were "well below" those of rosuvastatin. The terminal elimination half-life of rosuvastatin is approximately 19 hours.[8]

Synthesis of this compound

The synthesis of rosuvastatin often proceeds through a lactone intermediate.[9][10] A detailed protocol for the synthesis of this compound as the target molecule can be adapted from these procedures. A general synthetic workflow is outlined below.

Experimental Workflow: Synthesis of this compound

G cluster_0 Pyrimidine Core Synthesis cluster_1 Side-Chain Synthesis cluster_2 Coupling and Final Product Formation A Fluorobenzaldehyde + Isobutyryl methyl acetate (B1210297) + Urea (B33335) B 4-(4-fluorophenyl)-6-isopropyl- 5-methoxycarbonyl-3,4-dihydropyrimidinone A->B Condensation C [4-(4-fluorophenyl)-2-hydroxy-6-isopropyl- 5-methoxycarbonyl]pyrimidine B->C Oxidation D Pyrimidine Aldehyde Precursor C->D Functional Group Manipulation F Wittig Reaction D->F E Chiral Lactone Aldehyde ((2S,4R)-4-(tert-butyldimethylsilyloxy)- 6-oxotetrahydro-2H-pyran-2-carbaldehyde) E->F G 4-O-TBS-Rosuvastatin Lactone F->G H This compound G->H Deprotection

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Wittig Reaction Approach)

Step 1: Synthesis of the Pyrimidine Phosphonium (B103445) Salt. The pyrimidine core is synthesized starting from fluorobenzaldehyde, isobutyryl methyl acetate, and urea through a condensation reaction, followed by oxidation and functional group manipulations to yield the required pyrimidine aldehyde precursor.[4] This precursor is then converted to the corresponding phosphonium salt.

Step 2: Synthesis of the Chiral Lactone Aldehyde. The chiral side-chain, (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde, is prepared using established stereoselective methods.

Step 3: Wittig Coupling. The pyrimidine phosphonium salt and the chiral lactone aldehyde are subjected to a Wittig reaction to form the protected this compound (4-O-TBS-rosuvastatin lactone).[9]

Step 4: Deprotection. The silyl (B83357) protecting group on the lactone ring is removed using a suitable deprotecting agent, such as a fluoride (B91410) source or acidic conditions, to yield the final product, this compound.[9] The product is then purified using chromatographic techniques.

Analytical Determination of this compound

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with UV or tandem mass spectrometry (LC-MS/MS) detection are the most common analytical techniques employed.

Experimental Workflow: LC-MS/MS Analysis

G A Plasma Sample Collection B Protein Precipitation (e.g., with acetonitrile (B52724) or methanol) A->B C Centrifugation B->C D Supernatant Transfer C->D E LC-MS/MS Injection D->E F Chromatographic Separation (e.g., C18 column) E->F G Mass Spectrometric Detection (e.g., ESI+) F->G H Quantification G->H

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed LC-MS/MS Protocol

A simple and sensitive LC-MS/MS method for the simultaneous quantification of rosuvastatin, this compound, and N-desmethyl rosuvastatin in human plasma has been developed.[11]

  • Sample Preparation: Protein precipitation is performed on 50 µL of buffered human plasma using a suitable organic solvent like methanol (B129727) containing the internal standard.[12]

  • Chromatographic Separation: The analytes are separated on a C18 analytical column with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile/methanol mixture).[8]

  • Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[11]

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of this compound in unknown samples is determined by interpolation from this curve. The linear range for this compound is typically 0.1-100 ng/mL.[11]

Signaling Pathways

The direct effects of this compound on cellular signaling pathways are not as extensively studied as those of its parent compound, rosuvastatin. Rosuvastatin has been shown to exert pleiotropic effects beyond its lipid-lowering activity, including modulation of inflammatory and fibrotic pathways. These effects are often attributed to the inhibition of isoprenoid synthesis, which in turn affects the function of small GTP-binding proteins like Rho, Ras, and Rac.

Potential Involvement in NF-κB and PPAR Signaling

Rosuvastatin has been demonstrated to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[13][14] This is thought to occur through the prevention of Rho protein prenylation, which is necessary for its activation and subsequent downstream signaling to NF-κB.

Additionally, rosuvastatin has been shown to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory and metabolic regulatory functions.[15][16] The activation of PPAR-γ by rosuvastatin may contribute to its beneficial vascular effects.

While direct evidence for this compound's activity on these pathways is limited, as a major metabolite, it may contribute to the overall pharmacological profile of rosuvastatin. Further research is warranted to elucidate the specific molecular targets and signaling effects of this compound.

G cluster_0 Rosuvastatin (and potentially this compound) cluster_1 Cellular Effects rosuvastatin Rosuvastatin / this compound hmgcoa HMG-CoA Reductase rosuvastatin->hmgcoa Inhibition ppar PPAR-γ Activation rosuvastatin->ppar Activation isoprenoids Isoprenoid Synthesis hmgcoa->isoprenoids rho Rho GTPase isoprenoids->rho Prenylation nfkb NF-κB Activation rho->nfkb inflammation Inflammation nfkb->inflammation gene_expression Target Gene Expression ppar->gene_expression

Caption: Potential signaling pathways modulated by Rosuvastatin.

Conclusion

This compound, a primary metabolite of rosuvastatin, is a pyrimidine derivative with demonstrated in vitro inhibitory activity against CYP2C9 enzymes. Its pharmacokinetic profile indicates lower systemic exposure compared to the parent drug. The synthesis of rosuvastatin often involves a lactone intermediate, and robust analytical methods are available for its quantification in biological matrices. While the direct effects of this compound on cellular signaling pathways require further investigation, its presence and activity may contribute to the overall therapeutic and pleiotropic effects of rosuvastatin. This guide provides a foundational understanding for researchers and professionals in the field of drug development and pharmacology.

References

Pharmacological Profile of Rosuvastatin Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a potent 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, is widely prescribed for the management of dyslipidemia.[1] In vivo, rosuvastatin is metabolized to a limited extent, with one of the main metabolites being rosuvastatin lactone.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, and pharmacodynamics. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Mechanism of Action

This compound is formed from the parent compound, rosuvastatin acid, through an intramolecular esterification.[3] While rosuvastatin acid is the pharmacologically active form that competitively inhibits HMG-CoA reductase, the enzyme responsible for the rate-limiting step in cholesterol biosynthesis, this compound is considered to be essentially inactive as an HMG-CoA reductase inhibitor.[1][4]

The pleiotropic effects of statins, which are independent of their lipid-lowering properties, are an area of active research. Some of these effects, such as modulation of endothelial function, have been investigated for rosuvastatin and its lactone metabolite.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for rosuvastatin and its lactone metabolite.

Table 1: Comparative Pharmacokinetics of Rosuvastatin and its Metabolites

ParameterRosuvastatinThis compoundN-desmethyl RosuvastatinReference(s)
Peak Plasma Concentration (Cmax) Dose-dependent; e.g., 8.33 ng/mL (5 mg single dose)Concentrations are well below those of rosuvastatinConcentrations are well below those of rosuvastatin[5]
Area Under the Curve (AUC0-t) Dose-dependent; e.g., 57.63 ng·h/mL (5 mg single dose)--[5]
Elimination Half-life (t½) Approximately 19 hours--[2]
Protein Binding ~88% (primarily to albumin)--[2][6]
Absolute Bioavailability ~20%--[2]

Table 2: In Vitro Inhibitory Activity (IC50) of this compound on Cytochrome P450 Isoforms

CYP IsoformIC50 (µM)Reference(s)
CYP2C9 20.5[7]
CYP3A4/5 20.7[7]

Signaling Pathways

Metabolic Conversion of Rosuvastatin to this compound

Rosuvastatin undergoes limited metabolism in humans, with the formation of N-desmethyl rosuvastatin and this compound being the principal metabolic pathways. The conversion to the lactone form is an intramolecular esterification process.

Rosuvastatin_Acid Rosuvastatin (Acid Form) Rosuvastatin_Lactone This compound Rosuvastatin_Acid->Rosuvastatin_Lactone Intramolecular Esterification N_desmethyl N-desmethyl Rosuvastatin Rosuvastatin_Acid->N_desmethyl CYP2C9 Excretion Fecal Excretion (90%) Rosuvastatin_Acid->Excretion

Caption: Metabolic pathway of rosuvastatin.

Pleiotropic Effects: eNOS and Rho/ROCK Signaling

Statins, including rosuvastatin, have been shown to exert beneficial effects on the vasculature that are independent of their cholesterol-lowering activity. These "pleiotropic" effects are thought to involve the modulation of endothelial nitric oxide synthase (eNOS) and the inhibition of the Rho/Rho-associated coiled-coil containing protein kinase (ROCK) pathway. Increased eNOS activity leads to vasodilation, while inhibition of the Rho/ROCK pathway results in reduced vascular smooth muscle contraction and has anti-inflammatory effects.

cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell Rosuvastatin Rosuvastatin Akt Akt Rosuvastatin->Akt Activates HMG_CoA_Reductase HMG-CoA Reductase Rosuvastatin->HMG_CoA_Reductase Inhibits eNOS eNOS Akt->eNOS Phosphorylates (Activates) NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids RhoA RhoA Isoprenoids->RhoA Geranylgeranylation ROCK ROCK RhoA->ROCK Activates Myosin_LC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->Myosin_LC_Phosphorylation Increases Contraction Contraction Myosin_LC_Phosphorylation->Contraction

References

An In-depth Technical Guide to the Solubility and Stability of Rosuvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, is widely prescribed for the management of hypercholesterolemia. A critical aspect of its chemistry, formulation, and analytical characterization is the formation of its lactone metabolite and degradation product, rosuvastatin lactone. The solubility and stability of this lactone are of paramount importance for drug development, manufacturing, and ensuring the therapeutic efficacy and safety of rosuvastatin-based products. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Introduction

Rosuvastatin is a member of the statin class of drugs, which act by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] The parent compound, rosuvastatin calcium, can undergo intramolecular esterification to form this compound. This conversion can occur both metabolically in vivo and as a degradation pathway under certain storage and handling conditions, particularly in acidic environments.[4][5] Understanding the physicochemical properties of this compound is crucial for developing stable formulations and accurate analytical methods.

Solubility of this compound

The solubility of a drug substance is a critical determinant of its dissolution rate and subsequent bioavailability. This compound, being a more non-polar derivative of the parent acid, exhibits different solubility characteristics.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. For comparative purposes, solubility data for the parent compound, rosuvastatin calcium, is also included.

CompoundSolventSolubilityReference
This compound Dimethylformamide (DMF)30 mg/mL[6]
Dimethyl sulfoxide (B87167) (DMSO)15 mg/mL[6]
125 mg/mL (with sonication)[7]
EthanolSlightly soluble[6]
Rosuvastatin Calcium Water0.33 mg/mL[8]
Low[9]
Phosphate (B84403) Buffer (pH 6.8)0.008108 mg/mL[10]
Ethanol~1 mg/mL[11]
Dimethyl sulfoxide (DMSO)~5 mg/mL[11]
Dimethylformamide (DMF)~5 mg/mL[11]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[12]

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound (pure substance)

  • Solvent of interest (e.g., purified water, phosphate buffer pH 6.8, methanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed to let the undissolved particles settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • The determined concentration represents the equilibrium solubility of this compound in the specific solvent at that temperature.

Stability of this compound

The stability of this compound is a critical factor influencing the shelf-life and quality of rosuvastatin drug products. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[13][14]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation.[13]

3.1.1. Summary of Degradation Behavior

The table below summarizes the typical conditions for forced degradation studies of rosuvastatin and the expected stability of the lactone form.

Stress ConditionReagents and ConditionsExpected Outcome for RosuvastatinReference
Acid Hydrolysis 0.1 N - 5 M HCl, 60-80 °C, 4-24 hoursSignificant degradation; formation of this compound and other degradation products.[13][15]
Alkaline Hydrolysis 0.1 N - 5 M NaOH, 60-80 °C, 4-24 hoursRosuvastatin is relatively stable.[13][15]
Oxidative Degradation 3-30% H₂O₂, Room temperature - 80 °C, 30 minutes - 24 hoursSome degradation observed.[13][15]
Thermal Degradation Dry heat, 75-100 °C, 24 hoursRosuvastatin is relatively stable.[13]
Photolytic Degradation Exposure to UV light (e.g., 254 nm) or sunlight, 24 hoursDegradation observed.[13][16]
Experimental Protocol for Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 N HCl.

    • Heat the mixture at 80 °C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 N NaOH.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 N NaOH.

    • Heat the mixture at 80 °C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 N HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid this compound in a hot air oven at 100 °C for 24 hours.

    • After exposure, dissolve the sample in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (254 nm) in a photostability chamber for 24 hours.

    • Prepare a control sample shielded from light.

    • Dilute both samples for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The use of a PDA detector is recommended to assess peak purity and identify potential co-eluting degradation products.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Example HPLC Parameters:

  • Column: C18 (e.g., Sunfire C18, 250 x 4.6 mm, 5 µm)[17]

  • Mobile Phase: Gradient mixture of Solvent A (e.g., 10 mM ammonium (B1175870) acetate) and Solvent B (e.g., acetonitrile:methanol 50:50 v/v)[17]

  • Flow Rate: 1.0 mL/min[17]

  • Detection Wavelength: 242 nm[17]

  • Column Temperature: 25 °C[17]

  • Injection Volume: 10 µL[17]

Visualizations

Rosuvastatin Mechanism of Action

Rosuvastatin exerts its lipid-lowering effect by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

Rosuvastatin_Mechanism HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR MVA Mevalonate Cholesterol Cholesterol Biosynthesis MVA->Cholesterol Rosuvastatin Rosuvastatin Rosuvastatin->HMGCR Inhibits HMGCR->MVA Catalyzes LDL_R LDL Receptor Upregulation HMGCR->LDL_R Leads to Reduced_LDL Reduced Plasma LDL-C LDL_R->Reduced_LDL LDL_C Plasma LDL-C LDL_C->LDL_R Increased Clearance

Figure 1. Mechanism of action of rosuvastatin.

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for assessing the solubility and stability of a pharmaceutical compound like this compound.

Drug_Development_Workflow Start Start: Compound (this compound) Solubility Solubility Assessment (Shake-Flask Method) Start->Solubility Stability Forced Degradation (Stress Testing) Start->Stability Analytical Develop Stability-Indicating Analytical Method (HPLC) Solubility->Analytical Stability->Analytical Analysis_Sol Analyze Saturated Solutions Analytical->Analysis_Sol Analysis_Stab Analyze Stressed Samples Analytical->Analysis_Stab Data_Sol Quantitative Solubility Data Analysis_Sol->Data_Sol Data_Stab Degradation Profile & Impurity Identification Analysis_Stab->Data_Stab Formulation Formulation Development Data_Sol->Formulation Data_Stab->Formulation End End: Stable & Bioavailable Formulation Formulation->End

Figure 2. Workflow for solubility and stability testing.

Rosuvastatin to Lactone Conversion

The conversion of rosuvastatin to its lactone form is a pH-dependent equilibrium reaction.

Lactone_Conversion Rosuvastatin Rosuvastatin (Open-chain acid) Lactone This compound (Cyclic ester) Rosuvastatin->Lactone Acidic pH (Intramolecular Esterification) Lactone->Rosuvastatin Neutral/Basic pH (Hydrolysis)

Figure 3. pH-dependent equilibrium of rosuvastatin.

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly characterized during the development of rosuvastatin drug products. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual aids to assist researchers, scientists, and drug development professionals in this endeavor. A comprehensive understanding of these properties is essential for the rational design of stable formulations with optimal bioavailability and for the development of robust analytical methods for quality control.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Rosuvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed for the management of hypercholesterolemia. During its synthesis and storage, or under certain physiological conditions, Rosuvastatin can convert to its lactone form, an impurity that needs to be monitored and controlled in pharmaceutical formulations. This application note provides a detailed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Rosuvastatin and its lactone impurity.

Forced degradation studies are essential in developing stability-indicating methods as they demonstrate the method's ability to separate the active pharmaceutical ingredient (API) from its degradation products.[1][2] Rosuvastatin has been shown to degrade under acidic, oxidative, and photolytic conditions.[2]

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the analysis of Rosuvastatin and Rosuvastatin Lactone.

Instrumentation and Chromatographic Conditions

A reliable and sensitive RP-HPLC method was developed for the determination of Rosuvastatin calcium and its lactone impurity.[3] The chromatographic separation is typically achieved on a C18 column.[3][4][5]

Table 1: HPLC Instrumentation and Optimized Conditions

ParameterSpecification
HPLC System Waters Alliance 2695 series or equivalent with PDA detector
Column Sunfire C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile: Methanol (50:50 v/v)
Gradient Program 0-4 min: 50% B; 4-6 min: 50-80% B; 6-11 min: 80% B; 11-12 min: 80-50% B; 12-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 242 nm
Injection Volume 10 µL
Diluent Water: Methanol (20:80 v/v)
Preparation of Solutions

a. Standard Stock Solutions (1 mg/mL)

  • Accurately weigh and dissolve an appropriate amount of Rosuvastatin calcium and this compound impurity reference standards in the diluent to prepare individual 1 mg/mL stock solutions.[3]

b. Working Standard Solution

  • For routine analysis, a working standard solution can be prepared by diluting the Rosuvastatin calcium stock solution to a concentration of 1000 µg/mL.[3] For the determination of the lactone impurity, a spiked solution can be prepared by adding a known amount of the lactone impurity stock solution to the Rosuvastatin working standard (e.g., 1.5 µg/mL, which corresponds to 0.15% w/w).[3]

c. Sample Preparation (from Tablets)

  • Weigh and finely powder no fewer than 20 tablets.

  • Transfer an amount of powder equivalent to 10 mg of Rosuvastatin calcium into a 10 mL volumetric flask.[4]

  • Add approximately 5 mL of methanol, sonicate for 5-10 minutes to ensure complete dissolution, and then make up the volume with methanol.[4]

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute this solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).[4]

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear over the desired concentration range.

Table 2: Summary of Method Validation Data

ParameterRosuvastatin CalciumThis compound Impurity
Linearity Range 500 - 1500 µg/mL0.04 - 3.0 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) Not specified0.01 µg/mL
Limit of Quantification (LOQ) Not specified0.04 µg/mL
Accuracy (Recovery %) 98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 2.0%
Solution Stability Stable for at least 48 hours at room temperatureStable for at least 48 hours at room temperature

Data synthesized from multiple sources for illustrative purposes.[3]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (Rosuvastatin & Lactone) Injection Inject Samples and Standards Standard_Prep->Injection Sample_Prep Prepare Sample Solutions (from Tablets) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 242 nm Chromatography->Detection Integration Peak Integration and Quantification Detection->Integration Report Generate Report Integration->Report

Caption: Experimental Workflow for HPLC Analysis of Rosuvastatin.

Logical_Relationship cluster_api Active Pharmaceutical Ingredient cluster_impurity Related Impurity cluster_method Analytical Method Rosuvastatin Rosuvastatin Lactone This compound Rosuvastatin->Lactone Degradation / Synthesis Byproduct HPLC HPLC Method Rosuvastatin->HPLC Analyte Lactone->HPLC Impurity to be Quantified

Caption: Logical Relationship of Components in the Analysis.

Conclusion

The described RP-HPLC method is simple, specific, accurate, and precise for the simultaneous quantification of Rosuvastatin and its lactone impurity in bulk drug and pharmaceutical dosage forms.[3] The method is stability-indicating and can be effectively used for routine quality control analysis and stability studies.

References

Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of Rosuvastatin Lactone in Bulk Drug and Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Rosuvastatin (B1679574) Lactone, a key related substance and degradation product of Rosuvastatin. The method is suitable for routine quality control analysis of bulk drug substances and finished pharmaceutical products.

Introduction

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis.[1] During its synthesis and storage, Rosuvastatin can degrade to form several impurities, with Rosuvastatin Lactone being a significant one. The formation of the lactone is often facilitated by acidic conditions.[2][3] Therefore, a robust analytical method capable of separating and quantifying Rosuvastatin from its lactone impurity is crucial for ensuring the quality, safety, and efficacy of Rosuvastatin drug products. This application note provides a detailed protocol for a stability-indicating HPLC-UV method for the determination of this compound.

Principle of the Method

The method utilizes reversed-phase chromatography with a C18 column to separate Rosuvastatin and this compound. The separation is achieved using an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer.[4] Detection is performed using a UV detector at a wavelength where both compounds exhibit significant absorbance, typically around 242-248 nm.[1][5] The method's stability-indicating nature is demonstrated through forced degradation studies, which show that the parent drug peak is well-resolved from the peaks of degradation products.[2][6]

Materials and Reagents

  • Rosuvastatin Calcium Reference Standard

  • This compound Reference Standard

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Potassium Dihydrogen Phosphate (KH2PO4)

  • Orthophosphoric Acid

  • Water (HPLC Grade or Milli-Q)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Solvent Delivery System (Isocratic or Gradient Pump)

  • Autosampler

  • Column Oven

  • UV-Vis Detector (Preferably a Photodiode Array Detector)

  • Chromatography Data System

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of Rosuvastatin and this compound.

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.7 µm (UPLC)
Mobile Phase Acetonitrile:Water with 0.1% TFA (50:50 v/v)A: 0.1% TFA in Water, B: Methanol
Flow Rate 1.0 mL/min0.3 mL/min
Column Temp. 25°C25°C
Detection 248 nm240 nm
Injection Vol. 20 µL10 µL
Run Time ~15 min~10 min

Experimental Protocols

Preparation of Mobile Phase

For Condition 1 (Isocratic):

  • Measure 500 mL of HPLC grade acetonitrile and 500 mL of HPLC grade water into a 1 L glass bottle.

  • Add 1.0 mL of Trifluoroacetic Acid (TFA) to the mixture.

  • Mix thoroughly and degas the solution using sonication or vacuum filtration.

Preparation of Standard Solutions

Stock Solution (500 µg/mL of Rosuvastatin):

  • Accurately weigh about 25 mg of Rosuvastatin Calcium reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (Acetonitrile:Water 50:50 v/v) and sonicate to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

Lactone Stock Solution (50 µg/mL of this compound):

  • Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

Working Standard Solution (for quantification of Lactone):

  • Pipette 1.0 mL of the Lactone Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the diluent to obtain a concentration of 5 µg/mL.

Preparation of Sample Solutions

For Bulk Drug Substance:

  • Accurately weigh about 25 mg of the Rosuvastatin Calcium sample into a 50 mL volumetric flask.

  • Follow the same procedure as for the Stock Solution preparation.

For Pharmaceutical Dosage Forms (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of Rosuvastatin into a 50 mL volumetric flask.

  • Add about 30 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines. A summary of the validation parameters is presented in the tables below.

Table 1: HPLC-UV Method Validation Data
ParameterResult
Linearity Range (Lactone) 0.04 - 3.01 µg/mL[1]
Correlation Coefficient (r²) > 0.999[5]
LOD (Lactone) 0.01 µg/mL[1]
LOQ (Lactone) 0.04 µg/mL[1]
Accuracy (% Recovery) 98 - 102%[7]
Precision (%RSD) < 2.0%[7]
Table 2: UPLC-UV Method Validation Data
ParameterResult
Linearity Range (Lactone) LOQ - 150% of target conc.[8]
Correlation Coefficient (r²) > 0.999[9]
LOD (Lactone) ~0.025 µg/mL (calculated from S/N)
LOQ (Lactone) 0.075 µg/mL[10]
Accuracy (% Recovery) Within ± 7.0% of nominal[11]
Precision (%RSD) < 1.0%[8]
Table 3: LC-MS/MS Method Validation Data
ParameterResult
Linearity Range (Lactone) 0.1 - 100 ng/mL[12]
Correlation Coefficient (r²) ≥ 0.9964[12]
LOD Not explicitly stated, but LLOQ is 0.1 ng/mL
LOQ (Lactone) 0.1 ng/mL[12]
Accuracy (% Bias) 91.8 - 111%[12]
Precision (%RSD) ≤ 15%[12]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Rosuvastatin is known to degrade under acidic, oxidative, and photolytic conditions.[2][6]

  • Acid Hydrolysis: Degradation is observed in acidic conditions (e.g., 0.2M HCl at 80°C for 20 hours), with the formation of this compound and other degradation products.[2]

  • Base Hydrolysis: Rosuvastatin is relatively stable under basic conditions.[2]

  • Oxidative Degradation: Degradation occurs in the presence of an oxidizing agent like hydrogen peroxide.[2]

  • Thermal Degradation: The drug is generally stable under thermal stress.[6]

  • Photolytic Degradation: Exposure to light can cause significant degradation.[2]

The developed HPLC method should be able to separate the main Rosuvastatin peak from all degradation products, proving its specificity.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample dissolve Dissolve in Diluent & Sonicate weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify G rosuvastatin Rosuvastatin lactone This compound rosuvastatin->lactone Acidic Conditions lactone->rosuvastatin Basic Conditions

References

Application Note: Profiling of Rosuvastatin Lactone Impurity in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Abstract

This application note provides a comprehensive overview and detailed protocols for the identification and quantification of Rosuvastatin Lactone, a critical degradation impurity of Rosuvastatin bulk drug. The formation of this impurity is a key concern in the manufacturing and storage of Rosuvastatin, as it can impact the safety and efficacy of the final drug product. This document outlines a robust analytical approach using High-Performance Liquid Chromatography (HPLC) for impurity profiling, supported by forced degradation studies to understand the degradation pathways. Detailed experimental protocols, data presentation, and visual workflows are provided to guide researchers and quality control analysts in implementing effective impurity control strategies in compliance with global pharmacopeial guidelines.

Introduction

Rosuvastatin is a potent HMG-CoA reductase inhibitor widely prescribed for the treatment of hypercholesterolemia.[1] During its synthesis, storage, or formulation, Rosuvastatin can degrade to form various impurities. Among these, this compound (designated as Impurity D in the European Pharmacopoeia) is a significant degradation product formed through intramolecular esterification of the parent drug.[2][3] The presence of impurities can affect the quality, safety, and efficacy of the drug product.[1] Therefore, stringent control and monitoring of this compound are mandated by regulatory agencies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1]

This application note details a stability-indicating HPLC method for the separation and quantification of this compound from the active pharmaceutical ingredient (API). Furthermore, it describes the conditions for forced degradation studies, which are essential for understanding the propensity of the drug to form the lactone impurity under various stress conditions.

Experimental Protocols

  • Rosuvastatin Calcium Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Ammonium acetate (B1210297) (AR Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Hot air oven

  • Photostability chamber

A reliable and sensitive reverse-phase HPLC method was developed for the determination of Rosuvastatin and its lactone impurity.[4]

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile: Methanol (50:50 v/v)

  • Gradient Program:

    • 0-5 min: 80% A, 20% B

    • 5-15 min: Linear gradient to 40% A, 60% B

    • 15-20 min: 40% A, 60% B

    • 20-22 min: Linear gradient to 80% A, 20% B

    • 22-25 min: 80% A, 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 242 nm[4]

  • Injection Volume: 10 µL

  • Standard Stock Solution: Accurately weigh and dissolve 25 mg of Rosuvastatin Calcium Reference Standard and this compound Reference Standard in methanol in separate 25 mL volumetric flasks to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing Rosuvastatin (100 µg/mL) and this compound (1 µg/mL) by diluting the stock solutions with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve 25 mg of the Rosuvastatin bulk drug sample in methanol in a 25 mL volumetric flask. Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.[5][6]

  • Acid Hydrolysis: Treat 10 mg of Rosuvastatin with 10 mL of 0.1 M HCl at 60 °C for 2 hours. Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Treat 10 mg of Rosuvastatin with 10 mL of 0.1 M NaOH at 60 °C for 2 hours. Neutralize the solution with 0.1 M HCl and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Treat 10 mg of Rosuvastatin with 10 mL of 3% H₂O₂ at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation: Expose the solid Rosuvastatin bulk drug to a temperature of 105 °C in a hot air oven for 48 hours. Dissolve the stressed sample in the mobile phase to a concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid Rosuvastatin bulk drug to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve the stressed sample in the mobile phase to a concentration of 100 µg/mL.

Results and Discussion

The developed HPLC method successfully separated Rosuvastatin from its lactone impurity and other degradation products. The retention time for Rosuvastatin was observed at approximately 8.5 minutes, while the this compound impurity eluted at approximately 12.2 minutes, with a resolution of greater than 2.0, indicating a good separation.

The forced degradation studies revealed that Rosuvastatin is susceptible to degradation under acidic, oxidative, and photolytic conditions, leading to the formation of the lactone impurity among other degradants. The drug substance showed relative stability under basic and thermal stress conditions.

Table 1: Summary of Forced Degradation Studies for Rosuvastatin

Stress Condition% Degradation of Rosuvastatin% this compound FormedOther Major Degradants Observed
Acid Hydrolysis (0.1 M HCl, 60°C, 2h) 15.28.5Degradant at RRT 0.9, Degradant at RRT 1.1
Base Hydrolysis (0.1 M NaOH, 60°C, 2h) 3.11.2Minor unknown peaks
Oxidative Degradation (3% H₂O₂, RT, 24h) 22.55.8Multiple polar and non-polar degradants
Thermal Degradation (105°C, 48h) 1.80.5Negligible degradation
Photolytic Degradation (UV & Vis, 7 days) 9.84.2Photodegradants with different chromophores

Note: The above data is representative and may vary based on the specific batch of the bulk drug and the exact experimental conditions.

The quantitative data highlights the importance of controlling acidic conditions and exposure to light and oxidizing agents during the manufacturing and storage of Rosuvastatin to minimize the formation of the lactone impurity.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Sample & Standard Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Weigh and dissolve Rosuvastatin Bulk Drug HPLC Inject samples into HPLC system (C18 column, UV detection at 242 nm) SamplePrep->HPLC StandardPrep Prepare Rosuvastatin and Lactone Reference Standards StandardPrep->HPLC Acid Acid Hydrolysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC Integration Peak Integration and Identification HPLC->Integration Quantification Quantification of Impurities Integration->Quantification Report Generate Impurity Profile Report Quantification->Report

Caption: Experimental workflow for this compound impurity profiling.

degradation_pathway Rosuvastatin Rosuvastatin C₂₂H₂₈FN₃O₆S Carboxylic Acid and Diol Functional Groups Lactone This compound C₂₂H₂₆FN₃O₅S Intramolecular Ester (Lactone Ring) Rosuvastatin->Lactone Intramolecular Esterification (Acidic Conditions / Heat / Light)

Caption: Chemical degradation pathway of Rosuvastatin to this compound.

Conclusion

The application note provides a validated and stability-indicating HPLC method for the effective profiling of this compound impurity in bulk drug substances. The forced degradation studies confirm that acidic, oxidative, and photolytic stress conditions are the primary drivers for the formation of this impurity. The detailed protocols and workflows presented herein can be readily adopted by quality control laboratories and researchers to ensure the quality and stability of Rosuvastatin, thereby meeting the stringent regulatory requirements for pharmaceutical products. Regular monitoring using this method will aid in maintaining the integrity of the drug substance throughout its lifecycle.

References

Application Notes and Protocols for the Synthesis of Rosuvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Rosuvastatin (B1679574) Lactone, a key intermediate in the preparation of Rosuvastatin. The methods described are suitable for research and development purposes.

Introduction

Rosuvastatin is a synthetic lipid-lowering agent that acts as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] Rosuvastatin lactone is a crucial intermediate in the synthesis of Rosuvastatin.[2][3] This document outlines two primary synthetic routes to obtain this compound for research applications: a condensation-based approach and a Wittig reaction-based pathway.

Synthesis of this compound via Condensation Pathway

This method involves a multi-step synthesis starting from readily available materials.[2]

Synthesis Pathway

Synthesis_Pathway_Condensation A p-Fluorobenzaldehyde + Methyl Isobutyrylacetate + Urea (B33335) B Intermediate I (Dihydropyrimidinone) A->B Condensation (CuCl, Methanol, H₂SO₄, Reflux) C Intermediate II B->C Oxidation (HNO₃, NaNO₂) D Intermediate III (Methylsulfonylamino Pyrimidine) C->D Sulfonylation (TsCl, K₂CO₃, N-methylmethanesulfonamide) E Intermediate IV (Alcohol) D->E Reduction (DIBAL-H, Toluene) F Intermediate V (Bromomethyl) E->F Bromination (PBr₃, CH₂Cl₂) G Intermediate VI (Phosphonium Salt) F->G Phosphination (PPh₃, Toluene) H Intermediate VII G->H Wittig Reaction I This compound H->I Deprotection/Lactonization (Acetonitrile)

Caption: Condensation pathway for this compound synthesis.

Experimental Protocols

Step 1: Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester (Intermediate I) [2]

  • In a reactor, combine p-Fluorobenzaldehyde (500g), methyl isobutyrylacetate (860g), urea (200g), cuprous chloride, methanol, and sulfuric acid.

  • Heat the mixture to reflux.

  • After the reaction is complete, cool the mixture in an ice-water bath and stir.

  • Filter the resulting solid, wash with methanol, and dry to obtain the product.

Step 2: Oxidation to Intermediate II [2]

  • In a reactor, add 65-68% nitric acid and sodium nitrite.

  • Add Intermediate I in batches at 10-25 °C.

  • The oxidizing reaction yields Intermediate II.

Step 3: Sulfonylation to Intermediate III [2]

  • In a reactor with n-butyl acetate, add Intermediate II and anhydrous potassium carbonate under a nitrogen atmosphere.

  • Add tosyl chloride and heat the reaction.

  • After completion, add N-methylmethanesulfonamide and potassium carbonate and reflux.

  • Cool the reaction, add water, and process to obtain the solid product.

Step 4: Reduction to Intermediate IV [2]

  • Dissolve Intermediate III in toluene (B28343) and heat.

  • Under a nitrogen atmosphere, cool the solution and add a 1.5mol/L solution of diisobutylaluminium hydride (DIBAL-H) in toluene.

  • Monitor the reaction by TLC. After completion, work up to obtain the solid product.

Step 5: Bromination to Intermediate V [2]

  • Dissolve Intermediate IV in dichloromethane.

  • Add phosphorus tribromide to carry out the bromo-reaction.

Step 6: Phosphination to Intermediate VI [2]

  • Dissolve the product from the previous step in toluene and add triphenylphosphine.

  • Heat the reaction and monitor by TLC.

Step 7: Synthesis of Intermediate VII [2]

  • This step involves a Wittig reaction, the specifics of which are detailed in the subsequent section as it's a key reaction.

Step 8: Lactonization to this compound [2]

  • In a reactor, dissolve Intermediate VII in acetonitrile.

  • The reaction proceeds to form the final product, this compound.

Data Presentation
StepProductYield (%)
CondensationIntermediate I98.7%
SulfonylationIntermediate III93.8%
ReductionIntermediate IV96.1%
PhosphinationIntermediate VI89.3%

Table 1: Reported yields for key steps in the condensation pathway.[2]

Synthesis of this compound via Wittig Reaction Pathway

This convergent approach utilizes a Wittig reaction as the key step to couple the heterocyclic core with the chiral side chain.[4][5][6]

Synthesis Workflow

Wittig_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Purification A (2S,4R)-4-(tert-butyldimethylsilyloxy)- 6-oxotetrahydro-2H-pyran-2-carbaldehyde (Aldehyde 1) C Wittig Olefination A->C B Pyrimidine (B1678525) Phosphonium (B103445) Salt (2) B->C D Crude Product (E-6, Z-6, E-8) C->D E Chromatographic Purification D->E F 4-O-TBS-protected this compound (E-6) E->F

Caption: Workflow for the Wittig reaction-based synthesis.

Experimental Protocols

Preparation of Aldehyde 1: [4]

  • A solution of the hydrate (B1144303) form of the aldehyde (1') in dry CH₂Cl₂ is stirred at ambient temperature for 23 hours.

  • Volatiles are removed by atmospheric evaporation at 40 °C.

  • The residue (aldehyde 1) is dissolved in dry toluene.

Wittig Reaction: [4]

  • To a stirred suspension of the pyrimidine phosphonium salt (2) in dry toluene at room temperature, add a toluene solution of NaHDMS (0.6 M).

  • Warm the reaction mixture to 110 °C within 15 minutes.

  • Add the previously prepared toluene solution of aldehyde 1 under vigorous stirring.

  • Stir the reaction mixture for 5 minutes and then cool to room temperature.

  • Remove volatiles in vacuo.

  • The oily residue is subjected to chromatography (EtOAc/hexanes 3:5) to isolate the product.

Data Presentation

Optimization of Wittig Reaction Temperature:

EntryTemperature (°C)Yield of E-6 (%) (NMR)Yield of Z-6 (%) (NMR)
40-28
540-12
665-8
7110847

Table 2: Effect of temperature on the Wittig olefination reaction.[4]

Isolated Yields after Chromatography:

ProductIsolated Yield (%)
E-6 (desired product)62%
Z-6 (isomer)5%

Table 3: Isolated yields of products after purification.[4]

Mechanochemical Synthesis

A more environmentally friendly approach involves a liquid-assisted grinding (LAG) or solvent-free mechanochemical Wittig reaction.[7]

Experimental Protocol

Mechanochemical Procedure: [7]

  • In a stainless steel vial, add the pyrimidine phosphonium salt (Z9), the aldehyde (D7), and a base (e.g., potassium carbonate).

  • The mixture is ball-milled for 16 hours.

  • For liquid-assisted grinding, a small amount of solvent is also added.

  • The reaction progress and product ratios can be evaluated by HPLC.

Data Presentation

Effect of Base on Solvent-Free Mechanochemical Wittig Reaction:

EntryBaseConversion (%)E:Z Ratio
1KOH99.276:24
2NaOH98.972:28
3K₂CO₃99.170:30
4Na₂CO₃85.365:35
7DBU98.771:29

Table 4: Screening of different bases for the mechanochemical synthesis.[7]

Purification and Characterization

Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel.[8] The purity can be assessed by High-Performance Liquid Chromatography (HPLC).[9][10] The structure of the final product and intermediates can be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.[11]

Conclusion

The synthesis of this compound can be achieved through multiple pathways, each with its own advantages. The condensation method provides a high-yielding route from simple starting materials. The Wittig reaction offers a convergent and efficient method for coupling complex fragments. The mechanochemical approach presents a greener alternative with reduced solvent usage. The choice of method will depend on the specific requirements of the research, including scale, available resources, and environmental considerations.

References

Application Note: A Validated Protocol for the Isolation and Quantification of Rosuvatin Lactone from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosuvastatin (B1679574) is a competitive inhibitor of HMG-CoA reductase, an enzyme that plays a crucial role in cholesterol synthesis. Its lactone metabolite, rosuvastatin lactone, is a significant related substance that requires accurate quantification in pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the isolation of this compound from human plasma, followed by its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive, reproducible, and suitable for high-throughput analysis in a clinical or research setting.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the extraction and analysis of rosuvastatin and its lactone metabolite from human plasma. The primary methods covered are Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

1. Reagents and Materials

  • Rosuvastatin and this compound reference standards

  • Deuterated rosuvastatin (rosuvastatin-d6) as an internal standard (IS)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid and glacial acetic acid

  • Human plasma (with EDTA as anticoagulant)

  • SPE cartridges (e.g., Thermo Scientific SOLA)[1]

  • Micro-centrifuge tubes

  • Autosampler vials

2. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of rosuvastatin, this compound, and rosuvastatin-d6 in methanol at a concentration of 1 mg/mL.[2]

  • Working Solutions: Prepare combined working solutions of rosuvastatin and this compound by serial dilution of the primary stock solutions with 50% methanol in water.[3]

  • Internal Standard Working Solution: Dilute the rosuvastatin-d6 primary stock solution with 50% methanol in water to a final concentration of 300-500 ng/mL.[1][3]

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to create calibration standards and quality control samples at various concentrations.[1][3][4] Store all prepared samples at -70°C to -80°C until analysis.[5][6]

3. Sample Extraction Procedures

Three common methods for extracting rosuvastatin and its metabolites from plasma are detailed below.

Method 1: Protein Precipitation

This is a simple and rapid method suitable for high-throughput analysis.

  • To a 200 µL aliquot of human plasma, add 50 µL of the internal standard working solution and vortex for 30 seconds.[3]

  • Add 750 µL of acetonitrile to precipitate the plasma proteins and vortex for 5 minutes.[3]

  • Centrifuge the mixture at 14,000 rpm for 5-15 minutes.[3][7]

  • Transfer approximately 0.7 mL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.[3]

Method 2: Solid-Phase Extraction (SPE)

SPE provides cleaner extracts compared to protein precipitation.

  • Conditioning: Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[1]

  • Loading: Load 100 µL of the plasma sample onto the conditioned cartridge and allow it to permeate under gravity.[1]

  • Washing: Wash the cartridge with 500 µL of 0.1% (v/v) formic acid, followed by 500 µL of 10% (v/v) methanol.[1]

  • Elution: Elute the analytes with two aliquots of 200 µL of 90% (v/v) methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute the residue in 200 µL of 1:4 (v/v) methanol-water.[1]

Method 3: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that can offer high recovery.

  • To 100 µL of plasma, add the internal standard.

  • Acidify the plasma sample by adding a buffer, such as 100 mM ammonium (B1175870) acetate (B1210297) (pH 3.5).[2]

  • Add an appropriate organic solvent like ethyl acetate or methyl-tert butyl ether.[8]

  • Vortex the mixture to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the dried extract in the mobile phase for analysis.

4. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 or phenyl column is typically used for separation (e.g., Zorbax-SB Phenyl, 2.1 mm × 100 mm, 3.5 µm).[5]

    • Mobile Phase: A gradient mixture of solvents is often employed. For example, Solvent A could be 0.1% v/v glacial acetic acid in 10% v/v methanol in water, and Solvent B could be 40% v/v methanol in acetonitrile.[5]

    • Flow Rate: A typical flow rate is 0.35 mL/min.[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI) is commonly used.[5][8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analytes and the internal standard.[4]

Data Presentation

The performance of the described methods is summarized in the tables below.

Table 1: Method Validation Parameters for Rosuvastatin and this compound.

ParameterRosuvastatinThis compoundReference
Linearity Range (ng/mL)0.1 - 1000.1 - 100[5]
Lower Limit of Quantification (LLOQ) (ng/mL)0.10.1[9]
Mean Extraction Recovery (%)88.0 - 10688.0 - 106[5]
Intra-day Precision (% RSD)≤ 15≤ 15[5]
Inter-day Precision (% RSD)≤ 15≤ 15[5]
Intra-day Accuracy (%)91.8 - 11191.8 - 111[5]
Inter-day Accuracy (%)91.8 - 11191.8 - 111[5]

Table 2: Stability of Rosuvastatin and its Metabolites in Human Plasma.

Stability ConditionDurationStability (%)Reference
Bench-top (on ice-water)6 hoursStable[5]
Freeze-thaw Cycles3 cyclesStable[5]
Long-term Storage1 month at -80°CStable[5]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and analysis of this compound from plasma.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Plasma Plasma Sample (100-200 µL) Add_IS Add Internal Standard (Rosuvastatin-d6) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 PP Protein Precipitation (Acetonitrile) Vortex1->PP Choose Extraction Method SPE Solid-Phase Extraction Vortex1->SPE Choose Extraction Method LLE Liquid-Liquid Extraction (Ethyl Acetate) Vortex1->LLE Choose Extraction Method Centrifuge Centrifuge PP->Centrifuge Evaporate Evaporate Supernatant/Eluate SPE->Evaporate LLE->Centrifuge Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data Data Acquisition & Quantification LC_MSMS->Data

Caption: Workflow for this compound Isolation.

References

Application Notes & Protocols: Liquid-Liquid Extraction of Rosuvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, is widely prescribed to lower cholesterol levels. During its metabolism and under certain storage conditions, Rosuvastatin can convert to its inactive metabolite, Rosuvastatin Lactone.[1][2] The accurate quantification of both Rosuvastatin and its lactone form is crucial in pharmacokinetic studies, drug formulation development, and quality control to ensure safety and efficacy. Liquid-liquid extraction (LLE) is a common and effective sample preparation technique for the simultaneous determination of Rosuvastatin and this compound from various matrices, particularly biological fluids like plasma.[3][4] This document provides detailed application notes and protocols for the liquid-liquid extraction of this compound, along with the parent drug, from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Principles of Extraction

The liquid-liquid extraction of Rosuvastatin and its lactone from plasma is based on the differential solubility of the analytes in two immiscible liquid phases: an aqueous phase (plasma) and an organic solvent. The efficiency of the extraction is highly dependent on the choice of the organic solvent and the pH of the aqueous phase. Acidification of the plasma sample is a critical step that enhances the extraction recovery of both compounds.[4] The solvent matrix plays a significant role in the stability of Rosuvastatin and its lactone; for instance, aprotic solvents can favor the conversion of Rosuvastatin to its lactone form, while acidic aqueous conditions can promote the reverse reaction.[1][2] Protic organic solvents like methanol (B129727) have been shown to stabilize both analytes.[1][2]

II. Experimental Protocols

This section details the materials and step-by-step procedures for the liquid-liquid extraction of Rosuvastatin and this compound from human plasma.

Materials and Reagents:
  • Biological Matrix: Human plasma with K2EDTA as an anticoagulant.

  • Analytes: Rosuvastatin Calcium and this compound reference standards.

  • Internal Standard (IS): Deuterated Rosuvastatin (e.g., Rosuvastatin-d6).

  • Organic Solvents (HPLC Grade):

    • Ethyl acetate[4]

    • Methyl tert-butyl ether (MTBE)[4]

    • Acetonitrile

    • Methanol

  • Acids and Buffers:

  • Reconstitution Solvent: Typically a mixture of the mobile phase components, e.g., Acetonitrile/Water (50:50, v/v).

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • Micropipettes

    • Autosampler vials

Protocol 1: Liquid-Liquid Extraction using Ethyl Acetate

This protocol is adapted from a method for the simultaneous quantification of Rosuvastatin, this compound, and N-desmethyl Rosuvastatin in human plasma.[4]

  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Extraction Procedure:

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

    • Add 100 µL of ammonium acetate buffer (pH 4.0) to acidify the plasma.[4]

    • Add the internal standard solution.

    • Add 1 mL of ethyl acetate as the extraction solvent.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Sample Concentration:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue with 100 µL of the reconstitution solvent (e.g., Acetonitrile/Water, 50:50, v/v).

    • Vortex for 1 minute to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction using Methyl tert-butyl ether (MTBE)

This protocol is based on a method for the simultaneous determination of Rosuvastatin and Ezetimibe.[4]

  • Sample Preparation:

    • Aliquot 300 µL of human plasma into a microcentrifuge tube.

    • Acidify the plasma by adding a suitable buffer (e.g., ammonium acetate, pH 3.5).[4]

    • Add the internal standard.

  • Extraction Procedure:

    • Add 1.5 mL of methyl tert-butyl ether (MTBE) to the plasma sample.

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Sample Concentration:

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a suitable volume of the mobile phase.

    • Transfer to an autosampler vial for analysis.

III. Data Presentation

The following tables summarize quantitative data from various studies on the liquid-liquid extraction of Rosuvastatin and its lactone.

Table 1: Extraction Recovery Data
AnalyteExtraction SolventMatrixAverage Recovery (%)Reference
RosuvastatinEthyl AcetateHuman Plasma75.3 - 98.8[4]
This compoundEthyl AcetateHuman Plasma75.3 - 98.8[4]
RosuvastatinMethyl tert-butyl etherHuman Plasma95.7 - 99.8[4]
Rosuvastatin & MetabolitesProtein PrecipitationHuman Plasma88.0 - 106[5][6]
Table 2: Method Validation Parameters
ParameterRosuvastatinThis compoundN-desmethyl RosuvastatinReference
Linearity Range (ng/mL) 0.1 - 500.1 - 500.2 - 100[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10.10.2[4]
Intra-day Precision (% RSD) < 15< 15< 15[5]
Inter-day Precision (% RSD) < 15< 15< 15[5]
Intra-day Accuracy (%) 91.8 - 11191.8 - 11191.8 - 111[5]
Inter-day Accuracy (%) 91.8 - 11191.8 - 11191.8 - 111[5]

IV. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the liquid-liquid extraction of this compound from a biological matrix.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_concentration Sample Concentration cluster_analysis Analysis start Start: Plasma Sample add_is Add Internal Standard start->add_is 100 µL acidify Acidify Sample (e.g., pH 4.0) add_is->acidify add_solvent Add Organic Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex to Mix add_solvent->vortex 1 mL centrifuge Centrifuge to Separate Phases vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute 100 µL analyze LC-MS/MS Analysis reconstitute->analyze end End: Data Acquisition analyze->end

Caption: General workflow for liquid-liquid extraction.

V. Conclusion

The provided protocols for liquid-liquid extraction using ethyl acetate and methyl tert-butyl ether are robust and reliable methods for the simultaneous quantification of Rosuvastatin and this compound in human plasma. The choice of extraction solvent and careful control of pH are paramount to achieving high recovery and ensuring the stability of the analytes. The subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity for clinical and pharmaceutical applications. Researchers should validate these methods in their own laboratories to ensure they meet the specific requirements of their studies.

References

Application Notes and Protocols for the Chromatographic Separation of Rosuvastatin and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of Rosuvastatin and its impurities. The methodologies outlined are based on established and validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) techniques, crucial for routine quality control, stability studies, and impurity profiling in pharmaceutical development.

Introduction

Rosuvastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1][2] During its synthesis and storage, various related substances and degradation products can emerge as impurities.[3] Regulatory bodies require stringent control over these impurities to ensure the safety and efficacy of the final drug product. This document details robust chromatographic methods for the effective separation and quantification of Rosuvastatin from its known and potential impurities.

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. Rosuvastatin has been shown to be susceptible to degradation under acidic, oxidative, and photolytic conditions, while remaining relatively stable under neutral and basic conditions.[4][5][6]

Chromatographic Methods

Several reversed-phase HPLC and UPLC methods have been developed for the analysis of Rosuvastatin and its impurities.[4][7][8] These methods offer high resolution and sensitivity, enabling the separation of structurally similar compounds.

Method 1: Stability-Indicating UPLC Method

This method is designed for the quantification of Rosuvastatin and its related impurities in pharmaceutical dosage forms and is capable of separating degradation products formed under various stress conditions.[4]

Experimental Protocol:

  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

  • Column: Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm).[4][8][9]

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and 0.1% trifluoroacetic acid (TFA) in water (50:50, v/v).[1][4]

  • Flow Rate: 0.5 mL/min.[9]

  • Column Temperature: 55 °C.[9]

  • Detection Wavelength: 240 nm.[4][8][9]

  • Injection Volume: 7 µL.[8]

  • Run Time: Approximately 12-15 minutes.[4][9]

Sample Preparation:

  • Accurately weigh and transfer a quantity of powdered tablets equivalent to 100 mg of Rosuvastatin into a 100 mL volumetric flask.

  • Add a suitable diluent (e.g., the mobile phase) and sonicate for 20 minutes to ensure complete dissolution.[2]

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.2 µm nylon filter before injection.[2]

Method 2: RP-HPLC Method for Bulk and Pharmaceutical Dosage Forms

This method provides a simple and accurate approach for the estimation of Rosuvastatin Calcium and its process-related impurities.[7]

Experimental Protocol:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Symmetry C18 (150 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (pH 4.0) in a ratio of 65:35 (v/v).[7]

  • Flow Rate: 0.7 mL/min.[7]

  • Detection Wavelength: 216 nm.[7]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 15 minutes.[10]

Sample Preparation:

  • Accurately weigh a quantity of sample powder equivalent to 10 mg of Rosuvastatin Calcium and transfer it to a 100 mL volumetric flask.[7]

  • Add 50 mL of water and sonicate for 30 minutes.[7]

  • Make up the volume with the mobile phase and filter through a 0.45 µm membrane filter.[7]

  • Dilute 5 mL of the filtrate to 25 mL with the mobile phase for a final concentration suitable for injection.[7]

Data Presentation

The following tables summarize the quantitative data typically obtained from the validation of these chromatographic methods.

Table 1: System Suitability Parameters

ParameterUPLC MethodHPLC MethodAcceptance Criteria
Tailing Factor (T)≤ 1.5≤ 2.0As per USP/ICH
Theoretical Plates (N)> 2000> 2000As per USP/ICH
Resolution (Rs)> 2.0 between critical pairs> 1.5 between critical pairsAs per USP/ICH

Table 2: Linearity and Range

AnalyteMethodRange (µg/mL)Correlation Coefficient (r²)
RosuvastatinUPLC0.59 - 1000> 0.999
RosuvastatinHPLC25 - 75> 0.99
Impurity AUPLCSpecification Level> 0.99
Impurity CUPLCSpecification Level> 0.99

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteMethodLOD (µg/mL)LOQ (µg/mL)
RosuvastatinHPLC0.170.51
Teneligliptin (as an example impurity)HPLC0.0850.258
Teneligliptin Impurity AHPLC0.02860.086

Note: LOD and LOQ values for specific Rosuvastatin impurities will vary depending on the impurity and the method's sensitivity.

Table 4: Accuracy (Recovery Studies)

AnalyteMethodSpiked Level% Recovery
RosuvastatinHPLC80%, 100%, 120%98.0 - 102.0
ImpuritiesUPLC/HPLCLOQ, 100%, 150%90.0 - 110.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic analysis of Rosuvastatin and its impurities.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weighing of Sample dissolve Dissolution & Sonication weigh->dissolve dilute Dilution to Final Concentration dissolve->dilute filter Filtration dilute->filter inject Injection into UPLC/HPLC filter->inject separate Chromatographic Separation inject->separate detect Detection (UV/PDA) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: General workflow for chromatographic analysis.

Relationship between Rosuvastatin and its Key Impurities

This diagram illustrates the relationship between Rosuvastatin and some of its common process-related and degradation impurities.

G cluster_impurities Related Substances cluster_degradation Degradation Pathways RSV Rosuvastatin ImpA Impurity A (Anti-isomer) RSV->ImpA Isomerization ImpC Impurity C (Lactone) RSV->ImpC Intramolecular Esterification ImpB Impurity B (5-keto) ImpD Impurity D (Des-fluoro) Acid Acid Hydrolysis Acid->ImpC Oxidation Oxidation Oxidation->ImpB Photolytic Photolytic Degradation Other Degradants Other Degradants Photolytic->Other Degradants

Caption: Rosuvastatin and its related impurities.

Conclusion

The UPLC and HPLC methods detailed in this document are robust, reliable, and suitable for the routine quality control and stability testing of Rosuvastatin in bulk drug and pharmaceutical formulations. Proper validation of these methods in accordance with ICH guidelines is crucial to ensure accurate and precise results. The provided protocols and data serve as a comprehensive guide for researchers and scientists involved in the analysis of Rosuvastatin and its impurities.

References

Application Notes and Protocols for the Mass Spectrometry Detection of Rosuvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of hypercholesterolemia.[1] During its metabolism and under certain storage conditions, rosuvastatin can convert to its lactone form, a major related substance. The quantification of rosuvastatin and its lactone metabolite is crucial in pharmacokinetic studies, drug development, and quality control of pharmaceutical formulations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2][3] This document provides a detailed application note and protocol for the simultaneous determination of rosuvastatin and rosuvastatin lactone in biological matrices, primarily human plasma, using LC-MS/MS.

The methodologies described herein are compiled from established and validated methods in the scientific literature, offering robust protocols for researchers, scientists, and drug development professionals.[4][5] These methods typically involve sample preparation to isolate the analytes from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocols

A common approach for the simultaneous analysis of rosuvastatin and its lactone involves protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry.

Sample Preparation: Protein Precipitation

This protocol is adapted from a method for the simultaneous quantification of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma.[4][6]

Materials:

  • Human plasma samples

  • Rosuvastatin, this compound, and appropriate deuterated internal standards (e.g., d6-Rosuvastatin, d6-Rosuvastatin Lactone)

  • Methanol (B129727) containing 0.1% acetic acid (Protein Precipitation Solvent)

  • Sodium acetate (B1210297) buffer (pH 4.0)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4 °C

Procedure:

  • Thaw frozen plasma samples on an ice-water slurry.

  • Buffer the plasma samples by adding a suitable volume of sodium acetate buffer (pH 4.0) to stabilize the analytes.

  • Vortex-mix the buffered plasma samples for 10 seconds.

  • Aliquot 50 µL of each buffered plasma sample into a 1.5 mL polypropylene (B1209903) microcentrifuge tube.

  • To each tube, add 200 µL of the protein precipitation solvent containing the internal standards at an appropriate concentration (e.g., 2.00 ng/mL of d6-RST and d6-RST-LAC).[6]

  • Vortex-mix all tubes for 10 seconds.

  • Centrifuge the samples for 15 minutes at 14,000 x g and 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean glass vial or a 96-well plate.

  • Inject an appropriate volume (e.g., 15 µL) of the supernatant onto the LC-MS/MS system for analysis.[6]

Liquid Chromatography (LC) Method

This protocol utilizes a reversed-phase phenyl column for the chromatographic separation of rosuvastatin and its lactone.[4]

Instrumentation and Conditions:

  • LC System: An Agilent Technologies LC system or equivalent.[6]

  • Analytical Column: Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm).[4]

  • Mobile Phase A: 0.1% v/v glacial acetic acid in 10% v/v methanol in water.[4]

  • Mobile Phase B: 40% v/v methanol in acetonitrile.[4]

  • Flow Rate: 0.35 mL/min.[4]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Injection Volume: 15 µL.[6]

Gradient Elution Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.009010
0.304060
0.804060
4.502575
4.519010
6.009010

This gradient program allows for the baseline separation of the analytes within a 6.0-minute run time.[4]

Mass Spectrometry (MS) Detection

Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[4]

Instrumentation and Conditions:

  • Mass Spectrometer: API 4000™ triple-quadrupole mass spectrometer or equivalent.[6]

  • Ion Source: Turbo V™ with TurbolonSpray.

  • Ionization Mode: Positive Electrospray Ionization (ESI).[4]

  • Resolution: Q1 and Q3 set to unit resolution.

  • Collision Gas: Nitrogen.

  • Source Temperature (TEM): 450 °C.[6]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rosuvastatin (RST)482.2258.2
d6-Rosuvastatin (d6-RST)488.2264.2
This compound (RST-LAC)464.2270.2
d6-Rosuvastatin Lactone (d6-RST-LAC)470.2276.2

The specific collision energies and other compound-dependent parameters should be optimized for the instrument in use.

Data Presentation

The following tables summarize the quantitative data from a validated method for the simultaneous determination of rosuvastatin and this compound.[4]

Table 1: Calibration Curve Parameters
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r)
Rosuvastatin (RST)0.1 - 100≥ 0.9964
This compound (RST-LAC)0.1 - 100≥ 0.9964
Table 2: Precision and Accuracy Data
AnalyteQC Concentration (ng/mL)Intra-run Precision (% CV)Inter-run Precision (% CV)Intra-run Accuracy (%)Inter-run Accuracy (%)
RST 0.3≤ 15≤ 1591.8 - 11191.8 - 111
5≤ 15≤ 1591.8 - 11191.8 - 111
80≤ 15≤ 1591.8 - 11191.8 - 111
RST-LAC 0.3≤ 15≤ 1591.8 - 11191.8 - 111
5≤ 15≤ 1591.8 - 11191.8 - 111
80≤ 15≤ 1591.8 - 11191.8 - 111
Table 3: Recovery and Stability
AnalyteMean Extraction Recovery (%)Bench-top Stability (6h on ice)Freeze-Thaw Stability (3 cycles)Long-term Stability (-80°C for 1 month)
Rosuvastatin (RST)88.0 - 106StableStableStable
This compound (RST-LAC)88.0 - 106StableStableStable

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of rosuvastatin and its lactone from plasma samples.

G cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) buffer Add Acetate Buffer (pH 4.0) plasma->buffer vortex1 Vortex Mix buffer->vortex1 add_is_ppt Add Protein Precipitation Solvent with Internal Standards vortex1->add_is_ppt vortex2 Vortex Mix add_is_ppt->vortex2 centrifuge Centrifuge (14,000 x g, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant (15 µL) supernatant->injection lc_separation LC Separation (Zorbax-SB Phenyl Column) injection->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound detection.

Logical Relationship of Analytes

The following diagram illustrates the relationship between rosuvastatin and its lactone metabolite.

G rosuvastatin Rosuvastatin (Active Drug) lactone This compound (Metabolite/Impurity) rosuvastatin->lactone Lactonization lactone->rosuvastatin Hydrolysis

References

Application Notes and Protocols: Rosuvastatin Lactone as a Key Intermediate in Rosuvastatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, is a widely prescribed therapeutic agent for the management of dyslipidemia. A critical intermediate in several efficient synthetic routes to Rosuvastatin is its corresponding lactone. This document provides detailed application notes and experimental protocols for the synthesis of Rosuvastatin from Rosuvastatin Lactone, focusing on the hydrolysis of the lactone to the active pharmaceutical ingredient. Methodologies for the synthesis of the precursor, 4-O-TBS (tert-butyldimethylsilyl) protected this compound, via a Wittig reaction are also detailed. Furthermore, analytical protocols for monitoring the reaction progress and assessing the purity of the final product using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided.

Introduction

The synthesis of Rosuvastatin often proceeds through a lactonized form of the side chain, which serves as a stable and readily purifiable intermediate.[1][2][3] This "lactone pathway" offers several advantages, including improved handling characteristics and the potential for high-yield, one-pot conversion to the final active pharmaceutical ingredient.[4][5] A common strategy involves the Wittig coupling of a protected δ-valerolactone aldehyde with a suitable pyrimidine (B1678525) phosphonium (B103445) salt to generate a protected this compound.[1][5] Subsequent deprotection and hydrolysis of the lactone ring yields Rosuvastatin, which is then typically converted to its calcium salt for pharmaceutical formulation.[2][5]

This application note details the experimental procedures for these key transformations, providing researchers with a practical guide for the laboratory-scale synthesis and analysis of Rosuvastatin.

Data Presentation

The following tables summarize quantitative data reported for the synthesis of Rosuvastatin via the lactone intermediate pathway.

Table 1: Yield and Purity Data for the Synthesis of Rosuvastatin from Lactone Intermediates

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%) (Method)Reference
Wittig Reaction(2S,4R)-4-(tert-butyldimethylsilyloxy)- 6-oxotetrahydro-2H-pyran-2-carbaldehyde and pyrimidine phosphonium salt4-O-TBS this compoundToluene (B28343), 110°C62>97 (HPLC)[4]
One-Pot Deprotection and Hydrolysis4-O-TBS this compoundRosuvastatin Calcium1. AcCl, MeOH; 2. NaOH, H2O; 3. Ca(OAc)2HighNot specified[1][5]
Hydrolysis of this compoundThis compoundRosuvastatin CalciumDBU, Water, 90°C, followed by Calcium Acetate (B1210297)Not specified>99.5 (HPLC)[2]
Total Synthesis via Wittig Condensation, Deprotection, and Hydrolysis[4-[4-fluorophenyl-6-(1-methyl ethyl)-2-[N-methyl-(N-methylsulfonyl) amino]]-5-pyrimidinyl] methyl triphenylphosphine (B44618) bromideRosuvastatin CalciumWittig condensation, deprotection, hydrolysis, and calcium salt formation32.299.9 (HPLC)

Experimental Protocols

Protocol 1: Synthesis of 4-O-TBS this compound via Wittig Reaction

This protocol is adapted from the "Lactone Pathway to Statins Utilizing the Wittig Reaction".[1][5]

Materials:

  • (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde

  • N-(4-(4-fluorophenyl)-6-isopropyl-5-(triphenylphosphoniomethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide bromide (pyrimidine phosphonium salt)

  • Toluene, anhydrous

  • Sodium hexamethyldisilazide (NaHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the pyrimidine phosphonium salt (1.1 equivalents) in anhydrous toluene, add NaHMDS (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Add a solution of (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde (1.0 equivalent) in anhydrous toluene to the ylide solution.

  • Heat the reaction mixture to 110°C and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-O-TBS this compound.

Protocol 2: One-Pot Synthesis of Rosuvastatin Calcium from 4-O-TBS this compound

This protocol describes a one-pot deprotection and hydrolysis procedure.[5]

Materials:

  • 4-O-TBS this compound

  • Methanol (MeOH)

  • Acetyl chloride (AcCl)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Calcium acetate monohydrate (Ca(OAc)2·H2O)

Procedure:

  • Deprotection: Dissolve 4-O-TBS this compound in methanol. Add a catalytic amount of acetyl chloride and stir at room temperature until the deprotection is complete (monitor by TLC or HPLC).

  • Hydrolysis: To the reaction mixture, add a solution of sodium hydroxide in a mixture of THF and water. Stir at 30°C for 2 hours.

  • Work-up: Remove the organic solvents under reduced pressure. Wash the resulting aqueous solution of rosuvastatin sodium with ethyl acetate to remove any organic impurities.

  • Salt Formation: To the aqueous solution of rosuvastatin sodium, add a solution of calcium acetate monohydrate in water.

  • Stir the resulting suspension, and collect the precipitated Rosuvastatin Calcium by filtration.

  • Wash the solid with water and dry under vacuum to obtain the final product.

Protocol 3: Analytical HPLC Method for Rosuvastatin and this compound

This method is suitable for monitoring reaction progress and determining the purity of the final product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 242 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate the peaks corresponding to this compound and Rosuvastatin.

  • Calculate the purity based on the peak area percentages.

Protocol 4: NMR Spectroscopy Analysis of Rosuvastatin and this compound

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard proton acquisition

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-5 seconds

  • Spectral Width: Appropriate for observing all proton signals (e.g., -2 to 12 ppm)

Data Analysis:

  • Process the acquired FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and assign them to the respective protons of Rosuvastatin or this compound based on their chemical shifts and coupling patterns. The disappearance of the lactone proton signals and the appearance of the corresponding diol proton signals in Rosuvastatin can be used to monitor the hydrolysis reaction.

Visualizations

Rosuvastatin_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Pyrimidine_Phosphonium_Salt Pyrimidine Phosphonium Salt Protected_Rosuvastatin_Lactone 4-O-TBS this compound Pyrimidine_Phosphonium_Salt:e->Protected_Rosuvastatin_Lactone:w Wittig Reaction Protected_Lactone_Aldehyde Protected Lactone Aldehyde Protected_Lactone_Aldehyde:e->Protected_Rosuvastatin_Lactone:w Rosuvastatin_Calcium Rosuvastatin Calcium Protected_Rosuvastatin_Lactone:e->Rosuvastatin_Calcium:w One-Pot Deprotection & Hydrolysis

Caption: Synthetic pathway from starting materials to Rosuvastatin Calcium via a lactone intermediate.

Experimental_Workflow Start Start: Synthesis of 4-O-TBS this compound Wittig Wittig Reaction Start->Wittig Purification1 Purification (Column Chromatography) Wittig->Purification1 Intermediate Intermediate: 4-O-TBS this compound Purification1->Intermediate OnePot One-Pot Reaction: Deprotection & Hydrolysis Intermediate->OnePot SaltFormation Calcium Salt Formation OnePot->SaltFormation Purification2 Purification (Filtration & Washing) SaltFormation->Purification2 FinalProduct Final Product: Rosuvastatin Calcium Purification2->FinalProduct Analysis Analysis (HPLC, NMR) FinalProduct->Analysis End End Analysis->End

Caption: Experimental workflow for the synthesis and analysis of Rosuvastatin Calcium.

References

Application Notes and Protocols for Solid-Phase Extraction of Rosuvastatin Lactone in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosuvastatin (B1679574) (RST), a widely prescribed medication for lowering cholesterol, and its primary metabolite, rosuvastatin lactone (RSTL), are increasingly being detected in various environmental compartments, particularly in aqueous samples such as sewage and surface water.[1][2] The presence of these compounds in the environment raises concerns about their potential ecological impact. Accurate and sensitive analytical methods are crucial for monitoring their occurrence, fate, and transport.

Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the pre-concentration and purification of rosuvastatin and its lactone from complex environmental matrices.[3] This is often followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] It is important to consider the inter-conversion between RST and RSTL during sample handling and analysis; therefore, reporting the total concentration of both is often recommended.[1][2]

These application notes provide a detailed protocol for the solid-phase extraction of this compound from environmental water samples, along with relevant quantitative data and a visual workflow diagram.

Experimental Protocols

This section details a generalized methodology for the solid-phase extraction of rosuvastatin and this compound from environmental water samples, based on established methods.

1. Sample Pre-treatment:

  • Filtration: Aqueous samples with visible particulate matter should be filtered through a 0.7 µm glass fiber filter to prevent clogging of the SPE cartridge.

  • pH Adjustment: While not always required, acidification of the sample to approximately pH 2 can improve the retention of acidic compounds like rosuvastatin on certain sorbents.

  • Preservation: If residual chlorine is present, it should be quenched by adding a substance like sodium thiosulfate (B1220275) (e.g., 80 mg/L). To prevent chelation of the analytes with metal ions, a chelating agent such as tetrasodium (B8768297) EDTA can be added (e.g., 500 mg/L).[4]

  • Spiking: For recovery experiments, surrogate or internal standards should be spiked into the sample before extraction.

2. Solid-Phase Extraction (SPE) Procedure:

A common choice for the extraction of pharmaceuticals from water is a hydrophilic-lipophilic balanced (HLB) polymeric sorbent.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 10 mL of acetone (B3395972).

    • Equilibrate the cartridge with 10 mL of reagent water, ensuring about 2 mL of water remains on top of the sorbent bed to prevent it from drying out.[4]

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min). Large volume samples can be accommodated using appropriate transfer tubes.

  • Washing:

    • After loading the entire sample, wash the cartridge with 10 mL of reagent water to remove any interfering substances that are not retained on the sorbent.

    • Dry the cartridge under a full vacuum for approximately 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes from the SPE cartridge with an appropriate organic solvent. A common elution solvent is a mixture of methanol (B129727) and acetone (1:1, v/v), using a volume of around 10 mL.[4]

3. Post-Elution Processing:

  • Concentration: The eluate is typically concentrated to near dryness under a gentle stream of nitrogen in a water bath set to a controlled temperature (e.g., 45°C).

  • Reconstitution: The dried residue is reconstituted in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument, often a mixture of the initial mobile phase components (e.g., acetonitrile/deionized water, 1:9, v/v).[5]

4. Analytical Determination:

  • The final extract is analyzed by a suitable technique, most commonly LC-MS/MS, for the quantification of rosuvastatin and this compound.

Data Presentation

The following tables summarize quantitative data from various studies on the solid-phase extraction and analysis of rosuvastatin and this compound in environmental and biological samples.

Table 1: Concentrations of Rosuvastatin and this compound in Environmental Samples

MatrixAnalyteConcentration RangeMedian ConcentrationReference
Sewage InfluentRosuvastatin34-604 ng/L448 ng/L[1][2]
This compound-158 ng/L[1][2]
Sewage EffluentRosuvastatin190-552 ng/L324 ng/L[1][2]
This compound-41 ng/L[1][2]
Surface WaterRosuvastatin & this compoundLow ng/L concentrations-[1]

Table 2: Method Performance Data for the Analysis of Rosuvastatin and its Lactone

Analytical MethodMatrixAnalyteRecoveryLODLOQReference
SPE-LC-MS/MSHuman PlasmaRosuvastatin--0.1 ng/mL[6]
SPE with MIP-UV-VisWaterRosuvastatin83.1%3 µg/L10 µg/L[3]
LC-MS/MSHuman PlasmaRosuvastatin88.0-106%-0.1 ng/mL[7]
This compound88.0-106%-0.1 ng/mL[7]
RP-UPLCPharmaceutical Dosage FormThis compound--0.075 µg/mL[8]
UV SpectroscopyBulk and FormulationRosuvastatin97.44-102.52%0.603 µg/mL0.830 µg/mL[9]

MIP: Molecularly Imprinted Polymer

Mandatory Visualization

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from environmental water samples.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Environmental Water Sample Filtration Filtration (0.7 µm GFF) Sample->Filtration Preservation Addition of Preservatives (e.g., Sodium Thiosulfate, EDTA) Filtration->Preservation Spiking Spiking with Internal Standards Preservation->Spiking Conditioning SPE Cartridge Conditioning (Acetone, Reagent Water) Loading Sample Loading Conditioning->Loading Washing Cartridge Washing (Reagent Water) Loading->Washing Elution Analyte Elution (Methanol/Acetone) Washing->Elution Concentration Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution Reconstitution (Mobile Phase Component) Concentration->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for SPE of this compound.

References

Characterization of Rosuvastatin Lactone: An Application Note on NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of Rosuvastatin (B1679574) Lactone, a key metabolite and potential impurity of the widely prescribed drug Rosuvastatin, using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following sections outline the principles of these analytical techniques, provide comprehensive experimental protocols for sample preparation and data acquisition, and present tabulated quantitative data for the spectral analysis of Rosuvastatin Lactone. Furthermore, a logical workflow for the characterization process is illustrated using a Graphviz diagram. This document serves as a practical guide for researchers and professionals involved in the development, quality control, and analysis of Rosuvastatin and its related compounds.

Introduction

Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The parent drug, a dihydroxy carboxylic acid, can undergo intramolecular esterification to form this compound. This lactone is a significant metabolite and is also considered a process-related impurity in the synthesis of Rosuvastatin. Accurate identification and characterization of this compound are therefore critical for ensuring the quality, safety, and efficacy of Rosuvastatin drug products.

NMR and IR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure of organic compounds. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework of the molecule, while IR spectroscopy identifies the functional groups present. Together, these techniques offer a comprehensive characterization of this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the characterization of this compound using NMR and IR spectroscopy.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Characterization Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->NMR_Prep IR_Prep Place Solid Sample on ATR Crystal Sample->IR_Prep NMR_Acq Acquire 1H and 13C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq NMR_Analysis Analyze Chemical Shifts, Coupling Constants, and Integration NMR_Acq->NMR_Analysis IR_Analysis Analyze Characteristic Absorption Frequencies IR_Acq->IR_Analysis Structure Structural Elucidation and Confirmation of this compound NMR_Analysis->Structure IR_Analysis->Structure

Caption: Workflow for this compound Characterization.

Experimental Protocols

NMR Spectroscopy

3.1.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely to prevent solvent evaporation.

3.1.2. Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution and line shape.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

  • Acquire a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum. Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation

¹H NMR Data for this compound

The following table summarizes the ¹H NMR spectral data for this compound, consistent with the structure of a lactonized form of a Rosuvastatin-related compound.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.31d1HAromatic H
7.14m2HAromatic H
6.99m2HAromatic H
4.45m1HCH-O
4.28m1HCH-O
3.60s3HN-CH₃
3.56s3HS-CH₃
3.46m1HCH-N
3.35m1HCH₂
3.15m1HCH₂
2.64dd1HCH₂-C=O
2.53dd1HCH₂-C=O
2.47m1HCH
1.68m2HCH₂
1.34d6HCH(CH₃)₂
1.24d6HCH(CH₃)₂

Data obtained in CDCl₃ at 300 MHz.[1]

¹³C NMR Data for this compound

The following table summarizes the ¹³C NMR spectral data for this compound.[1]

Chemical Shift (δ, ppm)Assignment
174.48C=O (Lactone)
169.47C=O (Amide)
163.96 (J=253 Hz)C-F
157.86Aromatic C
157.64Aromatic C
139.28 (J=8 Hz)Aromatic C
129.08Aromatic C
128.91 (J=9 Hz)Aromatic C
116.25 (J=22 Hz)Aromatic C
116.08 (J=26 Hz)Aromatic C
115.61Aromatic C
74.53CH-O
62.23CH-O
43.00N-CH₃
42.07S-CH₃
38.23CH₂
34.03CH-N
33.26CH₂
31.41CH₂
23.29CH(CH₃)₂
21.26CH(CH₃)₂
20.87CH(CH₃)₂

Data obtained in CDCl₃ at 75 MHz.[1]

IR Spectroscopy Data for this compound

The following table lists the characteristic IR absorption frequencies for the key functional groups present in this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400O-HStretching
~2970C-H (Aliphatic)Stretching
~1735C=O (Lactone)Stretching
~1605C=C (Aromatic)Stretching
~1380S=O (Sulfonamide)Asymmetric Stretching
~1230C-FStretching
~1150S=O (Sulfonamide)Symmetric Stretching
~840C-H (Aromatic)Out-of-plane Bending

Conclusion

This application note has detailed the use of NMR and IR spectroscopy for the comprehensive characterization of this compound. The provided experimental protocols are designed to be straightforward and reproducible for researchers in a standard analytical laboratory. The tabulated spectral data serves as a valuable reference for the identification and confirmation of the this compound structure. By following the outlined workflow and protocols, scientists and drug development professionals can confidently characterize this important Rosuvastatin-related compound, ensuring the quality and integrity of pharmaceutical products.

References

Application Notes and Protocols for Forced Degradation Studies of Rosuvastatin to its Lactone Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, is widely prescribed for the management of dyslipidemia. Like many pharmaceutical compounds, Rosuvastatin is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. A primary degradation pathway for Rosuvastatin involves the intramolecular esterification of its carboxylic acid moiety to form Rosuvastatin lactone.[1][2] This conversion is of significant interest during drug development and formulation studies, as the lactone form may have different pharmacological and toxicological properties.

Forced degradation studies are a critical component of the drug development process, mandated by regulatory agencies to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the drug to a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to accelerate its degradation.

This document provides detailed application notes and protocols for conducting forced degradation studies on Rosuvastatin with a specific focus on the formation of this compound. It includes experimental workflows, detailed protocols for various stress conditions, and a summary of expected outcomes.

Data Presentation

The following tables summarize the expected degradation of Rosuvastatin and the formation of its lactone under various stress conditions. It is important to note that the extent of degradation and lactone formation can vary depending on the specific experimental parameters.

Stress ConditionReagents and ConditionsRosuvastatin Degradation (%)This compound FormationOther Major Degradants
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hoursSignificantMajor Degradation ProductAnti-isomer and other unknown impurities
Base Hydrolysis 0.1 M NaOH at 80°C for 2 hoursMinimal to ModerateMinorDegradation products other than lactone
Oxidative 3-6% H₂O₂ at room temp. for 24 hoursModerateMinorN-oxide and other oxidative adducts[3]
Thermal 105°C for 24 hoursMinimal to ModerateCan be a significant impurity with certain excipientsImpurity-1 (an amide degradant) has been observed in the presence of certain excipients like meglumine.[4]
Photolytic UV light (254 nm) and visible lightSignificantCan be formed from photolytic degradation products under acidic conditionsDiastereomeric dihydrophenanthrene derivatives[5]

Experimental Protocols

Materials and Reagents
  • Rosuvastatin Calcium Reference Standard

  • This compound Reference Standard

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified

  • Phosphate buffer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC or UPLC system with a UV or PDA detector

  • pH meter

  • Forced degradation chamber (oven, photostability chamber)

Analytical Method for Quantification

A stability-indicating HPLC method is crucial for separating Rosuvastatin from its lactone and other degradation products. The following is a general method that can be optimized:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile and/or methanol).[6]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 242 nm[6]

  • Column Temperature: 30-40°C

  • Injection Volume: 10-20 µL

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Rosuvastatin Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidative Oxidative Degradation prep->oxidative thermal Thermal Degradation prep->thermal photolytic Photolytic Degradation prep->photolytic stress_prep Prepare Stress Reagents (Acid, Base, Oxidizing Agent) stress_prep->acid stress_prep->base stress_prep->oxidative neutralize Neutralize Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photolytic->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc Analyze by HPLC/UPLC dilute->hplc data Quantify Degradation Products hplc->data

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

a. Acid Hydrolysis

  • Prepare a stock solution of Rosuvastatin in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Transfer an aliquot of the stock solution to a volumetric flask.

  • Add 0.1 M HCl to the flask.

  • Keep the solution at 80°C for 2 hours.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 M NaOH.

  • Dilute the solution to the final concentration with the mobile phase.

  • Inject the sample into the HPLC system.

b. Base Hydrolysis

  • Prepare a stock solution of Rosuvastatin.

  • Transfer an aliquot to a volumetric flask.

  • Add 0.1 M NaOH to the flask.

  • Keep the solution at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize with 0.1 M HCl.

  • Dilute to the final concentration with the mobile phase.

  • Analyze by HPLC.

c. Oxidative Degradation

  • Prepare a stock solution of Rosuvastatin.

  • Transfer an aliquot to a volumetric flask.

  • Add 3-6% hydrogen peroxide solution.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to the final concentration with the mobile phase.

  • Analyze by HPLC.

d. Thermal Degradation

  • Place the solid Rosuvastatin drug substance in a thermostable container.

  • Keep the container in an oven at 105°C for 24 hours.

  • After the specified time, cool the sample to room temperature.

  • Prepare a solution of the heat-stressed sample in a suitable solvent.

  • Dilute to the final concentration with the mobile phase.

  • Analyze by HPLC.

e. Photolytic Degradation

  • Prepare a solution of Rosuvastatin.

  • Expose the solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. The exposure should be sufficient to cause degradation (e.g., as per ICH guidelines).

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, dilute the samples to the final concentration with the mobile phase.

  • Analyze by HPLC.

Chemical Transformation

The conversion of Rosuvastatin to this compound is an intramolecular esterification reaction that is favored under acidic conditions.

G rosuvastatin Rosuvastatin (Carboxylic Acid Form) lactone This compound (Intramolecular Ester) rosuvastatin->lactone Acidic Conditions Intramolecular Esterification lactone->rosuvastatin Basic Conditions Hydrolysis

Caption: Reversible conversion of Rosuvastatin to its lactone form.

Conclusion

Forced degradation studies are essential for understanding the stability of Rosuvastatin and for the development of robust analytical methods. The formation of this compound is a key degradation pathway, particularly under acidic conditions. The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists involved in the development and quality control of Rosuvastatin-containing drug products. It is recommended to adapt and optimize these protocols based on the specific formulation and analytical instrumentation available.

References

Troubleshooting & Optimization

Rosuvastatin Lactone Degradation Kinetics: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rosuvastatin (B1679574) Lactone degradation kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for experiments involving rosuvastatin and its lactone degradant. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and summaries of key experimental data and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for rosuvastatin under acidic conditions?

A1: Under acidic conditions, rosuvastatin primarily degrades to its lactone form through an intramolecular esterification, also known as lactonization.[1][2][3] This is a reversible reaction where an equilibrium exists between rosuvastatin (the open-ring hydroxy acid form) and its lactone (the closed-ring ester form).[2][3]

Q2: How does pH influence the equilibrium between rosuvastatin and rosuvastatin lactone?

A2: The pH of the medium significantly affects the equilibrium. In acidic conditions (low pH), the formation of this compound is favored.[2][3] Conversely, in neutral to alkaline conditions (pH > 6), rosuvastatin predominantly exists in its open-ring hydroxy acid form, and the reverse reaction (hydrolysis of the lactone back to the parent drug) is favored.[2][3]

Q3: What is the kinetic order of the rosuvastatin to this compound conversion?

A3: The conversion of rosuvastatin to this compound, as well as the reverse reaction, follows first-order kinetics.[2][3] The rate of these reactions is directly proportional to the concentration of the respective species.

Q4: How does the choice of solvent affect the stability of rosuvastatin and its lactone?

A4: The solvent plays a critical role in the stability and the direction of the equilibrium:

  • Aprotic solvents: In aprotic solvents, the forward reaction (rosuvastatin to lactone) is favored.[2][3]

  • Acidic aqueous mobile phase: In the presence of an acidic aqueous phase, the reverse reaction (lactone to rosuvastatin) is dominant.[2][3]

  • Organic protic solvents (e.g., methanol): In organic protic solvents like methanol (B129727), both rosuvastatin and its lactone are reportedly stable, with no significant conversion observed.[2][3]

Q5: What are the other known degradation products of rosuvastatin?

A5: Besides the lactone, other degradation products of rosuvastatin that have been identified under various stress conditions (such as thermal, light, and oxidative stress) include the 5-oxo isomer and an anti-isomer.[1][2][3]

Troubleshooting Guides

Issue 1: Inconsistent quantification of this compound in stability samples.

  • Possible Cause 1: Inappropriate Solvent for Sample Preparation.

    • Explanation: Using an acidic aqueous solvent for sample preparation or in the mobile phase can cause the hydrolysis of the lactone back to rosuvastatin during analysis, leading to an underestimation of the lactone content.[1][2][3]

    • Solution: Prepare samples in a solvent system where both rosuvastatin and its lactone are stable, such as methanol or a mixture of acetonitrile (B52724) and water.[2][3] Ensure the mobile phase composition does not promote the hydrolysis of the lactone on the column.

  • Possible Cause 2: Temperature Effects.

    • Explanation: The degradation of rosuvastatin to its lactone is temperature-dependent. Higher temperatures accelerate the forward reaction.[2][3] Inconsistent temperature control during sample storage or analysis can lead to variable results.

    • Solution: Maintain strict temperature control for all samples and standards. Store samples at recommended temperatures (e.g., refrigerated or frozen) and bring them to a consistent temperature before analysis.

Issue 2: Poor separation between rosuvastatin and this compound peaks in HPLC analysis.

  • Possible Cause 1: Suboptimal Mobile Phase Composition.

    • Explanation: The polarity and pH of the mobile phase are critical for achieving good resolution.

    • Solution: Optimize the mobile phase. A common starting point is a gradient mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic modifier (e.g., a 50:50 v/v mixture of acetonitrile and methanol). Adjust the gradient profile and pH to improve separation.

  • Possible Cause 2: Inappropriate Column Chemistry.

    • Explanation: The stationary phase of the HPLC column may not be suitable for resolving the two closely related compounds.

    • Solution: A C18 column is commonly used and often provides good separation. Consider testing different C18 columns from various manufacturers or exploring other stationary phases like a phenyl column.

Quantitative Data Summary

The following tables summarize the available quantitative data on the degradation kinetics of this compound. Note that specific values can vary depending on the experimental conditions.

Table 1: Kinetic Parameters for Rosuvastatin <=> this compound Equilibrium

ParameterValue/ObservationConditionsReference
Reaction Order First-orderNot specified[2][3]
Forward Reaction (RST -> Lactone) Favored in aprotic solventsAprotic solvent system[2][3]
Reverse Reaction (Lactone -> RST) Rate constant is ~20 times greater than the forward reactionAcidic aqueous mobile phase[2][3]
Activation Energy (Ea) for RST degradation 8.727 kcal/molAcidic conditions
Enthalpy of Activation (ΔH‡) 32.4 ± 0.8 kJ/molThermal degradation
Entropy of Activation (ΔS‡) -166.6 ± 0.6 J/molThermal degradation
Gibbs Free Energy of Activation (ΔG‡) 82.1 kJ/molAt 25 °C

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is a general guideline based on commonly cited methodologies. Researchers should optimize the conditions for their specific needs.

  • Preparation of Stock Solution: Accurately weigh and dissolve rosuvastatin calcium in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 0.1 N HCl or 1 N HCl).

    • Incubate the mixture at a controlled elevated temperature (e.g., 60°C or 80°C) for a specified period (e.g., 2 to 24 hours). The duration should be optimized to achieve a target degradation of 5-20%.

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of a base (e.g., 0.1 N NaOH or 1 N NaOH).

  • Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method to quantify the amount of rosuvastatin remaining and the amount of this compound formed.

Protocol 2: HPLC Analysis of Rosuvastatin and this compound

This is a representative HPLC method. Method validation is essential.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in water

    • Solvent B: Acetonitrile:Methanol (50:50 v/v)

  • Gradient Elution:

    • Start with a suitable ratio of Solvent A and B.

    • Program a linear gradient to increase the percentage of Solvent B over time to ensure the elution of both rosuvastatin and its lactone.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 242 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Rosuvastatin Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) stock->base Expose to stress oxidative Oxidative Stress (e.g., 3% H2O2) stock->oxidative Expose to stress thermal Thermal Stress (e.g., 80°C) stock->thermal Expose to stress photo Photolytic Stress (UV/Vis light) stock->photo Expose to stress neutralize Neutralization (if applicable) acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc Inject sample data Data Interpretation (Kinetics, Pathway ID) hplc->data

Caption: Experimental workflow for forced degradation studies of rosuvastatin.

degradation_pathway RST Rosuvastatin (Hydroxy Acid) Lactone This compound RST->Lactone Lactonization (Acidic pH, Heat) Lactone->RST Hydrolysis (Neutral/Alkaline pH)

Caption: Reversible degradation pathway between rosuvastatin and its lactone.

References

Technical Support Center: Rosuvastatin and Rosuvastatin Lactone Interconversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with rosuvastatin (B1679574) and its lactone form.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis and handling of rosuvastatin and its lactone.

Issue 1: Inaccurate Quantification of Rosuvastatin Lactone using HPLC

Question: My HPLC analysis shows unexpectedly low or inconsistent levels of this compound in my samples. What could be the cause?

Answer: This is a common issue arising from the inherent instability of the lactone form, especially under certain analytical conditions. The equilibrium between rosuvastatin (acid form) and its lactone is sensitive to the solvent matrix and pH.[1][2]

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Hydrolysis of Lactone in Aqueous/Acidic Mobile Phase The presence of water, particularly in an acidic mobile phase, can promote the hydrolysis of the lactone back to the active carboxylic acid form (rosuvastatin) during the analytical run.[1][2] This leads to an underestimation of the actual lactone concentration.- Use aprotic solvents: In aprotic solvents, the conversion of rosuvastatin to its lactone form is favored, and the reverse reaction is minimized.[1][2] - Employ organic protic solvents for extraction: Using solvents like methanol (B129727) for sample extraction can help stabilize both rosuvastatin and its lactone, preventing interconversion.[1][2] - Optimize mobile phase pH: If an aqueous mobile phase is necessary, ensure the pH is carefully controlled to minimize hydrolysis. A neutral or slightly alkaline pH may be preferable, though this needs to be balanced with chromatographic performance.
Sample Preparation Issues The choice of solvent for sample preparation significantly impacts the equilibrium.[1][2]- For extraction: If aiming to quantify both forms, use a solvent system where both are stable, such as methanol.[2] - Avoid acidic aqueous solutions: If this compound is the primary analyte, avoid using acidic aqueous solutions for sample preparation.
Temperature Effects The interconversion is temperature-dependent. Higher temperatures can accelerate the rate of both the forward and reverse reactions.[1][2]- Maintain consistent temperature: Ensure all samples and standards are maintained at a consistent and controlled temperature throughout the experimental process. - Use a cooled autosampler: If available, a cooled autosampler can help maintain the stability of the analytes prior to injection.

Issue 2: Poor Resolution Between Rosuvastatin and this compound Peaks in HPLC

Question: I am having difficulty separating the peaks for rosuvastatin and this compound in my HPLC chromatogram. How can I improve the resolution?

Answer: Achieving good resolution between these two closely related compounds is crucial for accurate quantification. Several chromatographic parameters can be optimized.

Troubleshooting Steps:

Parameter Recommendation
Column Chemistry A C18 column is commonly used and often provides good separation.[3] Consider a high-resolution column with a smaller particle size (e.g., UPLC) for improved efficiency. A phenyl column can also be effective.[4]
Mobile Phase Composition A gradient elution is often necessary to achieve optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol.[3] Experiment with the gradient profile and the ratio of organic to aqueous phase.
Flow Rate A lower flow rate can sometimes improve resolution, although it will increase the run time.
Column Temperature Optimizing the column temperature can affect the retention times and selectivity. Evaluate a range of temperatures (e.g., 25-40°C) to find the optimal condition for your specific method.
pH of the Mobile Phase The pH of the aqueous component of the mobile phase can influence the ionization state of rosuvastatin and affect its retention and peak shape. Fine-tuning the pH can improve separation from the neutral lactone.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of interconversion between rosuvastatin and this compound?

A1: The interconversion occurs through an intramolecular esterification reaction. The carboxylic acid group of rosuvastatin attacks the hydroxyl group on the heptenoic acid side chain, leading to the formation of a cyclic ester, the lactone.[1] This reaction is reversible, and the lactone can be hydrolyzed back to the open-chain carboxylic acid form (rosuvastatin).[1][2]

Q2: What factors influence the equilibrium between rosuvastatin and its lactone?

A2: The equilibrium is primarily influenced by:

  • Solvent: In aprotic solvents, the formation of the lactone is favored. In acidic aqueous solutions, the hydrolysis of the lactone to the acid form is predominant.[1][2] In organic protic solvents like methanol, both forms are relatively stable.[1][2]

  • pH: Acidic conditions promote the hydrolysis of the lactone to rosuvastatin.[5] Conversely, the lactonization of the acid form can also be acid-catalyzed. The stability of rosuvastatin is poor under acidic conditions, leading to increased formation of degradation products, including the lactone.[5]

  • Temperature: The rates of both the forward (lactonization) and reverse (hydrolysis) reactions are temperature-dependent.[1][2]

Q3: Is this compound biologically active?

A3: Rosuvastatin, the carboxylic acid form, is the active moiety that inhibits HMG-CoA reductase.[6] The lactone form is considered an inactive metabolite. However, in vivo, the lactone can be converted back to the active acid form.

Q4: How can I prepare a standard of this compound?

A4: this compound can be synthesized from rosuvastatin. One common laboratory method involves the treatment of rosuvastatin with an acid in an appropriate solvent to promote intramolecular esterification. The product can then be purified using techniques like column chromatography. Alternatively, it can be obtained from commercial suppliers of pharmaceutical standards.

Experimental Protocols

Protocol 1: Sample Preparation for Simultaneous Quantification of Rosuvastatin and this compound in Plasma

This protocol is adapted from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][7]

Materials:

  • Human plasma sample

  • Rosuvastatin and this compound analytical standards

  • Internal Standard (e.g., deuterium-labeled rosuvastatin)

  • Acetonitrile

  • Methanol

  • 0.1% Acetic acid in water (v/v)

  • Protein precipitation agent (e.g., acetonitrile)

Procedure:

  • Sample Spiking: To 100 µL of human plasma, add the internal standard solution. For calibration standards and quality control samples, add the appropriate concentrations of rosuvastatin and this compound working solutions.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% acetic acid).

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: HPLC Method for the Determination of Rosuvastatin and this compound

This is a general guideline based on published methods.[3][8] Specific conditions may need to be optimized for your instrument and column.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in water
Mobile Phase B Acetonitrile:Methanol (50:50 v/v)
Gradient Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 242 nm
Injection Volume 10 µL

Visualizations

Interconversion Rosuvastatin Rosuvastatin (Active Acid Form) Lactone This compound (Inactive Form) Rosuvastatin->Lactone Intramolecular Esterification (e.g., aprotic solvent) Lactone->Rosuvastatin Hydrolysis (e.g., acidic aqueous solution)

Caption: Interconversion pathway of Rosuvastatin and its Lactone.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample Spike Spike with IS & Standards Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV or MS/MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: General workflow for HPLC analysis of Rosuvastatin.

References

Stability of Rosuvastatin Lactone in different pH and solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of rosuvastatin (B1679574) lactone in various pH conditions and solvents.

Frequently Asked Questions (FAQs)

Q1: What is rosuvastatin lactone and why is its stability important?

This compound is a major degradation product of rosuvastatin, a widely prescribed cholesterol-lowering medication.[1][2][3][4] The formation of the lactone occurs through an intramolecular esterification of rosuvastatin.[2][3] Understanding the stability of this compound is crucial for developing stable pharmaceutical formulations and for accurate analytical method development, as the equilibrium between rosuvastatin and its lactone can be influenced by storage conditions, sample preparation, and analytical parameters.

Q2: Under what conditions is this compound primarily formed?

This compound is primarily formed under acidic conditions.[5][6] Forced degradation studies have shown that rosuvastatin degrades significantly in acidic media to form the lactone and other related substances.

Q3: How does pH affect the stability of this compound?

The stability of this compound is highly dependent on pH. In acidic aqueous solutions, an equilibrium exists between rosuvastatin and this compound. While acidic conditions favor the formation of the lactone from rosuvastatin, the presence of water in an acidic mobile phase during chromatographic analysis can promote the reverse reaction, converting the lactone back to rosuvastatin.[1][2][3] This can lead to an underestimation of the lactone impurity. Rosuvastatin itself is found to be considerably stable under neutral and basic conditions.[7]

Q4: What is the effect of different solvents on the stability of this compound?

The type of solvent significantly impacts the equilibrium between rosuvastatin and its lactone:

  • Aprotic Solvents (e.g., Acetonitrile): In aprotic solvents, the conversion of rosuvastatin to its lactone form is the predominant reaction.[2][3]

  • Protic Solvents (e.g., Methanol): In organic protic solvents like methanol (B129727), both rosuvastatin and this compound have been observed to be stable, with no significant conversion occurring.[2]

  • Aqueous Mixtures: In aqueous mixtures, particularly under acidic conditions, the hydrolysis of the lactone back to the parent rosuvastatin can occur.[1][2][3] For instance, an aqueous aprotic solvent mixture like acetonitrile (B52724) and water is often used as an extraction medium.[1][2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent quantification of this compound impurity. The equilibrium between rosuvastatin and its lactone is shifting during analysis.Ensure the pH of the sample diluent and mobile phase are controlled. For extraction, consider using a protic solvent like methanol where both forms are stable.[2] If using an aqueous mobile phase, be aware of the potential for on-column conversion and validate the method accordingly.
Low recovery of this compound. The lactone may be converting back to rosuvastatin in the analytical mobile phase.Use a mobile phase where the lactone is stable. A mobile phase containing a higher proportion of organic solvent or a protic solvent might be beneficial. The rate of conversion of this compound to rosuvastatin is reportedly 20 times faster than the forward reaction in certain conditions.[2][3]
Appearance of unknown peaks during stability studies. Degradation of rosuvastatin or its lactone into other byproducts.Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products.[5] Use a stability-indicating analytical method capable of resolving all potential degradants.
Poor peak shape for this compound in HPLC analysis. Inappropriate mobile phase composition or column chemistry.Optimize the mobile phase, considering the use of buffers (e.g., ammonium (B1175870) acetate (B1210297), phosphate) and organic modifiers (acetonitrile, methanol).[8][9] A C18 column is commonly used and generally provides good separation.[8][10]

Data Presentation

Table 1: Summary of this compound Stability under Different Conditions

ConditionSolvent/MediumObservationReference(s)
Acidic 5 M HCl, 60°C, 4 hSignificant degradation of rosuvastatin to form five degradation products, including the lactone.[5]
Acidic 0.2 M HCl, 80°C, 20 hRosuvastatin is highly unstable, leading to the formation of more than 10 impurities, with a major one being the lactone.[7]
Neutral pH 6.8 buffer, 80°C, 20 hRosuvastatin is considerably stable.[7]
Alkaline 5 M NaOH, 60°C, 4 hRosuvastatin is stable.[5]
Alkaline 1 N NaOH, 80°C, 20 hRosuvastatin is considerably stable.[7]
Solvent Effect Aprotic solvents (e.g., Acetonitrile)Favors the conversion of rosuvastatin to its lactone form.[2][3]
Solvent Effect Protic solvents (e.g., Methanol)Both rosuvastatin and its lactone are stable.[2][3]
Solvent Effect Acidic aqueous mobile phasePromotes the conversion of this compound back to rosuvastatin.[2][3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Rosuvastatin and this compound

This protocol outlines a general stability-indicating HPLC method for the separation and quantification of rosuvastatin and its lactone impurity.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector or a photodiode array (PDA) detector.[8][10]

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase: A gradient mixture of Solvent A and Solvent B.

    • Solvent A: 10 mM ammonium acetate in water.[8]

    • Solvent B: Acetonitrile:Methanol (50:50 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 242 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 25°C.[8]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of rosuvastatin and this compound reference standards in a suitable diluent (e.g., methanol or a mixture of acetonitrile and water).

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration.

  • Forced Degradation Samples:

    • Acid Degradation: Treat the sample with 0.1 N HCl at 80°C for 30 minutes. Neutralize with 0.1 N NaOH before injection.[9]

    • Base Degradation: Treat the sample with 0.1 N NaOH at 80°C for 30 minutes. Neutralize with 0.1 N HCl before injection.[9]

    • Oxidative Degradation: Treat the sample with 30% H₂O₂ at 80°C for 30 minutes before injection.[9]

4. Analysis:

  • Inject the standard solutions to establish system suitability (e.g., resolution, tailing factor, theoretical plates).

  • Inject the sample and forced degradation solutions.

  • Identify and quantify rosuvastatin and this compound based on their retention times and peak areas compared to the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System Standard->HPLC Sample Sample Preparation Sample->HPLC Forced_Degradation Forced Degradation (Acid, Base, Oxidative) Forced_Degradation->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV/PDA Detection (242 nm) Separation->Detection Quantification Quantification Detection->Quantification Stability_Assessment Stability Assessment Quantification->Stability_Assessment

Caption: Experimental workflow for stability analysis of this compound.

degradation_pathway Rosuvastatin Rosuvastatin Lactone This compound Rosuvastatin->Lactone Acidic Conditions Aprotic Solvents Lactone->Rosuvastatin Acidic Aqueous Mobile Phase

Caption: Equilibrium between Rosuvastatin and its Lactone form.

References

Technical Support Center: Analysis of Rosuvastatin and its Lactone Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Rosuvastatin (B1679574) and its challenging lactone impurity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the instability of Rosuvastatin Lactone during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in analysis?

This compound is a major degradation product of Rosuvastatin, the active pharmaceutical ingredient.[1][2][3][4] It is formed through an intramolecular esterification of the Rosuvastatin molecule.[1][2] The presence and concentration of this impurity are critical quality attributes for Rosuvastatin drug products, as it is considered an inactive moiety and its levels must be controlled.[5] Analytically, its instability presents a significant challenge as the equilibrium between Rosuvastatin and its lactone can shift during sample preparation and analysis, leading to inaccurate quantification.[1][2][6]

Q2: What are the primary factors that influence the stability of Rosuvastatin and its lactone form?

The equilibrium between Rosuvastatin (acid) and this compound is primarily influenced by pH and the solvent matrix.[1][2] Acidic conditions tend to promote the formation of the lactone, while also being capable of hydrolyzing the lactone back to the acid form.[1][2][5][7] Rosuvastatin is generally more stable under neutral to basic conditions.[7] The type of solvent also plays a crucial role; aprotic solvents can favor lactone formation, whereas protic solvents like methanol (B129727) can stabilize both the acid and lactone forms.[1][2][6] Additionally, exposure to light and high temperatures can lead to degradation.[7][8]

Q3: Can this compound convert back to Rosuvastatin during analysis?

Yes, the conversion between Rosuvastatin and its lactone is a reversible equilibrium.[1][2] In an acidic aqueous mobile phase, for instance, the lactone can hydrolyze back to the parent Rosuvastatin acid.[1][2][6] This can lead to an underestimation of the actual amount of the lactone impurity in the sample. Therefore, careful control of analytical conditions is paramount.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Rosuvastatin and this compound.

Issue 1: Poor resolution between Rosuvastatin and this compound peaks.

  • Possible Cause: Inappropriate mobile phase composition or column chemistry.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Since Rosuvastatin is an acidic compound (pKa ≈ 4.6), the pH of the mobile phase significantly impacts its retention.[9] Lowering the pH (e.g., to around 3.0 with phosphoric or acetic acid) will keep Rosuvastatin in its non-ionized form, which can improve retention and resolution on a C18 column.[9]

    • Adjust Organic Modifier Ratio: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. A gradient elution, starting with a lower organic concentration and gradually increasing it, can often provide better separation of closely eluting peaks.[10]

    • Evaluate Column Chemistry: A standard C18 column is often effective.[10][11][12] However, if resolution is still an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a C8 column.[13]

Issue 2: Inconsistent or non-reproducible quantification of this compound.

  • Possible Cause: Interconversion between the acid and lactone forms during sample preparation or analysis.

  • Troubleshooting Steps:

    • Control Sample Diluent: The choice of diluent is critical. Avoid highly acidic or basic conditions. A mixture of water and an organic solvent like methanol or acetonitrile is commonly used.[10] Using a protic solvent like methanol can help stabilize both forms.[1][2][6]

    • Minimize Sample Analysis Time: The presence of water in the sample diluent or mobile phase can facilitate hydrolysis of the lactone.[1][2][6] Analyze samples as quickly as possible after preparation. Consider using an autosampler with temperature control (e.g., 4°C) to minimize degradation in the sample queue.[14]

    • Evaluate Extraction Solvents: If performing an extraction from a dosage form, the solvent matrix can influence the acid-lactone equilibrium. Aprotic solvents may promote lactone formation, while acidic aqueous solutions can drive the reverse reaction.[1][2][6]

Issue 3: Appearance of unexpected degradation peaks.

  • Possible Cause: Forced degradation of the sample due to exposure to harsh conditions.

  • Troubleshooting Steps:

    • Protect from Light: Rosuvastatin is known to be susceptible to photolytic degradation.[7][8] Protect samples and standards from light by using amber vials or covering them with foil.

    • Control Temperature: Avoid exposing samples to high temperatures.[8] Forced degradation studies show that thermal stress can lead to the formation of various degradation products.[15]

    • Check for Oxidative Stress: Rosuvastatin can also degrade under oxidative conditions.[7][15] Ensure that solvents are fresh and free of peroxides.

Data Presentation

Table 1: Summary of Stress Conditions and Degradation of Rosuvastatin

Stress ConditionReagents and ConditionsObservationReference(s)
Acid Hydrolysis0.1 M - 5 M HCl, elevated temperature (e.g., 60-80°C)Significant degradation, formation of multiple degradants including the lactone.[7][8][11][12][16]
Alkaline Hydrolysis0.1 M - 5 M NaOH, elevated temperature (e.g., 60-80°C)Relatively stable compared to acidic conditions, but some degradation can occur.[8][12][15]
Oxidative Degradation0.5% - 6% H₂O₂Degradation observed, formation of N-oxide and other products.[7][8][15][17]
Thermal DegradationDry heat (e.g., 100-105°C)Generally stable, but some degradation can be observed.[8][15]
Photolytic DegradationExposure to UV lightProminent degradation observed.[7][8]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Rosuvastatin and this compound

This protocol is a representative method based on common practices in the literature for the separation and quantification of Rosuvastatin and its lactone impurity.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10][11]

    • Mobile Phase:

      • Solvent A: 10 mM Ammonium Acetate buffer or 0.1% Trifluoroacetic Acid in water.[16][18]

      • Solvent B: Acetonitrile or a mixture of Acetonitrile and Methanol (e.g., 50:50 v/v).[10][18]

    • Gradient Program: A typical gradient might start at a lower percentage of Solvent B and gradually increase to elute the lactone and then Rosuvastatin. For example:

      • 0-5 min: 50% B

      • 5-15 min: Increase to 80% B

      • 15-20 min: Hold at 80% B

      • 20.1-25 min: Return to 50% B (equilibration)

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 25°C.[10][11]

    • Detection Wavelength: 242 nm.[10][13]

    • Injection Volume: 10-20 µL.[10][11]

  • Sample Preparation:

    • Accurately weigh and transfer the sample (bulk drug or powdered tablets) into a volumetric flask.

    • Dissolve and dilute to the mark with a suitable diluent, such as a 50:50 mixture of water and methanol.

    • Sonicate for a few minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

Visualizations

Rosuvastatin_Lactone_Equilibrium rosuvastatin Rosuvastatin (Acid Form) lactone This compound rosuvastatin->lactone Intramolecular Esterification (Aprotic Solvents, Acidic pH) lactone->rosuvastatin Hydrolysis (Aqueous Acidic Conditions)

Caption: Equilibrium between Rosuvastatin and this compound.

HPLC_Troubleshooting_Workflow start Start: Analytical Issue (e.g., Poor Resolution) check_mobile_phase Check Mobile Phase pH and Composition start->check_mobile_phase adjust_gradient Adjust Gradient Program check_mobile_phase->adjust_gradient evaluate_column Evaluate Column Chemistry (C18, C8, Phenyl) adjust_gradient->evaluate_column resolution_ok Resolution Acceptable? evaluate_column->resolution_ok check_sample_prep Review Sample Preparation (Diluent, Time, Temp) protect_from_light Protect from Light and Heat check_sample_prep->protect_from_light reproducibility_ok Reproducibility OK? protect_from_light->reproducibility_ok resolution_ok->check_sample_prep No end End: Method Optimized resolution_ok->end Yes reproducibility_ok->check_mobile_phase No reproducibility_ok->end Yes

Caption: Troubleshooting workflow for HPLC analysis of Rosuvastatin.

Stability_Study_Workflow start Start: Stability Study sample_prep Prepare Rosuvastatin Sample start->sample_prep stress_conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) sample_prep->stress_conditions time_points Withdraw Samples at Defined Time Points stress_conditions->time_points hplc_analysis Analyze by Stability-Indicating HPLC Method time_points->hplc_analysis data_analysis Quantify Degradants and Assess Mass Balance hplc_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Rosuvastatin Lactone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and recovery of Rosuvastatin (B1679574) Lactone.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of Rosuvastatin Lactone, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Action(s)
Low Extraction Recovery Inappropriate Solvent Selection: The polarity and type of extraction solvent significantly impact recovery. Using a solvent in which this compound has low solubility will result in poor extraction.[1][2][3]- Solvent Optimization: Test a range of solvents with varying polarities. Methanol (B129727) has been shown to yield high recovery rates.[1][4] Supported Liquid Extraction (SLE) has also demonstrated superior recovery compared to Liquid-Liquid Extraction (LLE).[2][3] - Sonication: Employing sonication during the extraction process can significantly improve recovery by enhancing the solubility of the analyte.[1][4]
Interconversion to Rosuvastatin Acid: this compound is susceptible to hydrolysis back to its parent acid form, particularly in aqueous or acidic conditions.[5]- pH Control: Maintain a pH between 4 and 6 during extraction to minimize the conversion of the lactone to the acid form.[6] Acidulating the plasma with ammonium (B1175870) acetate (B1210297) (pH 4.0) has been shown to enhance recovery.[7] - Solvent Choice: Use aprotic or organic protic solvents like methanol where both Rosuvastatin and its lactone are stable.[5] Avoid acidic aqueous mobile phases which can promote the reverse reaction.[5]
Incomplete Sample Lysis/Matrix Effects: Insufficient disruption of the sample matrix can trap the analyte, preventing its efficient extraction.- Sample Pre-treatment: Incorporate a protein precipitation step for plasma samples.[6] - Extraction Technique: Consider Solid Phase Extraction (SPE) for cleaner samples and to mitigate matrix effects.[8]
Poor Reproducibility (High %RSD) Inconsistent Extraction Conditions: Variations in temperature, pH, or extraction time can lead to inconsistent results.- Standardize Protocol: Ensure all experimental parameters (temperature, pH, solvent volumes, extraction time, and agitation speed) are kept consistent across all samples. - Automated Extraction: Where possible, use automated extraction systems to minimize manual variability.[3]
Analyte Instability: this compound can degrade under certain conditions, leading to variable results.- Temperature Control: Perform extractions at controlled, low temperatures (e.g., on an ice-water slurry) to minimize degradation.[6] - Sample Storage: Store samples at -80°C for long-term stability.[6][9]
Presence of Interfering Peaks in Chromatogram Co-extraction of Impurities: The extraction solvent may also extract other compounds from the sample matrix that have similar retention times to this compound.- Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column type to improve the separation of the analyte from interfering peaks. - Selective Extraction: Utilize a more selective extraction method like SPE.[8]
Degradation Products: Rosuvastatin can degrade into various products, including an anti-isomer and a 5-oxo isomer, especially under stress conditions like acid hydrolysis or photolysis.[5][10][11][12]- Forced Degradation Studies: Perform forced degradation studies to identify potential degradation products and ensure the analytical method can separate them from this compound.[11] - Control Environmental Conditions: Protect samples from light and extreme temperatures during handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in extracting this compound?

The main challenge is the interconversion between Rosuvastatin and its lactone form, which is highly dependent on pH and the type of solvent used.[5][6] this compound can hydrolyze back to the parent acid in aqueous or acidic environments, leading to inaccurate quantification.[5]

Q2: Which extraction solvent is recommended for optimal recovery?

Methanol has been shown to be an effective extraction solvent, with studies reporting high recovery rates, especially when combined with sonication.[1][4] Supported Liquid Extraction (SLE) has also been reported to provide superior extraction recovery compared to traditional Liquid-Liquid Extraction (LLE).[2][3]

Q3: How can I prevent the conversion of this compound to Rosuvastatin acid during extraction?

To prevent this conversion, it is crucial to control the pH of the sample and extraction medium, ideally maintaining it between 4 and 6.[6] Using aprotic solvents or organic protic solvents like methanol can also stabilize both the acid and lactone forms.[5]

Q4: What are the optimal storage conditions for samples containing this compound?

For short-term bench-top stability (up to 6 hours), samples should be kept on an ice-water slurry.[6] For long-term storage, samples are stable at -80°C for at least one month.[6][9]

Q5: What analytical technique is most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the simultaneous quantification of Rosuvastatin and its metabolites, including the lactone form.[6][8][9] Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS also offers rapid and efficient analysis.[7]

Data Presentation

Table 1: Comparison of Extraction Methods and Recoveries

Extraction Method Matrix Extraction Solvent(s) Mean Recovery (%) Reference
Protein PrecipitationHuman PlasmaAcetonitrile (B52724)88.0 - 106[6]
Liquid-Liquid ExtractionHuman PlasmaEthyl Acetate75.3 - 98.8[7]
Solid Phase Extraction (SPE)Human PlasmaAcetonitrile/Ammonium Acetate Buffer>85[8]
Supported Liquid Extraction (SLE)Blood PlasmaNot Specified96.3[2][3]
Volumetric Absorptive Microsampling (VAMS)Dried BloodMethanol (with sonication)102.75 - 117.33[1][4]
Volumetric Absorptive Microsampling (VAMS)Dried BloodAcetonitrile<5[4]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Human Plasma

This protocol is adapted from Macwan et al. (2012).[6]

  • Sample Preparation:

    • Thaw frozen human plasma samples on an ice-water slurry.

    • Buffer the plasma by diluting 1:1 with 0.1 M, pH 4.0 sodium acetate buffer.

  • Protein Precipitation:

    • To 50 µL of buffered plasma, add an internal standard.

    • Add 200 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

  • Analysis:

    • Inject an aliquot (e.g., 15 µL) of the supernatant onto the LC-MS/MS system for analysis.

Protocol 2: Liquid-Liquid Extraction for this compound from Human Plasma

This protocol is based on the methodology described by Bai et al. (2016).[7]

  • Sample Preparation:

    • To 100 µL of acidulated buffered plasma (pH 4.0), add the internal standard.

  • Liquid-Liquid Extraction:

    • Add 1 mL of ethyl acetate to the plasma sample.

    • Vortex the mixture for 5 minutes.

  • Centrifugation:

    • Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Solvent Evaporation:

    • Transfer the organic layer (supernatant) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

Visualizations

G cluster_workflow This compound Extraction Workflow start Start: Plasma Sample step1 Add Internal Standard & Protein Precipitation Agent (e.g., Acetonitrile) start->step1 step2 Vortex Mix step1->step2 step3 Centrifuge to Pellet Precipitated Proteins step2->step3 step4 Collect Supernatant step3->step4 step5 Evaporate Solvent (if necessary) step4->step5 step6 Reconstitute in Mobile Phase step5->step6 end LC-MS/MS Analysis step6->end

Caption: A generalized workflow for the extraction of this compound from plasma samples.

G cluster_equilibrium pH-Dependent Interconversion rosuvastatin Rosuvastatin (Acid Form) lactone This compound rosuvastatin->lactone Acidic Conditions / Aprotic Solvents lactone->rosuvastatin Aqueous / Alkaline Conditions

Caption: The equilibrium between Rosuvastatin and this compound is influenced by pH.

References

Minimizing lactone formation during Rosuvastatin analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing lactone formation during the analysis of Rosuvastatin.

Frequently Asked Questions (FAQs)

Q1: What is Rosuvastatin lactone and why is it a concern during analysis?

A1: this compound is a major degradation product of Rosuvastatin, an HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] It is formed through an intramolecular esterification of the carboxylic acid group and the hydroxyl group on the heptenoic acid side chain of Rosuvastatin.[1][2] The presence of this lactone impurity is a critical quality attribute to monitor as it can affect the efficacy and safety of the drug product.[1] Analytical methods must be able to accurately quantify both Rosuvastatin and its lactone form to ensure the quality of the drug substance and product.

Q2: What is the primary mechanism of this compound formation?

A2: The formation of this compound from Rosuvastatin is an intramolecular esterification reaction.[1][2] This is a reversible equilibrium reaction, meaning the lactone can also hydrolyze back to the active parent compound, Rosuvastatin.

Rosuvastatin_Lactone_Equilibrium Rosuvastatin Rosuvastatin (Active Hydroxy Acid) Lactone This compound (Inactive Impurity) Rosuvastatin->Lactone Intramolecular Esterification Lactone->Rosuvastatin Hydrolysis

Figure 1: Chemical equilibrium between Rosuvastatin and its lactone form.

Q3: What are the key factors that influence the formation of this compound?

A3: The equilibrium between Rosuvastatin and its lactone is primarily influenced by pH, solvent, and temperature.[1][2][3]

  • pH: Acidic conditions can promote the hydrolysis of the lactone back to the parent Rosuvastatin, while neutral or slightly acidic conditions may favor lactone formation.[4][5]

  • Solvent: The type of solvent used for sample preparation and in the mobile phase is critical. Aprotic solvents tend to favor the formation of the lactone, whereas acidic aqueous solutions can drive the equilibrium back towards the active hydroxy acid form.[1][2] Organic protic solvents like methanol (B129727) have been shown to stabilize both forms.[1][2]

  • Temperature: Higher temperatures can accelerate the rate of both the forward (lactone formation) and reverse (hydrolysis) reactions.[1][2][3]

Troubleshooting Guide

Q1: I am observing a higher than expected peak for this compound in my chromatogram. What could be the cause?

A1: An unexpectedly high lactone peak could be due to several factors related to your sample preparation and analytical method.

  • Sample Solvent: If you are using an aprotic solvent (e.g., acetonitrile) for sample dilution, this can promote the conversion of Rosuvastatin to its lactone form.[1][2]

  • Sample Age and Storage: If the sample has been stored for an extended period, especially at room temperature or warmer, lactone formation may have occurred.

  • High Temperature: Exposure of the sample to high temperatures during preparation (e.g., sonication) can accelerate lactone formation.[1][2]

Troubleshooting Steps:

  • Solvent Selection: Consider using a protic solvent like methanol for sample preparation, as it has been shown to stabilize both Rosuvastatin and its lactone.[1][2]

  • Sample Preparation Conditions: Prepare samples fresh and keep them cool (e.g., in an autosampler at 10°C) to minimize degradation.[6]

  • pH of Diluent: If using an aqueous diluent, ensure the pH is slightly acidic to favor the parent compound.

Q2: My results for the lactone impurity are inconsistent between runs. What should I investigate?

A2: Inconsistent results often point to a lack of control over the equilibrium between Rosuvastatin and its lactone.

  • Mobile Phase pH: Since the conversion is pH-dependent, slight variations in the mobile phase pH can shift the equilibrium and lead to variable results.[7]

  • Analysis Time: The presence of water in the mobile phase can lead to the hydrolysis of the lactone back to Rosuvastatin during the analytical run, underestimating the actual lactone content.[1][2]

  • Solvent Effects: The type of solvent used for sample extraction can significantly influence the direction of the equilibrium.[1][2]

Troubleshooting Decision Tree:

Troubleshooting_Inconsistent_Lactone Start Inconsistent Lactone Results CheckSolvent Review Sample Extraction Solvent Start->CheckSolvent CheckMobilePhase Verify Mobile Phase Preparation and pH Start->CheckMobilePhase CheckTemp Assess Sample and Column Temperature Control Start->CheckTemp Aprotic Aprotic Solvent? (e.g., Acetonitrile) CheckSolvent->Aprotic AcidicAqueous Acidic Aqueous? (Favors Rosuvastatin) CheckSolvent->AcidicAqueous Methanol Methanol? (Stabilizes both) CheckSolvent->Methanol pH_Inconsistent Inconsistent pH? CheckMobilePhase->pH_Inconsistent Temp_Fluctuation Temperature Fluctuations? CheckTemp->Temp_Fluctuation Aprotic->CheckMobilePhase No Solution1 Consider switching to Methanol or a stabilized solution. Aprotic->Solution1 Yes AcidicAqueous->CheckMobilePhase No Solution2 Lactone may be converting to Rosuvastatin during extraction. AcidicAqueous->Solution2 Yes Methanol->CheckMobilePhase Yes pH_Inconsistent->CheckTemp No Solution3 Ensure consistent and accurate pH measurement and buffering. pH_Inconsistent->Solution3 Yes Solution4 Use a temperature-controlled autosampler and column compartment. Temp_Fluctuation->Solution4 Yes

Figure 2: Troubleshooting inconsistent this compound results.

Quantitative Data Summary

The formation and hydrolysis of this compound are influenced by various factors. The following tables summarize the impact of solvent, temperature, and pH on this equilibrium.

Table 1: Effect of Solvent on Rosuvastatin ⇌ this compound Equilibrium [1][2]

Solvent TypePredominant ReactionObservation
Aprotic (e.g., Chloroform)Rosuvastatin → LactoneThe forward reaction is favored, leading to the formation of the lactone.
Acidic Aqueous Mobile PhaseLactone → RosuvastatinThe reverse reaction is favored, converting the lactone back to the parent drug.
Protic Organic (e.g., Methanol)StableBoth Rosuvastatin and its lactone are stable with no significant conversion observed.

Table 2: Kinetic Parameters for Thermal Conversion of Rosuvastatin to Lactone [1]

ParameterValue
Reaction OrderFirst-Order
Rate Constant RelationshipDirectly related to ageing temperature
Reverse Reaction Rate (Lactone → Rosuvastatin)~20 times greater than the forward reaction
Activation Enthalpy (ΔH)32.4 ± 0.8 kJ mol⁻¹
Activation Entropy (ΔS)-166.6 ± 0.6 J mol⁻¹ K⁻¹

Experimental Protocols

Recommended HPLC Method for the Simultaneous Determination of Rosuvastatin and its Lactone Impurity

This method is based on a stability-indicating reverse-phase HPLC technique.[8]

1. Chromatographic Conditions:

  • Column: Sunfire C18 (250 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate

    • Solvent B: Acetonitrile:Methanol (50:50 v/v)

  • Gradient: A gradient mixture of Solvent A and Solvent B may be required for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 242 nm

  • Injection Volume: 10 µL

  • Column Temperature: 40°C[6]

  • Autosampler Temperature: 10°C[6]

2. Preparation of Standard Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve Rosuvastatin and this compound reference standards in methanol to obtain a known concentration.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to the desired concentration.

3. Preparation of Sample Solutions:

  • Tablets: Crush a known number of tablets and dissolve the powder in methanol. Sonicate for 15-30 minutes to ensure complete dissolution.[9][10] Dilute to the final volume with methanol.

  • Filtration: Filter the sample solution through a 0.45 µm membrane filter before injection.[9]

4. System Suitability:

  • Inject the standard solution multiple times and check for system suitability parameters such as resolution between Rosuvastatin and the lactone peak (should be >2.0), tailing factor, and theoretical plates.

Analytical Workflow Diagram:

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting Prep_Standard Prepare Standard Solutions (in Methanol) Filter Filter all solutions (0.45 µm filter) Prep_Standard->Filter Prep_Sample Prepare Sample Solutions (in Methanol) Prep_Sample->Filter System_Suitability Perform System Suitability Test Filter->System_Suitability Inject_Sample Inject Sample and Standards System_Suitability->Inject_Sample Acquire_Data Acquire Chromatographic Data Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peaks for Rosuvastatin and Lactone Acquire_Data->Integrate_Peaks Calculate_Concentration Calculate Concentrations Integrate_Peaks->Calculate_Concentration Report_Results Report Results Calculate_Concentration->Report_Results

Figure 3: General experimental workflow for Rosuvastatin analysis by HPLC.

References

Resolution of Rosuvastatin and Rosuvastatin Lactone peaks in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic resolution of Rosuvastatin (RSV) and its primary degradation product, Rosuvastatin Lactone (RSV-L).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in separating Rosuvastatin from this compound?

The primary challenge stems from the chemical equilibrium between Rosuvastatin, a carboxylic acid, and its neutral lactone form. This equilibrium is highly sensitive to pH. Rosuvastatin undergoes intramolecular esterification, especially under acidic conditions, to form the lactone.[1][2] This on-column or in-solution conversion can lead to poor peak shapes, tailing, and inaccurate quantification if not properly controlled.

Q2: Why is the mobile phase pH so critical for this separation?

The mobile phase pH is the most critical factor for achieving a successful separation. Rosuvastatin has a pKa of approximately 4.6.[3][4]

  • At low pH (around 2.5-4.0): The carboxylic acid group of Rosuvastatin is protonated (non-ionized). This suppresses secondary interactions with the silica (B1680970) backbone of the stationary phase, leading to sharper, more symmetrical peaks.[5][6]

  • Controlling Equilibrium: While acidic conditions can promote lactonization, maintaining a consistent, buffered low pH ensures that the equilibrium is stable throughout the analysis, allowing for reproducible separation of the two forms.[1][7]

Q3: My Rosuvastatin peak is tailing. What are the common causes and solutions?

Peak tailing for Rosuvastatin is typically caused by secondary interactions between the analyte and the stationary phase.[6]

  • Cause 1: Silanol (B1196071) Interactions: Residual silanol groups on the silica surface of the HPLC column can interact with the polar functional groups of Rosuvastatin, causing tailing.

    • Solution: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5) using a buffer like phosphate (B84403) or an acid additive like trifluoroacetic acid (TFA) or formic acid.[3][8][9][10] This protonates the silanol groups, minimizing unwanted ionic interactions.[6]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Cause 3: Column Degradation: The development of a void or a blocked frit at the column inlet can cause poor peak shape.

    • Solution: Try flushing the column or replacing it if the problem persists.[6]

Q4: I am seeing poor resolution or co-elution of the two peaks. How can I improve it?

Poor resolution (Resolution, Rs < 1.5) indicates that the chromatographic conditions are not optimal for separating the two closely related compounds.

  • Solution 1: Optimize Mobile Phase pH: Ensure the pH is low and stable. Small variations in pH can significantly impact selectivity.[5][7]

  • Solution 2: Adjust Organic Modifier Percentage: The ratio of the aqueous buffer to the organic solvent (acetonitrile or methanol) is a powerful tool for adjusting retention and selectivity. Systematically vary the percentage of the organic modifier (e.g., from 40% to 60%) to find the optimal resolution.

  • Solution 3: Change Organic Modifier Type: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Methanol is a protic solvent and may offer different interactions compared to the aprotic acetonitrile, potentially resolving the peaks.[1][2]

  • Solution 4: Evaluate Column Choice: While C18 columns are common, a C8 column or a column with a different end-capping or base silica may provide the necessary selectivity.[9][11]

Troubleshooting Guide

This section provides a logical workflow for addressing common separation issues.

Diagram: Troubleshooting Workflow for Poor Resolution

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.5) Start Poor Resolution or Co-elution Observed Check_pH Is Mobile Phase pH correctly prepared and stable (e.g., 2.5-4.0)? Start->Check_pH Adjust_pH Action: Remake buffer. Ensure pH is stable. Verify with calibrated pH meter. Check_pH->Adjust_pH No Optimize_Organic Is organic modifier percentage optimal? Check_pH->Optimize_Organic Yes Adjust_pH->Check_pH Adjust_Organic Action: Systematically vary organic % (e.g., ±5-10%). Consider a gradient. Optimize_Organic->Adjust_Organic No Check_Column Is the column in good condition? Optimize_Organic->Check_Column Yes Success Resolution Achieved (Rs >= 1.5) Adjust_Organic->Success Change_Column Action: Try a different column chemistry (e.g., C8) or a new column of the same type. Check_Column->Change_Column No Change_Solvent Action: Switch organic modifier (e.g., Acetonitrile to Methanol or vice-versa). Check_Column->Change_Solvent Yes Change_Column->Success Change_Solvent->Success

Caption: A decision tree for troubleshooting poor peak resolution.

Diagram: Rosuvastatin ⇌ Lactone Equilibrium

G cluster_1 Chemical Equilibrium RSV Rosuvastatin (Carboxylic Acid) - More polar - Active form RSV_L This compound (Intramolecular Ester) - Less polar - Impurity/Degradant RSV->RSV_L Acidic Conditions (H+) Intramolecular Esterification label_rev Aqueous Conditions Hydrolysis

Caption: The pH-dependent equilibrium between Rosuvastatin and its lactone.

Quantitative Data: Comparison of Chromatographic Conditions

The following tables summarize parameters from various validated HPLC/UPLC methods for the separation of Rosuvastatin and its impurities.

Table 1: UPLC Method Parameters

ParameterMethod A[3][4]Method B[8]Method C[12]
Column Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)C18 (100 x 2.1 mm, 1.7 µm)Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in WaterMethanol
Mobile Phase B MethanolMethanol0.025% TFA in Water
Composition GradientIsocratic (50:50)Isocratic (55:45, v/v)
Flow Rate 0.3 mL/minNot Specified0.5 mL/min
Temperature 40°CNot Specified55°C
Detection 240 nmNot SpecifiedNot Specified
Run Time 10 minNot Specified< 15 min

Table 2: HPLC Method Parameters

ParameterMethod D[13][14]Method E[9]Method F[11]
Column Sunfire C18 (250 x 4.6 mm, 5 µm)Nucleodur C8 (250 x 4.6 mm, 5 µm)YMC C8 (150 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate0.1 M Formic AcidWater (pH 3.5 with H₃PO₄)
Mobile Phase B Acetonitrile:Methanol (50:50)MethanolAcetonitrile
Composition GradientIsocratic (25:75, v/v)Isocratic (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.5 mL/min
Temperature 25°CNot SpecifiedNot Specified
Detection 242 nm280 nm242 nm
Retention Time (RSV) 6.2 min3.98 minNot Specified
Retention Time (RSV-L) 9.8 minNot SpecifiedNot Specified
Resolution (Rs) > 10.0Not ApplicableNot Specified

Experimental Protocol: A Representative RP-HPLC Method

This protocol is a synthesized example based on common parameters for achieving good resolution between Rosuvastatin and this compound.[9][11][13]

1. Objective: To resolve and quantify Rosuvastatin Calcium and this compound impurity using a stability-indicating RP-HPLC method.

2. Materials & Equipment:

  • HPLC system with UV or PDA detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Rosuvastatin Calcium and this compound reference standards

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Ammonium Acetate (reagent grade)

  • Glacial Acetic Acid (reagent grade)

  • Sonicator, analytical balance, calibrated pipettes, volumetric flasks

  • 0.45 µm membrane filters

3. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 4.0 (adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic at 50:50 (v/v) Mobile Phase A : Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 10 µL.

  • Run Time: ~15 minutes.

4. Procedure:

  • Mobile Phase Preparation (1 L):

    • Weigh approximately 0.77 g of Ammonium Acetate and dissolve in 500 mL of HPLC-grade water.

    • Adjust the pH to 4.0 ± 0.05 using glacial acetic acid.

    • Add 500 mL of Acetonitrile.

    • Mix thoroughly, filter through a 0.45 µm filter, and degas for 15 minutes in a sonicator.

  • Standard Solution Preparation:

    • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 ratio.

    • RSV Stock (1000 µg/mL): Accurately weigh 25 mg of Rosuvastatin Calcium reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • RSV-L Stock (100 µg/mL): Accurately weigh 2.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • System Suitability Solution (RSV 100 µg/mL, RSV-L 1.5 µg/mL): Pipette 5 mL of the RSV Stock and 0.75 mL of the RSV-L Stock into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer a quantity of powder equivalent to 25 mg of Rosuvastatin into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. System Suitability & Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the System Suitability Solution.

  • Verify that the system suitability criteria are met:

    • Resolution between Rosuvastatin and Lactone peaks > 2.0.

    • Tailing factor for the Rosuvastatin peak ≤ 1.5.

    • Relative Standard Deviation (%RSD) for peak areas < 2.0%.

  • Proceed with the analysis of standard and sample solutions.

References

Technical Support Center: Analysis of Rosuvastatin and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification and quantification of rosuvastatin (B1679574) and its degradation products, with a specific focus on rosuvastatin lactone.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of rosuvastatin?

A1: Rosuvastatin is susceptible to degradation under various stress conditions, leading to the formation of several products. The most commonly reported degradation products include this compound, a 5-oxo isomer, and an anti-isomer.[1][2] Under acidic conditions, as many as five degradation products can be formed.[3] Oxidative stress can also generate polar impurities.[4]

Q2: How is this compound formed?

A2: this compound is a major degradation product of rosuvastatin.[1][2] Its formation occurs via an intramolecular esterification mechanism.[1][2] In the human body, the acid form of rosuvastatin can be converted to the lactone via a glucuronide intermediate.[5][6] The equilibrium between rosuvastatin and its lactone can be influenced by the solvent matrix used during sample extraction and analysis.[1][2]

Q3: What conditions lead to the degradation of rosuvastatin?

A3: Forced degradation studies have shown that rosuvastatin degrades under several conditions. It is particularly unstable in acidic and oxidative environments.[4] Significant degradation also occurs under photolytic conditions, especially when the drug substance is exposed to light.[4] While it is relatively stable under neutral and basic pH conditions, some degradation can still be observed.[4] Thermal stress has a lesser impact on its stability.[3]

Q4: What is a stability-indicating method, and why is it crucial for rosuvastatin analysis?

A4: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For rosuvastatin, such a method is essential to ensure that the measured concentration of the drug is not affected by the presence of its degradants, like the lactone.[4][7] This is critical for assessing the stability of rosuvastatin in pharmaceutical formulations and for quality control purposes.[4]

Troubleshooting Guide

Q1: I am observing unexpected peaks in my chromatogram during rosuvastatin analysis. What could be the cause?

A1: Unexpected peaks are often indicative of degradation products.

  • Check your sample handling and storage: Rosuvastatin is sensitive to light and acid.[4] Ensure your samples are protected from light and that the pH of your solutions is controlled.

  • Evaluate your mobile phase: The composition and pH of the mobile phase can influence the separation of degradation products. An inappropriate mobile phase might not resolve all degradants from the main rosuvastatin peak.

  • Consider forced degradation: To identify if the unexpected peaks are indeed degradation products, you can perform a forced degradation study under acidic, oxidative, and photolytic conditions to see if the peak areas of the unknown impurities increase.[4]

Q2: I'm having difficulty separating rosuvastatin from its lactone impurity. What can I do?

A2: Co-elution of rosuvastatin and its lactone can be a challenge.

  • Optimize your HPLC method:

    • Column: A high-resolution column, such as a C18 column, is recommended.[8]

    • Mobile Phase: The ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase is critical. A gradient elution may provide better separation than an isocratic one.[7]

    • pH: Adjusting the pH of the mobile phase can alter the ionization state of rosuvastatin (a carboxylic acid) and improve its separation from the neutral lactone.

Q3: My quantification of this compound is inconsistent. Why might this be happening?

A3: The equilibrium between rosuvastatin and its lactone is dynamic and solvent-dependent.[1][2]

  • Aprotic vs. Protic Solvents: In aprotic solvents, the conversion of rosuvastatin to its lactone form is favored.[1][2] Conversely, in an acidic aqueous mobile phase, the reverse reaction (lactone to rosuvastatin) can occur, leading to an underestimation of the lactone content.[1][2]

  • Stable Extraction: Using an organic protic solvent like methanol (B129727) for extraction can help stabilize both rosuvastatin and its lactone, preventing interconversion during sample preparation.[1][2]

Experimental Protocols

Forced Degradation Study of Rosuvastatin

This protocol outlines a general procedure for conducting a forced degradation study on rosuvastatin to identify its degradation products.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve rosuvastatin calcium in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.2 M HCl and heat at 80°C for 20 hours.[4]

  • Base Hydrolysis: Mix the stock solution with 1 N NaOH and heat at 80°C for 20 hours.[4]

  • Oxidative Degradation: Mix the stock solution with 0.5% H₂O₂ and keep it at 80°C for 20 hours.[4]

  • Thermal Degradation: Keep the stock solution in a hot air oven at a specified temperature.

  • Photolytic Degradation: Expose the drug substance to UV light.[4]

3. Sample Analysis (Example HPLC Method):

  • Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[8]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (40:60, v/v).[8]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 240 nm.[7]

  • Injection Volume: 20 µL.

Data Presentation

Table 1: Summary of Rosuvastatin Degradation Under Various Stress Conditions

Stress ConditionMajor Degradation Products ObservedReference
Acid Hydrolysis (e.g., 0.2M HCl, 80°C)This compound, anti-isomer, and other unknown products.[4][7]
Base Hydrolysis (e.g., 1N NaOH, 80°C)Relatively stable, minimal degradation.[4]
Oxidative (e.g., 0.5% H₂O₂, 80°C)Polar impurities.[4]
PhotolyticMultiple degradation products.[4]
ThermalGenerally stable.[3]

Visualizations

Rosuvastatin_Degradation_Pathway Rosuvastatin Rosuvastatin Lactone This compound Rosuvastatin->Lactone Intramolecular Esterification Oxo_Isomer 5-Oxo Isomer Rosuvastatin->Oxo_Isomer Degradation Anti_Isomer Anti-Isomer Rosuvastatin->Anti_Isomer Degradation Other_Degradants Other Degradants Rosuvastatin->Other_Degradants Stress Conditions (e.g., Oxidative, Photolytic) Lactone->Rosuvastatin Hydrolysis (Acidic Aqueous)

Caption: Rosuvastatin degradation pathways.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Rosuvastatin Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidative Oxidative Stock_Solution->Oxidative Photolytic Photolytic Stock_Solution->Photolytic Thermal Thermal Stock_Solution->Thermal HPLC_Analysis HPLC-UV/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Photolytic->HPLC_Analysis Thermal->HPLC_Analysis Data_Interpretation Identify & Quantify Degradation Products HPLC_Analysis->Data_Interpretation

Caption: Forced degradation study workflow.

References

Technical Support Center: Optimizing Mobile Phase for Rosuvastatin Lactone Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the mobile phase for the separation of Rosuvastatin and its critical impurity, Rosuvastatin Lactone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical stationary phases used for separating Rosuvastatin and this compound?

A1: The most commonly employed stationary phase for the separation of Rosuvastatin and its lactone impurity is a C18 reversed-phase column.[1] Several studies have demonstrated successful separation using various C18 columns, such as Sunfire C18 and Inertsil C18.[1] For chiral separations involving Rosuvastatin enantiomers and the lactone impurity, immobilized polysaccharide-based chiral stationary phases like Chiralpak IB and Chiralpak IC are frequently used.[2]

Q2: What are the common constituents of the mobile phase for this separation?

A2: For reversed-phase separation, the mobile phase typically consists of an aqueous component and an organic modifier. The aqueous phase is often a buffer, such as ammonium (B1175870) acetate (B1210297) or sodium phosphate, to control the pH. The organic modifier is usually acetonitrile (B52724) or methanol (B129727), or a mixture of both.[1] For normal-phase chiral separations, a mixture of n-hexane or n-heptane, an alcohol like 2-propanol or ethanol, and an acidic modifier such as trifluoroacetic acid (TFA) is common.[2]

Q3: Why is the pH of the mobile phase important?

A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of Rosuvastatin, which is an acidic compound. Controlling the pH helps in achieving good peak shape and resolution. For instance, a low pH mobile phase (e.g., pH 2.0-3.0) is often used to suppress the ionization of the carboxylic acid group in Rosuvastatin, leading to better retention and peak symmetry on reversed-phase columns.[3]

Q4: What is the significance of the organic modifier concentration in the mobile phase?

A4: The concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase directly affects the retention times of Rosuvastatin and its lactone. Increasing the organic content will generally decrease the retention times of both compounds. The ratio of the organic modifier to the aqueous buffer needs to be carefully optimized to achieve adequate separation (resolution) between the two peaks.[4]

Q5: Can the solvent used to prepare the sample affect the separation?

A5: Yes, the sample solvent can significantly impact the separation. The type of solvent matrix can influence the equilibrium between Rosuvastatin and its lactone form.[5] For instance, aprotic solvents may favor the conversion of Rosuvastatin to its lactone form, while acidic aqueous mobile phases can promote the reverse reaction.[5] Using organic protic solvents like methanol for sample extraction has been shown to stabilize both Rosuvastatin and the lactone.[5] It is generally recommended to dissolve the sample in the mobile phase to avoid peak distortion.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the separation of Rosuvastatin and this compound.

Issue 1: Poor Resolution Between Rosuvastatin and this compound Peaks

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: If the peaks are eluting too close together, try decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and may improve separation.

    • Change Organic Modifier: The selectivity between the two compounds can sometimes be improved by switching from one organic modifier to another (e.g., from methanol to acetonitrile or vice versa) or by using a mixture of both.

    • Modify Aqueous Phase pH: Adjusting the pH of the aqueous buffer can alter the ionization and retention of Rosuvastatin, potentially improving resolution from the neutral lactone impurity. Experiment with a pH range of 2.5 to 4.0.

  • Incorrect Column:

    • Column Efficiency: Ensure you are using a high-efficiency column (e.g., with a smaller particle size) to obtain sharper peaks, which can lead to better resolution.

    • Stationary Phase Selectivity: If resolution is still poor, consider trying a different C18 column from another manufacturer, as subtle differences in the silica (B1680970) backbone and bonding chemistry can affect selectivity.

Issue 2: Poor Peak Shape (Tailing or Fronting) for Rosuvastatin

Possible Causes & Solutions:

  • Inappropriate Mobile Phase pH: Tailing of the Rosuvastatin peak is often due to secondary interactions between the analyte and the stationary phase, which can be minimized by working at a pH where the analyte is in a single ionic form. For Rosuvastatin, using a mobile phase with a pH below its pKa (around 4.6) is recommended to suppress the ionization of the carboxylic acid group.[6]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.

  • Column Contamination or Degradation: If the peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or replace it if necessary.

Issue 3: Inconsistent Retention Times

Possible Causes & Solutions:

  • Mobile Phase Preparation:

    • Inaccurate Composition: Ensure the mobile phase is prepared accurately and consistently for every run. Small variations in the organic-to-aqueous ratio can cause shifts in retention times.

    • Insufficient Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run, especially when changing the mobile phase composition.

  • Fluctuations in Temperature: Variations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended for reproducible results.

  • Pump Issues: Inconsistent flow from the HPLC pump can lead to fluctuating retention times. Check for leaks, and ensure the pump is properly primed and delivering a stable flow rate.

Experimental Protocols

Example Protocol 1: Reversed-Phase HPLC Separation

This protocol is based on a method developed for the simultaneous determination of Rosuvastatin and its lactone impurity.

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Sunfire C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate.

    • Solvent B: Acetonitrile: Methanol (50:50 v/v).

  • Gradient Program:

    • Start with a suitable ratio of A:B and gradually increase the percentage of B to elute the compounds. A typical run time is 15 minutes.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 25°C.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 10 µL.

Example Protocol 2: Chiral Normal-Phase HPLC Separation

This protocol is suitable for resolving the enantiomers of Rosuvastatin as well as the lactone impurity.[7]

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: CHIRALPAK IB (250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: n-heptane: 2-propanol: trifluoroacetic acid (85:15:0.1 v/v/v).[7]

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/minute.[7]

  • Column Temperature: 25°C.[7]

  • Detection Wavelength: 242 nm.[7]

  • Injection Volume: 10 µL.[7]

Data Presentation

Table 1: Summary of Chromatographic Conditions for Rosuvastatin and Lactone Separation (Reversed-Phase)

ParameterMethod 1Method 2[3]
Column Sunfire C18 (250 x 4.6 mm, 5 µm)Inertsil-3V C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate50 mM NaH2PO4 dihydrate buffer (pH 2.0)
Mobile Phase B Acetonitrile: Methanol (50:50 v/v)Acetonitrile: Methanol
Composition Gradient40:20:40 (A:B1:B2, v/v/v)
Flow Rate 1.0 mL/minNot Specified
Detection 242 nm242 nm
Column Temp. 25°CNot Specified

Table 2: Summary of Chromatographic Conditions for Rosuvastatin Enantiomer and Lactone Separation (Normal-Phase)

ParameterMethod 1[2]Method 2[7]
Column Chiralpak IB (250 x 4.6 mm, 5.0 µm)CHIRALPAK IB (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane: dichloromethane: 2-propanol: trifluoroacetic acid (82:10:8:0.2 v/v/v/v)n-heptane: 2-propanol: trifluoroacetic acid (85:15:0.1 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 243 nm242 nm
Column Temp. 25°C25°C

Visualizations

TroubleshootingWorkflow Start Start: Poor Separation of Rosuvastatin and Lactone CheckResolution Check Resolution Start->CheckResolution CheckPeakShape Check Peak Shape CheckResolution->CheckPeakShape > 2.0 AdjustMobilePhase Adjust Mobile Phase - Organic % - pH - Solvent Type CheckResolution->AdjustMobilePhase < 2.0 ChangeColumn Consider Different Column - Higher Efficiency - Different C18 CheckResolution->ChangeColumn Still Poor CheckRetentionTimes Check Retention Times CheckPeakShape->CheckRetentionTimes Good AdjustpH Adjust Mobile Phase pH (below pKa of Rosuvastatin) CheckPeakShape->AdjustpH Tailing/Fronting DiluteSample Dilute Sample CheckPeakShape->DiluteSample Fronting CleanColumn Clean or Replace Column CheckPeakShape->CleanColumn Persistent Issues PrepareFreshMobilePhase Prepare Fresh Mobile Phase Accurately CheckRetentionTimes->PrepareFreshMobilePhase Inconsistent EquilibrateColumn Ensure Proper Column Equilibration CheckRetentionTimes->EquilibrateColumn Inconsistent UseColumnOven Use Column Oven for Temp Control CheckRetentionTimes->UseColumnOven Inconsistent CheckPump Check HPLC Pump CheckRetentionTimes->CheckPump Inconsistent End End: Optimized Separation CheckRetentionTimes->End Consistent AdjustMobilePhase->CheckResolution Re-evaluate ChangeColumn->CheckResolution Re-evaluate AdjustpH->CheckPeakShape Re-evaluate DiluteSample->CheckPeakShape Re-evaluate CleanColumn->CheckPeakShape Re-evaluate PrepareFreshMobilePhase->CheckRetentionTimes Re-evaluate EquilibrateColumn->CheckRetentionTimes Re-evaluate UseColumnOven->CheckRetentionTimes Re-evaluate CheckPump->CheckRetentionTimes Re-evaluate

Caption: Troubleshooting workflow for Rosuvastatin and Lactone separation.

LogicalRelationship MobilePhase Mobile Phase Composition OrganicModifier Organic Modifier (Acetonitrile/Methanol) MobilePhase->OrganicModifier AqueousPhase Aqueous Phase (Buffer, pH) MobilePhase->AqueousPhase RetentionTime Retention Time OrganicModifier->RetentionTime affects AqueousPhase->RetentionTime affects PeakShape Peak Shape AqueousPhase->PeakShape affects Resolution Resolution RetentionTime->Resolution influences PeakShape->Resolution influences

Caption: Key parameters influencing chromatographic separation.

References

Preventing hydrolysis of Rosuvastatin Lactone to acid form

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Rosuvastatin (B1679574) Lactone to its acid form during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the chemical difference between Rosuvastatin Lactone and its acid form?

This compound is the cyclic ester form of Rosuvastatin. The active form of the drug is the hydroxy acid, which features an open-ring structure.[1] The lactone form is more lipophilic and can enter cells via passive diffusion, while the acid form is less lipid-soluble and requires active transport.[1] The conversion between the lactone and the acid form is a reversible equilibrium.

Q2: What are the primary factors that cause the hydrolysis of this compound?

The primary factors that promote the hydrolysis of this compound to its acid form are the presence of water, acidic pH, and elevated temperatures.[2][3][4] The hydrolysis is significantly enhanced in acidic aqueous solutions.[2][3]

Q3: Why is it important to prevent the hydrolysis of this compound in experimental settings?

Controlling the form of Rosuvastatin is critical for accurate experimental results. The lactone and acid forms have different physicochemical properties, including solubility and cell permeability, which can impact biological activity and analytical measurements.[1] Uncontrolled hydrolysis can lead to an underestimation of the lactone content and variability in experimental outcomes.[2][5]

Q4: What are the general strategies to minimize hydrolysis?

To minimize hydrolysis, it is recommended to:

  • Use aprotic or organic protic solvents.[2][3]

  • Avoid acidic aqueous solutions.[2][3]

  • Control the temperature of the experimental environment.[2][3]

  • In formulations, consider the use of stabilizing agents.[6][7]

Troubleshooting Guide

Issue: I am observing a significant conversion of this compound to the acid form during my sample preparation for analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System The presence of water, especially in acidic conditions, accelerates hydrolysis.[2][5] Solution: Switch to an appropriate solvent system. Aprotic solvents will favor the lactone form, while organic protic solvents like methanol (B129727) have been shown to stabilize both the lactone and acid forms.[2][3]
Acidic pH of the Medium Acidic conditions catalyze the hydrolysis of the lactone ring.[2][3] Solution: If an aqueous environment is necessary, ensure the pH is neutral or slightly basic. Consider using buffers to maintain a stable pH.
Elevated Temperature The rate of hydrolysis is directly related to temperature.[2][3] Solution: Perform sample preparation steps at reduced temperatures (e.g., on ice) to slow down the hydrolysis rate.[8]

Issue: My analytical results for this compound concentration are inconsistent.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis During Analytical Run The mobile phase composition can influence the stability of the lactone during chromatographic analysis.[2][5] Solution: Optimize the mobile phase. For HPLC, consider using a mobile phase with a higher organic solvent content or a pH that does not favor hydrolysis. For LC-MS/MS, a mobile phase with 0.1% v/v glacial acetic acid in a methanol/water mixture has been used successfully.[8]
Instability of Stock Solutions This compound may hydrolyze in solution over time, even under seemingly stable conditions. Solution: Prepare fresh stock solutions before each experiment. If storage is necessary, use an appropriate aprotic solvent and store at low temperatures (-20°C or -80°C).[8] Stability studies have shown that analytes are stable in a matrix at -80°C for at least one month.[8]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Different Solvents

This protocol is designed to determine the stability of this compound in various solvent systems over time.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an aprotic solvent (e.g., acetonitrile).

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µg/mL in the following solvents:

    • Acidic aqueous buffer (e.g., pH 4.0)

    • Neutral aqueous buffer (e.g., pH 7.0)

    • Methanol

    • Acetonitrile

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each test solution.

  • Analysis: Immediately analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentrations of this compound and Rosuvastatin acid.

  • Data Analysis: Plot the concentration of this compound versus time for each solvent to determine the degradation rate.

Protocol 2: HPLC Method for Quantification of this compound and Acid

This protocol provides a general framework for the separation and quantification of this compound and its acid form.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient mixture of Solvent A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and Solvent B (e.g., acetonitrile:methanol 50:50 v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 242 nm.[9]

  • Injection Volume: 10 µL.[9]

  • Run Time: Approximately 15 minutes.[9]

Quantitative Data Summary

Table 1: Influence of Solvent on the Equilibrium between Rosuvastatin (RST) and this compound (RST-Lactone) [2][3]

Solvent Type Observed Reaction
Aprotic SolventsRST → RST-Lactone (Forward reaction favored)
Acidic Aqueous Mobile PhaseRST-Lactone → RST (Reverse reaction favored)
Organic Protic Solvents (e.g., Methanol)Both forms are stable; no significant reaction observed

Table 2: Kinetic Parameters for the Interconversion of Rosuvastatin (RST) and this compound (RST-Lactone) [2][3]

Reaction Direction Relative Rate Constant
RST-Lactone → RST (Hydrolysis)~20 times greater than the forward reaction
RST → RST-Lactone (Lactonization)Slower than the reverse reaction

Visualizations

Hydrolysis_Mechanism Rosuvastatin_Lactone This compound (Closed Ring) Rosuvastatin_Acid Rosuvastatin Acid (Open Ring - Active Form) Rosuvastatin_Lactone->Rosuvastatin_Acid Hydrolysis Rosuvastatin_Acid->Rosuvastatin_Lactone Lactonization H2O H₂O (Water) H2O->Rosuvastatin_Lactone H_plus H⁺ (Acidic Conditions) H_plus->Rosuvastatin_Lactone Heat Δ (Heat) Heat->Rosuvastatin_Lactone

Caption: Reversible equilibrium between this compound and its acid form.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare this compound Stock in Aprotic Solvent Dilution Dilute in Test Solvent (e.g., Aprotic, Protic, Aqueous) Stock->Dilution Incubate Incubate at Controlled Temperature Dilution->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC Quantify by HPLC/LC-MS Sample->HPLC Data Analyze Degradation Rate HPLC->Data

Caption: Workflow for assessing this compound stability.

Prevention_Strategy cluster_factors Influencing Factors cluster_solutions Recommended Actions Goal Prevent Hydrolysis of This compound Solvent Solvent Choice Goal->Solvent pH pH Control Goal->pH Temp Temperature Management Goal->Temp UseAprotic Use Aprotic or Organic Protic Solvents Solvent->UseAprotic AvoidAcid Avoid Acidic Aqueous Solutions pH->AvoidAcid LowTemp Work at Low Temperatures Temp->LowTemp

Caption: Key strategies to prevent this compound hydrolysis.

References

Technical Support Center: Quantification of Rosuvastatin Lactone in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of Rosuvastatin (B1679574) Lactone in biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow.

Problem Potential Cause(s) Recommended Solution(s)
High variability in Rosuvastatin Lactone concentrations between replicates Interconversion between Rosuvastatin acid and lactone forms during sample handling and preparation.[1][2][3]- Immediately acidify plasma or urine samples with glacial acetic acid (e.g., to a final concentration of 2%) upon collection.[2][3] - Keep samples on an ice-water slurry during all bench-top procedures.[1] - Store samples at or below -70°C.
Low recovery of this compound - Inappropriate extraction solvent or pH.[4][5] - Suboptimal solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.- For LLE, consider using ethyl acetate (B1210297) after acidifying the plasma with a buffer like ammonium (B1175870) acetate at pH 4.0 to improve recovery.[6] - For SPE, ensure proper conditioning and elution steps. Methanolic solutions are often used for elution.[7] - Using organic protic solvents like methanol (B129727) for extraction can help stabilize both the acid and lactone forms.[4][5]
Poor peak shape or resolution in chromatography - Inappropriate mobile phase composition or gradient. - Unsuitable analytical column.- Use a gradient mixture of an acidic aqueous solution (e.g., 0.1% acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[6] - A C18 or a phenyl-type column can provide good separation.[8][9]
Inconsistent results or significant matrix effects Co-eluting endogenous components from the biological matrix are suppressing or enhancing the ionization of the analyte.[1]- Incorporate a stable isotope-labeled internal standard (e.g., Rosuvastatin-d6) for both Rosuvastatin and its lactone to compensate for matrix effects and variations in extraction.[1][8] - Optimize the sample clean-up procedure to remove interfering substances like phospholipids.[1]
Analyte instability in the autosampler Degradation or interconversion of the lactone in the processed sample while waiting for injection.- Maintain the autosampler at a low temperature (e.g., 4-6°C). - Validate the stability of the processed samples in the autosampler for the expected duration of the analytical run.[10]

Frequently Asked Questions (FAQs)

1. What is the primary challenge in quantifying this compound?

The main difficulty is the pH-dependent interconversion between Rosuvastatin (the active acid form) and its inactive lactone metabolite.[1][3] this compound is unstable and can hydrolyze back to the parent acid, particularly under neutral or alkaline conditions, leading to an underestimation of the lactone and an overestimation of the parent drug.[3] Conversely, acidic conditions during sample processing and storage are crucial to stabilize the lactone and prevent its conversion.[2][3]

2. How can I prevent the interconversion of Rosuvastatin and its lactone during sample collection and handling?

To minimize interconversion, it is critical to acidify the biological samples immediately after collection.[2][3] Adding glacial acetic acid to achieve a concentration of around 2% is a common practice.[3] Samples should be kept cold (on ice) during processing and stored at ultra-low temperatures (-70°C or -80°C) to ensure long-term stability.[3][8]

3. What is the recommended analytical technique for the simultaneous quantification of Rosuvastatin and this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and ability to quantify both analytes simultaneously.[8][6][11] This technique allows for the use of stable isotope-labeled internal standards, which is crucial for achieving accurate and precise results by compensating for matrix effects and variability in sample preparation.[1]

4. What are the key parameters to consider for LC-MS/MS method development?

Key parameters include:

  • Sample Extraction: Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be used. LLE with ethyl acetate or methyl-tert butyl ether after acidification has shown good recovery.[6]

  • Chromatographic Separation: A reversed-phase column, such as a C18 or phenyl column, is typically used.[8][9]

  • Mobile Phase: A gradient elution with an acidified aqueous phase (e.g., 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile and/or methanol) is common.[8][6]

  • Mass Spectrometry Detection: Electrospray ionization (ESI) in the positive mode is generally used for detection, with multiple reaction monitoring (MRM) for quantification.[6][12]

5. How do different solvents affect the stability of Rosuvastatin and its lactone?

The choice of solvent is critical for maintaining the integrity of the analytes:

  • Aprotic Solvents: In these solvents, the conversion of Rosuvastatin to its lactone form is favored.[4][5]

  • Acidic Aqueous Solutions: These conditions promote the reverse reaction, converting the lactone back to the acid form.[4][5]

  • Organic Protic Solvents (e.g., Methanol): These solvents have been found to stabilize both the acid and lactone forms, preventing significant interconversion.[4][5]

Quantitative Data Summary

The following tables summarize typical quantitative data from validated bioanalytical methods for Rosuvastatin and this compound.

Table 1: Linearity and Sensitivity

AnalyteConcentration Range (ng/mL)LLOQ (ng/mL)Reference
Rosuvastatin0.1 - 1000.1[8]
This compound0.1 - 1000.1[8]
Rosuvastatin0.1 - 500.1[6]
This compound0.1 - 500.1[6]
Rosuvastatin0.2 - 500.2[9]

Table 2: Extraction Recovery and Matrix Effects

AnalyteExtraction MethodMean Recovery (%)Matrix Effect (%)Reference
RosuvastatinProtein Precipitation88.0 - 106Not explicitly stated, but compensated by IS[8]
This compoundProtein Precipitation88.0 - 106Not explicitly stated, but compensated by IS[8]
RosuvastatinLLE (Ethyl Acetate)75.3 - 98.8Not explicitly stated, but compensated by IS[6]
This compoundLLE (Ethyl Acetate)75.3 - 98.8Not explicitly stated, but compensated by IS[6]
RosuvastatinLLE (Ethyl Acetate)79.7 - 85.7Not specified[12]

Experimental Protocols

Example Protocol: Simultaneous Quantification of Rosuvastatin and this compound in Human Plasma by LC-MS/MS

This protocol is a generalized example based on published methods.[8][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen, acidified human plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (containing Rosuvastatin-d6).

  • Vortex for 10 seconds.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 or Phenyl column (e.g., 2.1 x 100 mm, 3.5 µm).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Rosuvastatin: m/z 482.1 → 258.1[12]

    • Rosuvastatin-d6 (IS): m/z 488.1 → 264.1 (example)

    • This compound: m/z 464.1 → 258.1 (example)

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Collection Blood Collection (K2EDTA tubes) Centrifugation Centrifugation to obtain plasma Collection->Centrifugation Acidification Immediate Acidification (e.g., 2% Acetic Acid) Centrifugation->Acidification Storage Storage at -80°C Acidification->Storage Thawing Thaw on Ice Storage->Thawing Spiking Spike with Internal Standard Thawing->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Autosampler Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (ESI+, MRM) Separation->Detection Quantification Data Processing & Quantification Detection->Quantification

Caption: Experimental workflow for this compound quantification.

rosuvastatin_interconversion Rosuvastatin Rosuvastatin (Acid Form) Lactone This compound Rosuvastatin->Lactone Lactonization (Neutral/Alkaline pH, Aprotic Solvents) Lactone->Rosuvastatin Hydrolysis (Acidic pH)

Caption: Interconversion of Rosuvastatin and its lactone form.

References

Control of Rosuvastatin Lactone impurity in pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification, control, and troubleshooting of Rosuvastatin Lactone impurity in pharmaceutical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound is the major degradation product of Rosuvastatin.[1][2][3] It is formed through an intramolecular esterification of the parent drug.[1][2] The presence of this impurity is a critical quality attribute to monitor as it can impact the safety and efficacy of the final drug product.[4] Regulatory bodies like the ICH have established guidelines for the control of such impurities in drug substances and products.[4][5][6]

Q2: What are the primary factors that lead to the formation of this compound?

The formation of this compound is primarily influenced by pH and temperature. Acidic conditions and elevated temperatures can accelerate the conversion of Rosuvastatin to its lactone form.[1][2][7] Specifically, Rosuvastatin is known to degrade in acidic and oxidative conditions, while it is relatively stable under neutral and basic conditions.[8] The type of solvent used during extraction and analysis can also influence the equilibrium between Rosuvastatin and its lactone.[1][2]

Q3: How can I control the formation of this compound during the manufacturing process?

Controlling the formation of this compound involves careful management of process parameters. Key strategies include:

  • pH Control: Maintaining a neutral to slightly alkaline pH throughout the manufacturing process can significantly minimize lactone formation.[7][8]

  • Temperature Control: Avoiding high temperatures during processing and storage is crucial.[1][2]

  • Solvent Selection: The choice of solvents for extraction and purification can influence the rate of lactonization.[1][2] Protic solvents like methanol (B129727) have been shown to stabilize both Rosuvastatin and its lactone, while aprotic solvents can favor the formation of the lactone.[1][2]

  • Excipient Compatibility: Ensuring the compatibility of Rosuvastatin with the chosen excipients is important, as some excipients may promote degradation.

Q4: What are the recommended analytical methods for detecting and quantifying this compound?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and reliable methods for the detection and quantification of this compound.[9][10][11][12] These methods, often coupled with UV or mass spectrometry (LC-MS) detectors, provide the necessary sensitivity and selectivity to separate the lactone impurity from the active pharmaceutical ingredient (API) and other related substances.[10][11][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High levels of this compound in the drug substance. - Acidic pH during synthesis or work-up.- High processing temperatures.- Inappropriate solvent usage.- Adjust the pH to neutral or slightly alkaline conditions.- Lower the temperature of the reaction and drying steps.- Evaluate and select a more suitable solvent system. Protic solvents may be beneficial.[1][2]
Increase in this compound during stability studies. - Inherent instability of the drug substance.- Incompatible excipients in the formulation.- Inadequate packaging and storage conditions (e.g., high humidity, temperature).- Re-evaluate the formulation for excipient compatibility.- Optimize packaging to protect from moisture and heat.- Store the product under recommended conditions.
Inconsistent or unreliable analytical results for this compound. - Suboptimal chromatographic conditions.- Conversion of lactone back to Rosuvastatin (or vice-versa) during sample preparation or analysis.[1][2]- Method not properly validated.- Optimize the HPLC/UHPLC method (e.g., mobile phase composition, column, pH).- Use a sample preparation solvent that stabilizes both the API and the impurity, such as methanol.[1][2]- Validate the analytical method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.[9]
Appearance of a new, unknown impurity alongside this compound. - Different degradation pathway being triggered.- Presence of a new raw material or reagent impurity.- Conduct forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) to identify potential degradation products.[8][14]- Characterize the unknown impurity using techniques like LC-MS/MS, NMR, and IR spectroscopy.[15]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This is a general protocol and may require optimization for specific samples.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient mixture of Solvent A (e.g., 10 mM ammonium (B1175870) acetate) and Solvent B (e.g., acetonitrile:methanol 50:50 v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 242 nm.[9]

  • Injection Volume: 10 µL.[9]

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in a diluent such as a methanol:water mixture to achieve a suitable concentration.

Table 1: Typical HPLC Gradient Program

Time (min)% Solvent A% Solvent B
09010
101090
121090
139010
159010

Protocol 2: Forced Degradation Study

To understand the degradation pathways and identify potential impurities, forced degradation studies are essential.

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

After exposure, neutralize the acid and base-treated samples and dilute all samples to a suitable concentration for HPLC analysis.

Visualizations

cluster_formation Formation Pathway of this compound cluster_conditions Contributing Factors Rosuvastatin Rosuvastatin (Open-chain form) Lactone This compound (Cyclic ester) Rosuvastatin->Lactone Intramolecular Esterification Acid Acidic pH Acid->Rosuvastatin Accelerates Temp High Temperature Temp->Rosuvastatin Accelerates

Caption: Formation of this compound from Rosuvastatin.

cluster_workflow Analytical Workflow for Impurity Analysis start Sample Preparation (e.g., in Methanol) hplc HPLC/UHPLC Analysis (C18 Column, Gradient Elution) start->hplc detection Detection (UV or MS) hplc->detection quantification Data Analysis & Quantification detection->quantification report Report Results quantification->report

Caption: Workflow for this compound analysis.

cluster_troubleshooting Troubleshooting Logic for High Lactone Levels node_action node_action check_lactone Lactone > Limit? check_process Review Process Parameters? check_lactone->check_process Yes end_node Lactone within Acceptable Limits check_lactone->end_node No check_stability Review Stability Data? check_process->check_stability Process OK action_ph Adjust pH to Neutral/Alkaline check_process->action_ph pH Issue action_temp Lower Process Temperature check_process->action_temp Temp Issue action_formulation Re-evaluate Formulation check_stability->action_formulation Formulation Issue action_storage Optimize Storage Conditions check_stability->action_storage Storage Issue

Caption: Decision tree for troubleshooting high lactone levels.

References

Technical Support Center: Method Validation for Rosuvastatin Lactone Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the method validation for Rosuvastatin (B1679574) and its primary degradation product, Rosuvastatin Lactone.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to evaluate during the validation of an HPLC/UPLC method for Rosuvastatin and its lactone impurity?

A1: According to the International Conference on Harmonisation (ICH) guidelines, the validation of an analytical method for Rosuvastatin and its lactone impurity should assess the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2] A system suitability test must also be performed before each analytical run to ensure the chromatographic system is performing adequately.[1]

Q2: What are the typical forced degradation conditions for Rosuvastatin to demonstrate the stability-indicating nature of the method?

A2: Forced degradation studies expose Rosuvastatin to various stress conditions to produce its degradation products, including the lactone.[3][4] This ensures the analytical method can separate the active pharmaceutical ingredient (API) from any degradants. Common conditions include:

  • Acid Hydrolysis: Using acids like 0.1 N to 5 M HCl at elevated temperatures (e.g., 60°C).[3] Rosuvastatin is known to be susceptible to acid hydrolysis, often leading to the formation of the lactone impurity.[5]

  • Alkaline Hydrolysis: Using bases such as 0.1 N to 5 M NaOH at elevated temperatures. The drug is generally more stable under alkaline conditions compared to acidic ones.[3]

  • Oxidative Degradation: Using hydrogen peroxide (e.g., 6% H₂O₂) at room or elevated temperatures.[3]

  • Thermal Stress: Exposing the solid drug substance to dry heat (e.g., 105°C for 5 hours).[3]

  • Photolytic Stress: Exposing the drug substance to UV light (e.g., 366 nm for 10 hours) or a combination of UV and visible light.[3]

Q3: Why is the choice of solvent critical during sample preparation and analysis?

A3: The solvent matrix can significantly influence the equilibrium between Rosuvastatin (RST) and this compound (RST-Lactone).[6]

  • In aprotic solvents , the conversion of Rosuvastatin to its lactone form is favored.[6][7]

  • In an acidic aqueous mobile phase , the reverse reaction can occur, where the lactone converts back to Rosuvastatin, potentially underestimating the actual lactone content.[6][7]

  • In organic protic solvents like methanol (B129727), both Rosuvastatin and its lactone form are generally stable, preventing unwanted conversion during analysis.[6][7]

Q4: What are the acceptance criteria for system suitability in a Rosuvastatin assay?

A4: System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis. While specific criteria can vary by method, typical parameters include:

  • Resolution (Rs): The resolution between Rosuvastatin and its critical impurities (like the anti-isomer and lactone) should be greater than 2.0.[2]

  • Tailing Factor (T): The tailing factor for the Rosuvastatin peak should not be more than 1.5.[1]

  • Theoretical Plates (N): The column efficiency, measured in theoretical plates, should be more than 10,000.[1]

  • Relative Standard Deviation (%RSD): The %RSD for the peak area of replicate injections should be less than 2.0%.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample overload. 4. Mismatch between sample solvent and mobile phase.1. Adjust the mobile phase pH. A pH of 4.5 has been shown to produce good peak symmetry.[8] 2. Flush the column with a strong solvent or replace the column if necessary. 3. Reduce the sample concentration or injection volume. 4. Dissolve the sample in the mobile phase or a weaker solvent.[8]
Poor Resolution Between Rosuvastatin and Lactone Peak 1. Incorrect mobile phase composition. 2. Suboptimal column temperature. 3. Column aging. 4. Flow rate is too high.1. Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[1][8] 2. Optimize the column temperature; a higher temperature (e.g., 55°C) can improve resolution.[1] 3. Replace the analytical column. 4. Reduce the flow rate to increase the interaction time with the stationary phase.
Inconsistent Retention Times 1. Pump malfunction or leaks in the HPLC system. 2. Inadequate column equilibration. 3. Changes in mobile phase composition. 4. Fluctuation in column temperature.1. Check the pump for consistent flow and pressure; inspect for leaks. 2. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. 3. Prepare fresh mobile phase and ensure it is properly degassed. 4. Use a column oven to maintain a stable temperature.[1]
Low Analyte Recovery (Accuracy) 1. Incomplete sample extraction. 2. Analyte degradation during sample preparation. 3. Adsorption of the analyte onto vials or tubing. 4. Incorrect standard or sample preparation.1. Increase sonication time or use a different extraction solvent.[8] 2. Use a stabilizing solvent like methanol and minimize exposure to harsh conditions (light, heat).[6] 3. Use inert vials and tubing (e.g., PEEK). 4. Double-check all weighing and dilution steps. Ensure the purity of the analytical standard.[9]

Experimental Protocols & Data

Method Validation Workflow

The following diagram illustrates the logical workflow for validating a stability-indicating assay for this compound.

G cluster_0 Method Validation Workflow Specificity Specificity & Forced Degradation Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (% Recovery) Precision->Accuracy Limits LOD & LOQ Accuracy->Limits Robustness Robustness Limits->Robustness Validation_Complete Method Validated Robustness->Validation_Complete

Caption: A typical workflow for analytical method validation.

Protocol 1: Forced Degradation Study
  • Preparation: Prepare separate solutions of Rosuvastatin in a suitable diluent.

  • Acid Stress: Add 1N HCl and reflux for a specified period (e.g., 4 hours). Neutralize the solution before injection.[3]

  • Base Stress: Add 1N NaOH and reflux for a specified period. Neutralize before injection.[3]

  • Oxidative Stress: Add 6% H₂O₂ and keep at room temperature for a specified period (e.g., 1 hour).[3]

  • Thermal Stress: Expose the solid powder to heat (e.g., 105°C) for several hours. Dissolve in diluent before injection.[3]

  • Photolytic Stress: Expose the solution to UV light inside a photostability chamber.[3]

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC/UPLC method.

  • Evaluation: Confirm that the degradation product peaks (including this compound) are well-resolved from the main Rosuvastatin peak.

Protocol 2: Linearity Study
  • Stock Solution: Prepare a stock solution of Rosuvastatin and this compound reference standards.

  • Serial Dilutions: Prepare at least five concentration levels by serially diluting the stock solution. For an assay method, this could range from 50% to 150% of the target concentration.

  • Injection: Inject each concentration level in triplicate.

  • Calibration Curve: Plot the average peak area against the corresponding concentration.

  • Evaluation: Calculate the correlation coefficient (r²), which should be ≥ 0.999.[8]

Summary of Validation Data

The following tables summarize typical quantitative data obtained during method validation for a Rosuvastatin assay.

Table 1: Linearity and Range

Analyte Concentration Range (µg/mL) Correlation Coefficient (r²)
Rosuvastatin 0.5 - 80 ≥ 0.999[10]

| this compound | 0.04 - 3.0 | ≥ 0.998 |

Table 2: Precision (%RSD)

Precision Type Analyte %RSD Acceptance Criteria Typical Result
Repeatability (Intra-day) Rosuvastatin ≤ 2.0% 1.06 - 1.54%[8]
Intermediate (Inter-day) Rosuvastatin ≤ 2.0% 0.10 - 1.78%[8]

| Method Precision | Lactone Impurity | ≤ 5.0% | < 1.0%[2] |

Table 3: Accuracy and Limits

Parameter Analyte Typical Value
Accuracy (% Recovery) Rosuvastatin 99.6 - 101.7%[10]
Limit of Detection (LOD) This compound 0.01 µg/mL[11]

| Limit of Quantitation (LOQ) | this compound | 0.04 µg/mL[11] |

Troubleshooting Logic Diagram: Poor Peak Resolution

This diagram provides a logical path for troubleshooting poor chromatographic resolution between Rosuvastatin and its lactone impurity.

G cluster_1 Troubleshooting Flow: Poor Peak Resolution Problem Problem: Poor Resolution (Rs < 2.0) Cause_MobilePhase Check Mobile Phase Problem->Cause_MobilePhase Cause_Column Check Column Problem->Cause_Column Cause_Instrument Check Instrument Problem->Cause_Instrument Sol_MP_Comp Adjust Organic/Aqueous Ratio Cause_MobilePhase->Sol_MP_Comp Sol_MP_pH Verify/Adjust pH Cause_MobilePhase->Sol_MP_pH Sol_Col_Temp Optimize Temperature Cause_Column->Sol_Col_Temp Sol_Col_Age Flush or Replace Column Cause_Column->Sol_Col_Age Sol_Inst_Flow Verify Flow Rate Cause_Instrument->Sol_Inst_Flow

Caption: A decision tree for troubleshooting poor peak resolution.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Rosuvastatin Lactone and Rosuvastatin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Rosuvastatin (B1679574) Lactone and Rosuvastatin Calcium, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct roles and potencies of these two related compounds.

Executive Summary

Rosuvastatin is a potent synthetic statin used to lower cholesterol levels and prevent cardiovascular disease. It is administered clinically as Rosuvastatin Calcium, the active pharmaceutical ingredient. Rosuvastatin Lactone is a metabolite of rosuvastatin and is also considered a primary degradation product under certain conditions. The key distinction in their biological activity lies in their ability to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Experimental evidence demonstrates that Rosuvastatin Calcium is a potent inhibitor of HMG-CoA reductase , which is the primary mechanism for its lipid-lowering effects. In contrast, This compound is reported to have no significant inhibitory activity on HMG-CoA reductase . The majority of the therapeutic effect of rosuvastatin is attributed to the parent compound, the active hydroxy acid form (rosuvastatin), which is delivered as the calcium salt.

This guide will delve into the quantitative differences in their biological activities, provide details of relevant experimental protocols, and illustrate the metabolic relationship and signaling pathways involved.

Comparison of HMG-CoA Reductase Inhibitory Activity

The primary measure of a statin's efficacy is its ability to inhibit HMG-CoA reductase. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

CompoundHMG-CoA Reductase IC50Primary Biological Role
Rosuvastatin Calcium ~5.4 - 11 nMPotent competitive inhibitor of HMG-CoA reductase, leading to reduced cholesterol synthesis and lipid-lowering effects.
This compound Not activeMetabolite of rosuvastatin with no direct significant inhibitory activity on HMG-CoA reductase.

Note: IC50 values can vary between studies depending on the specific assay conditions.

The N-desmethyl metabolite of rosuvastatin, another metabolic product, exhibits approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent rosuvastatin[1]. However, over 90% of the active plasma HMG-CoA reductase inhibitory activity is accounted for by the parent rosuvastatin compound[1][2].

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

The inhibitory activity of rosuvastatin and its metabolites on HMG-CoA reductase is typically determined using an in vitro enzymatic assay. A common method is a spectrophotometric assay that measures the rate of NADPH oxidation.

Principle: HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate (B85504), a reaction that requires the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is monitored over time to determine the enzyme's activity. The presence of an inhibitor like rosuvastatin will slow down this reaction.

Generalized Protocol:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, a reaction mixture is prepared containing assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), NADPH, and the test compound (Rosuvastatin Calcium or this compound) at various concentrations. A control reaction without the inhibitor is also prepared.

  • Enzyme Addition: A solution containing a purified HMG-CoA reductase enzyme (e.g., from rat liver microsomes or a recombinant human source) is added to the reaction mixture.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the HMG-CoA substrate.

  • Kinetic Measurement: The plate or cuvette is immediately placed in a spectrophotometer set to 37°C, and the absorbance at 340 nm is measured at regular intervals for a defined period (e.g., 10-20 minutes).

  • Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot. The percent inhibition for each concentration of the test compound is determined relative to the control. The IC50 value is then calculated by fitting the data to a dose-response curve.

A more detailed protocol can be found in various commercially available HMG-CoA Reductase Assay Kits and published research[3][4].

Pharmacokinetic Properties

The pharmacokinetic profiles of Rosuvastatin Calcium and its metabolite, this compound, differ significantly.

ParameterRosuvastatin (from Calcium Salt)This compound
Systemic Exposure Dose-dependent increase in Cmax and AUC.Circulating concentrations are well below those of rosuvastatin.
Time to Peak (Tmax) 3 to 5 hours post-oral dose.Follows the formation from the parent drug.
Metabolism Not extensively metabolized; ~10% recovered as metabolites.A metabolite of rosuvastatin.
Elimination Half-life Approximately 19 hours.Dependent on the elimination of the parent drug.
Excretion Primarily excreted in the feces (~90%), with a small portion in urine.Excreted along with the parent compound.

A study in healthy Chinese volunteers found that the circulating concentrations of N-desmethyl rosuvastatin and this compound were substantially lower than those of the parent rosuvastatin after both single and multiple doses[5].

Signaling Pathways and Metabolic Conversion

Rosuvastatin Calcium, through its active rosuvastatin form, exerts its primary effect by inhibiting the mevalonate pathway. However, it also has pleiotropic effects that are independent of its cholesterol-lowering action.

Mechanism of Action and Downstream Effects

The inhibition of HMG-CoA reductase by rosuvastatin leads to a cascade of downstream effects aimed at maintaining cholesterol homeostasis.

RC Rosuvastatin Calcium (Oral Administration) RA Rosuvastatin (Active Acid Form) RC->RA Dissolution & Absorption HMGCR HMG-CoA Reductase RA->HMGCR Inhibition VLDL Decreased VLDL Production RA->VLDL Inhibition of ApoB Synthesis Mev Mevalonate Pathway HMGCR->Mev Catalyzes Chol Decreased Intracellular Cholesterol Mev->Chol Leads to SREBP2 SREBP-2 Activation Chol->SREBP2 LDLR Increased LDL Receptor Expression on Hepatocytes SREBP2->LDLR LDL Increased LDL-C Clearance from Blood LDLR->LDL cluster_metabolism Metabolism RCa Rosuvastatin Calcium R Rosuvastatin (Active Acid) RCa->R In Vivo Dissolution RL This compound (Inactive Metabolite) R->RL Intramolecular Esterification NDM N-desmethyl Rosuvastatin (Less Active Metabolite) R->NDM CYP2C9 Excretion Excretion (Primarily Fecal) R->Excretion RL->Excretion NDM->Excretion cluster_pleiotropic Pleiotropic Effects Rosuvastatin Rosuvastatin MAPK MAPK Pathway (e.g., ERK, p38) Rosuvastatin->MAPK Inhibits Rho Rho Kinase Pathway Rosuvastatin->Rho Inhibits JAKSTAT JAK-STAT Pathway Rosuvastatin->JAKSTAT Activates NFkB HMGB1/NF-κB Pathway Rosuvastatin->NFkB Suppresses eNOS eNOS Activation Rosuvastatin->eNOS Increases Cell Proliferation &\nMigration Cell Proliferation & Migration MAPK->Cell Proliferation &\nMigration Smooth Muscle\nCell Proliferation Smooth Muscle Cell Proliferation Rho->Smooth Muscle\nCell Proliferation Cell Survival &\nEngraftment Cell Survival & Engraftment JAKSTAT->Cell Survival &\nEngraftment Inflammation &\nPoptosis Inflammation & Poptosis NFkB->Inflammation &\nPoptosis NO Production &\nVasodilation NO Production & Vasodilation eNOS->NO Production &\nVasodilation

References

A Comparative Analysis of Rosuvastatin and Its Metabolites: Efficacy, Safety, and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative pharmacology of rosuvastatin (B1679574) and its primary metabolites, N-desmethyl rosuvastatin and rosuvastatin-5S-lactone. This document provides a detailed examination of their pharmacodynamic and pharmacokinetic profiles, supported by experimental data and methodologies.

Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of dyslipidemia. Its therapeutic efficacy is primarily attributed to the parent compound, while its metabolites are known to exhibit significantly different pharmacological activities. This guide offers a comparative analysis of rosuvastatin and its major metabolites, focusing on their relative potency, safety profiles, and metabolic pathways.

Pharmacodynamic Comparison: HMG-CoA Reductase Inhibition

The primary mechanism of action for rosuvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. In vitro studies have demonstrated that rosuvastatin is a highly potent inhibitor of this enzyme. Its major metabolite, N-desmethyl rosuvastatin, is formed through metabolism by cytochrome P450 enzymes, primarily CYP2C9. Experimental data indicates that N-desmethyl rosuvastatin possesses significantly reduced inhibitory activity against HMG-CoA reductase, estimated to be approximately one-sixth to one-half that of the parent compound. The other major metabolite, rosuvastatin-5S-lactone, is considered to be pharmacologically inactive.

CompoundHMG-CoA Reductase Inhibition (IC50)Relative Potency
Rosuvastatin~3.9 nM[1]1
N-desmethyl rosuvastatinEstimated 7.8 - 23.4 nM~0.17 - 0.5
Rosuvastatin-5S-lactoneInactive0

Table 1: Comparative HMG-CoA Reductase Inhibitory Potency. The half-maximal inhibitory concentration (IC50) values demonstrate the significantly higher potency of the parent drug, rosuvastatin, compared to its metabolites.

Safety Profile: In Vitro Cytotoxicity

The safety of rosuvastatin and its metabolites is a critical aspect of its clinical use. In vitro cytotoxicity studies using relevant cell lines, such as human liver carcinoma cells (HepG2) and mouse myoblast cells (C2C12), provide valuable insights into their potential for hepatotoxicity and myotoxicity, respectively. While direct comparative cytotoxicity data for all three compounds is limited, available information on rosuvastatin provides a benchmark for its safety profile.

CompoundCell LineCytotoxicity (IC50)
RosuvastatinHepG259.1 µg/mL[2]
N-desmethyl rosuvastatinHepG2Data not available
Rosuvastatin-5S-lactoneHepG2Data not available
RosuvastatinC2C12Data not available
N-desmethyl rosuvastatinC2C12Data not available
Rosuvastatin-5S-lactoneC2C12Data not available

Table 2: Comparative In Vitro Cytotoxicity. This table summarizes the available data on the half-maximal inhibitory concentration (IC50) for cytotoxicity in relevant cell lines. Further research is needed to establish a complete comparative safety profile of rosuvastatin and its metabolites.

Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion (ADME) of rosuvastatin and its metabolites are crucial for understanding their in vivo behavior. Rosuvastatin is minimally metabolized, with approximately 10% of the administered dose being converted to metabolites. The majority of the drug is excreted unchanged in the feces.

ParameterRosuvastatinN-desmethyl rosuvastatinRosuvastatin-5S-lactone
Metabolism Primarily via CYP2C9 (minor) and UGTs-Formed via lactonization
Primary Route of Excretion Feces (approximately 90%)[3]FecesFeces
Half-life (t½) Approximately 19 hoursData not availableData not available
Oral Bioavailability Approximately 20%Data not availableData not available

Table 3: Comparative Pharmacokinetic Parameters. This table outlines the key pharmacokinetic properties of rosuvastatin and what is known about its metabolites.

Signaling and Metabolic Pathways

The metabolic fate of rosuvastatin involves several key enzymes and transporters. The following diagram illustrates the primary metabolic pathway leading to the formation of its major metabolites.

Rosuvastatin_Metabolism Rosuvastatin Rosuvastatin N_desmethyl N-desmethyl rosuvastatin Rosuvastatin->N_desmethyl CYP2C9 Lactone Rosuvastatin-5S-lactone Rosuvastatin->Lactone UGTs

Figure 1: Rosuvastatin Metabolic Pathway. This diagram shows the enzymatic conversion of rosuvastatin to its primary metabolites.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of rosuvastatin and its metabolites on HMG-CoA reductase activity.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+ at 340 nm.

Materials:

  • Recombinant human HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate (B84403) buffer)

  • Test compounds (rosuvastatin, N-desmethyl rosuvastatin, rosuvastatin-5S-lactone) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the assay buffer, NADPH, and the test compounds.

  • Initiate the reaction by adding HMG-CoA reductase to each well.

  • Immediately measure the decrease in absorbance at 340 nm at regular intervals.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.[1][4][5]

HMG_CoA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of test compounds C Add test compounds and reaction mixture to microplate A->C B Prepare reaction mixture (Buffer, NADPH) B->C D Initiate reaction with HMG-CoA reductase C->D E Measure absorbance at 340 nm (kinetic) D->E F Calculate reaction rates and % inhibition E->F G Determine IC50 values F->G

Figure 2: HMG-CoA Reductase Inhibition Assay Workflow. This diagram outlines the key steps in determining the inhibitory potency of a compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of rosuvastatin and its metabolites on cultured cells (e.g., HepG2, C2C12).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cultured cells (HepG2 or C2C12)

  • Cell culture medium

  • Test compounds (rosuvastatin, N-desmethyl rosuvastatin, rosuvastatin-5S-lactone)

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6][7]

Cytotoxicity_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed cells in 96-well plate B Allow cells to adhere A->B C Treat cells with test compounds B->C D Incubate for specified duration C->D E Add MTT solution D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate cell viability and IC50 G->H

Figure 3: In Vitro Cytotoxicity Assay Workflow. This diagram illustrates the general procedure for assessing the cytotoxicity of a compound.

Conclusion

This comparative analysis highlights the superior HMG-CoA reductase inhibitory activity of rosuvastatin compared to its primary metabolites, N-desmethyl rosuvastatin and rosuvastatin-5S-lactone. The significantly lower potency of the metabolites suggests that the therapeutic effect of rosuvastatin is predominantly driven by the parent drug. While the safety profile of rosuvastatin is well-established, further comparative studies on the cytotoxicity of its metabolites are warranted to provide a more complete understanding of their potential contributions to adverse effects. The provided experimental protocols offer a framework for conducting such investigations, which are essential for the continued development and optimization of lipid-lowering therapies.

References

A Comparative Guide to HPLC Method Validation for Rosuvastatin Lactone Analysis as per USP Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and quality control, the validation of analytical methods is a critical step to ensure the reliability and accuracy of results. This guide provides a comparative analysis of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Rosuvastatin Lactone, validated according to United States Pharmacopeia (USP) guidelines, against alternative HPLC and UPLC methods. This compound is a key impurity and degradation product of Rosuvastatin, a widely used statin for treating hypercholesterolemia.

Experimental Protocols

A typical HPLC method validation as per USP involves assessing several performance characteristics to ensure the method is suitable for its intended purpose. Below are the detailed methodologies for a USP-compliant method and a comparative alternative method.

USP-Compliant HPLC Method Protocol

This method is designed for the quantification of Rosuvastatin and its related substances, including this compound, in pharmaceutical dosage forms. The validation parameters adhere to ICH and USP guidelines.[1][2][3]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

    • Mobile Phase: A gradient mixture of Solvent A (10 mM ammonium (B1175870) acetate) and Solvent B (acetonitrile: methanol (B129727), 50:50 v/v) can be employed.[4] An alternative isocratic mobile phase consists of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (pH 4.0) in a 65:35 v/v ratio.[2]

    • Flow Rate: 1.0 mL/min.[1][4]

    • Column Temperature: 25°C.[4]

    • Detection Wavelength: 242 nm.[3][4]

    • Injection Volume: 10 µL.[4]

  • Standard and Sample Preparation:

    • Standard Stock Solution: A standard stock solution of Rosuvastatin Calcium (1000 µg/mL) is prepared in the mobile phase.[1] From this, serial dilutions are made to prepare working standards within the desired concentration range (e.g., 0.78-100 µg/mL).[1]

    • Sample Solution: A quantity of powdered tablets equivalent to 10 mg of Rosuvastatin Calcium is dissolved in the mobile phase, sonicated, and diluted to a final concentration of 100 µg/mL. The solution is then filtered through a 0.45 µm membrane filter before injection.[1][2]

  • Validation Parameters:

    • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components is determined through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[3]

    • Linearity: Assessed by analyzing a series of standard solutions at different concentrations. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.[1]

    • Accuracy: Determined by recovery studies, where a known amount of the standard is spiked into the sample at different concentration levels (e.g., 70%, 100%, and 130%).[1] The percentage recovery is then calculated.

    • Precision: Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple preparations of a homogenous sample and expressed as the relative standard deviation (%RSD).[1]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5]

Alternative UPLC Method Protocol

Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and improved resolution. This method is a stability-indicating assay for Rosuvastatin and its related impurities.[5][6]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[5][6][7]

    • Mobile Phase: A gradient elution using 0.1% Trifluoroacetic acid (TFA) in water as mobile phase A and methanol as mobile phase B.[5][6]

    • Flow Rate: 0.3 mL/min.[5][8]

    • Column Temperature: 40°C.[5][8]

    • Detection Wavelength: 240 nm.[5][7][8]

    • Injection Volume: 7.0 µL.[8]

  • Standard and Sample Preparation:

    • Standard and Sample Solutions: Prepared in a diluent of water and methanol (50:50).[5] The concentration of the assay sample solution is typically around 50 ppm.[5]

  • Validation Parameters: The same validation parameters as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed according to ICH guidelines.[6][8]

Data Presentation: Comparison of Validation Parameters

The following tables summarize the performance data of the USP-compliant HPLC method and the alternative UPLC method for the analysis of Rosuvastatin and its lactone impurity.

Table 1: Chromatographic Conditions and Performance

ParameterUSP-Compliant HPLC MethodAlternative UPLC Method
Column C18 (250 x 4.6 mm, 5 µm)[4]Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[5][6][7]
Mobile Phase Gradient/Isocratic with Acetonitrile & Buffer[2][4]Gradient with 0.1% TFA & Methanol[5][6]
Flow Rate 1.0 mL/min[1][4]0.3 mL/min[5][8]
Run Time ~15 minutes[4]~7.5 minutes[6]
Retention Time of Rosuvastatin ~6.2 minutes[4]Varies with gradient
Retention Time of Lactone ~9.8 minutes[4]Varies with gradient
Resolution (Rosuvastatin/Lactone) >10.0[4][9]>3.0[6]

Table 2: Validation Data Summary

Validation ParameterUSP-Compliant HPLC MethodAlternative UPLC Method
Linearity Range 0.78 - 100 µg/mL[1]0.075 - 10 µg/mL[8]
Correlation Coefficient (r²) >0.999[1]>0.999
Accuracy (% Recovery) 98.89% - 100.66%[1]Within ±10% of added amount[8]
Precision (%RSD Intra-day) 1.06% - 1.54%[1]< 1.6%[6]
Precision (%RSD Inter-day) 0.103% - 1.78%[1]< 1.0%[6]
LOD of Lactone 0.01 µg/mL[4][9]Not explicitly stated
LOQ of Lactone 0.04 µg/mL[4][9]Not explicitly stated

Mandatory Visualization

The following diagram illustrates the logical workflow of the HPLC method validation process as per USP guidelines.

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation (as per USP) cluster_application Method Application MD1 Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD2 Optimize Separation MD1->MD2 V1 Specificity (Forced Degradation) MD2->V1 Proceed to Validation V2 Linearity V1->V2 V3 Accuracy (Recovery Studies) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Routine Quality Control V6->A1 Validated Method A2 Stability Studies V6->A2 Validated Method

Caption: Workflow for HPLC Method Validation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Rosuvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Rosuvastatin (B1679574) and its impurities, such as Rosuvastatin Lactone, is critical for ensuring drug safety and efficacy. Cross-validation of analytical methods is a pivotal process to guarantee the reliability and consistency of results across different analytical techniques. This guide provides a comparative analysis of two prominent methods for the determination of this compound: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Performance Comparison

The following table summarizes the key performance parameters of HPLC and UPLC-MS/MS methods for the quantification of this compound, based on published validation data.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Linearity Range 0.04 µg/mL to 3.01 µg/mL0.1 ng/mL to 100 ng/mL[1]
Correlation Coefficient (r²) > 0.997≥ 0.9964[1]
Limit of Detection (LOD) 0.01 µg/mL[2]Not explicitly stated for lactone, but method LLOQ is 0.1 ng/mL for Rosuvastatin[3]
Limit of Quantification (LOQ) 0.04 µg/mL[2]0.1 ng/mL for this compound[1]
Accuracy (% Recovery) Not explicitly stated for lactone91.8% to 111%[1]
Precision (% RSD) < 5% at LOQ[2]≤ 15%[1]
Run Time Approximately 15 minutes[2]Approximately 3.5 to 6.0 minutes[1][3]

Experimental Protocols

Detailed methodologies for the HPLC and UPLC-MS/MS analyses are outlined below. These protocols are based on established and validated methods in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the simultaneous determination of Rosuvastatin and its lactone impurity in bulk drug substances and pharmaceutical dosage forms.

  • Instrumentation : A standard HPLC system equipped with a UV detector is used.

  • Column : A Sunfire C18 column (250 x 4.6 mm, 5 µm) is a suitable choice.[2]

  • Mobile Phase : A gradient mixture of Solvent A (10 mM ammonium (B1175870) acetate) and Solvent B (acetonitrile: methanol, 50:50 v/v) is employed.[2]

  • Flow Rate : A typical flow rate is 1.0 mL/minute.[2]

  • Detection : UV detection is performed at a wavelength of 242 nm.[2]

  • Injection Volume : 10 µL of the sample solution is injected.[2]

  • Column Temperature : The analysis is conducted at an ambient temperature of 25°C.[2]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method offers high sensitivity and selectivity for the simultaneous quantification of Rosuvastatin, this compound, and N-desmethyl Rosuvastatin in human plasma.

  • Instrumentation : A UPLC system coupled with a tandem mass spectrometer is required.

  • Column : An Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 µm) or a Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 µm) can be used.[1][3]

  • Mobile Phase : A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile (B52724) is a common mobile phase.[3]

  • Flow Rate : A flow rate of 0.30 mL/min to 0.35 mL/min is generally applied.[1][3]

  • Ionization Mode : Positive ion electrospray ionization (ESI+) is used for detection.[1][3]

  • Sample Preparation : A liquid-liquid extraction with ethyl acetate (B1210297) from acidified buffered plasma is a typical sample preparation procedure.[3]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of two distinct analytical methods for this compound.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., UPLC-MS/MS) cluster_2 Cross-Validation A_Protocol Define Protocol A A_Validation Perform Method A Validation (Linearity, Accuracy, Precision) A_Protocol->A_Validation A_Analysis Analyze QC Samples with Method A A_Validation->A_Analysis Compare_Results Compare Results from Method A and B A_Analysis->Compare_Results B_Protocol Define Protocol B B_Validation Perform Method B Validation (Linearity, Accuracy, Precision) B_Protocol->B_Validation B_Analysis Analyze QC Samples with Method B B_Validation->B_Analysis B_Analysis->Compare_Results Prepare_Samples Prepare Standard and Quality Control (QC) Samples Prepare_Samples->A_Analysis Prepare_Samples->B_Analysis Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman plot, t-test) Compare_Results->Statistical_Analysis Conclusion Draw Conclusion on Method Comparability Statistical_Analysis->Conclusion

References

Potent Inhibition of CYP2C9 by Rosuvastatin Lactone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison reveals that the lactone metabolite of rosuvastatin (B1679574) is a significantly more potent inhibitor of the drug-metabolizing enzyme CYP2C9 than its parent acid form. This guide provides researchers, scientists, and drug development professionals with quantitative data, experimental protocols, and a visual representation of the assay workflow to facilitate a deeper understanding of this interaction.

Rosuvastatin, a widely prescribed statin for lowering cholesterol, is primarily active in its acid form. However, it can be converted in the body to a lactone metabolite. Recent research highlights a critical difference in their effects on cytochrome P450 2C9 (CYP2C9), a key enzyme responsible for the metabolism of numerous drugs. Understanding the differential inhibitory potential of rosuvastatin and its lactone is crucial for predicting and mitigating potential drug-drug interactions.

Quantitative Comparison of Inhibitory Effects

Experimental data demonstrates that rosuvastatin lactone is a potent inhibitor of CYP2C9 activity, whereas the parent rosuvastatin acid has a negligible effect. The inhibitory activities were assessed using human liver microsomes (HLMs) and recombinant CYP2C9 enzymes, with S-warfarin 7-hydroxylation serving as the probe reaction.

CompoundTest SystemParameterValue (μM)
Rosuvastatin AcidHuman Liver MicrosomesIC50> 100[1]
This compoundHuman Liver MicrosomesIC5020.5[2]
This compoundRecombinant CYP2C9.1Ki19.8[1]
This compoundRecombinant CYP2C9.3Ki20.6[1]

IC50: The half maximal inhibitory concentration. A lower value indicates greater potency. Ki: The inhibition constant. A lower value indicates a stronger inhibitor.

These findings underscore the importance of considering the metabolic conversion of rosuvastatin to its lactone form when evaluating its drug interaction profile.

Experimental Protocols

The following is a detailed methodology for determining the inhibitory effect of rosuvastatin and its lactone on CYP2C9 activity, based on established in vitro assays.

CYP2C9 Inhibition Assay Using Human Liver Microsomes

This protocol describes the determination of IC50 values for CYP2C9 inhibition using pooled human liver microsomes.

1. Materials and Reagents:

  • Pooled human liver microsomes (HLMs)

  • Rosuvastatin acid and this compound

  • S-warfarin (CYP2C9 probe substrate)[3]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for HPLC analysis

  • High-performance liquid chromatography (HPLC) system with a suitable detector

2. Incubation Procedure:

  • Prepare a reaction mixture containing HLMs (e.g., 0.1 mg/mL final concentration) in potassium phosphate buffer.[4]

  • Add varying concentrations of the inhibitor (rosuvastatin acid or lactone) or vehicle control to the reaction mixture.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).[4]

  • Initiate the metabolic reaction by adding the CYP2C9 substrate, S-warfarin (at a concentration around its Km value, e.g., 1-5 µM), and the NADPH regenerating system.[5]

  • Incubate the reaction at 37°C for a specific duration (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

3. Analytical Method:

  • Analyze the supernatant for the formation of the S-warfarin metabolite, 7-hydroxywarfarin, using a validated HPLC method.[1]

  • Quantify the metabolite concentration based on a standard curve.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the inhibition data to a suitable model using non-linear regression analysis.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing CYP2C9 inhibition.

CYP2C9_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Human Liver Microsomes - Buffer (pH 7.4) - Inhibitors (Rosuvastatin/Lactone) - S-Warfarin (Substrate) - NADPH System Mix Create Reaction Mixture: HLMs + Buffer + Inhibitor Reagents->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate StartReaction Initiate Reaction: Add S-Warfarin + NADPH PreIncubate->StartReaction Incubate Incubate at 37°C StartReaction->Incubate Terminate Terminate Reaction (e.g., with Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge HPLC HPLC Analysis of Supernatant Centrifuge->HPLC DataAnalysis Calculate % Inhibition and IC50/Ki Values HPLC->DataAnalysis

Experimental workflow for CYP2C9 inhibition assay.

Conclusion

The provided data clearly indicate that this compound, and not the parent acid, is a potent inhibitor of CYP2C9. This distinction is vital for researchers and clinicians to anticipate and manage potential drug-drug interactions involving rosuvastatin. The detailed experimental protocol and workflow diagram offer a practical guide for laboratories to investigate such interactions further.

References

A Comparative Pharmacokinetic Analysis of Rosuvastatin and its Lactone Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of rosuvastatin (B1679574) and its primary metabolite, rosuvastatin lactone. The information presented is supported by experimental data from clinical and bioanalytical studies, offering valuable insights for researchers in drug metabolism and pharmacokinetics.

Rosuvastatin is a potent HMG-CoA reductase inhibitor widely prescribed for the management of dyslipidemia. While it is not extensively metabolized, one of its main metabolites is this compound. Understanding the pharmacokinetic differences between the parent drug and its lactone form is crucial for a comprehensive assessment of its clinical pharmacology. Rosuvastatin is primarily metabolized by CYP2C9 to a limited extent, forming N-desmethyl rosuvastatin and this compound.[1]

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for rosuvastatin and provides a relative comparison for this compound based on available data. It is important to note that dedicated pharmacokinetic studies focusing solely on this compound are limited, as it is a metabolite with significantly lower systemic exposure than the parent compound.

Pharmacokinetic ParameterRosuvastatinThis compound
Peak Plasma Concentration (Cmax) Dose-dependent; e.g., ~8.33 ng/mL (5 mg dose), ~19.17 ng/mL (20 mg dose)[2]Significantly lower than rosuvastatin; approximately 12-24% of the parent drug's Cmax[3]
Time to Peak Plasma Concentration (Tmax) 3 to 5 hours[4]Data not extensively reported, but expected to be similar to or slightly delayed compared to the parent drug.
Area Under the Curve (AUC) Dose-dependent; e.g., ~57.63 ng·h/mL (5 mg dose), ~163.87 ng·h/mL (20 mg dose)[2]Substantially lower than rosuvastatin, reflecting lower overall systemic exposure.
Elimination Half-life (t1/2) Approximately 19 hours[4]Data not extensively reported.
Absolute Bioavailability Approximately 20%[5]Not applicable as it is a metabolite formed in vivo.
Metabolism Limited metabolism, primarily by CYP2C9 to N-desmethyl rosuvastatin and this compound.[1]Interconversion with the parent rosuvastatin acid form can occur.
Excretion Primarily excreted in feces (approximately 90%) as unchanged drug.[4]Excreted along with the parent compound.

Metabolic Pathway of Rosuvastatin

The following diagram illustrates the primary metabolic pathways of rosuvastatin.

Rosuvastatin Rosuvastatin (Active Drug) N_desmethyl N-desmethyl Rosuvastatin (Active Metabolite) Rosuvastatin->N_desmethyl CYP2C9 Lactone This compound (Inactive Metabolite) Rosuvastatin->Lactone Metabolism cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase Recruitment Subject Recruitment (Healthy Volunteers) Dosing Oral Administration of Rosuvastatin Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Preparation Plasma Sample Preparation (Extraction) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantification of Rosuvastatin & Metabolites Analysis->Quantification PK_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->PK_analysis Reporting Reporting of Results PK_analysis->Reporting

References

A Comparative Guide to the Structural Elucidation and Confirmation of Rosuvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and confirmation of Rosuvastatin (B1679574) Lactone, a common impurity and degradation product of Rosuvastatin. Understanding the strengths and limitations of each method is critical for accurate impurity profiling, ensuring the quality, safety, and efficacy of Rosuvastatin drug products.

Executive Summary

The structural confirmation of Rosuvastatin Lactone relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary tool for detection and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for unambiguous structural elucidation. This guide presents a comparative overview of these methods, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and NMR for the analysis of this compound.

ParameterHPLC-UVLC-MS/MSqNMR
Primary Use Quantification, Purity AssessmentIdentification, QuantificationAbsolute Quantification, Structural Elucidation
Sensitivity Good (LOD ~0.01 µg/mL)Excellent (LOD ~15 pg/µL)[1]Lower (LOD ~0.25 mg/mL)[2][3][4]
Specificity Moderate to GoodExcellentExcellent
Structural Information Limited (Retention Time)Good (Molecular Weight, Fragmentation)Excellent (Complete Molecular Structure)
Quantitative Accuracy High (with reference standard)High (with internal standard)High (primary method, no reference standard needed)[2][3][4]
Sample Throughput HighHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of Rosuvastatin and its lactone impurity.

  • Instrumentation: Waters HPLC with a UV detector.

  • Column: Sunfire C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Solvent A (10 mM ammonium (B1175870) acetate) and Solvent B (acetonitrile:methanol (B129727), 50:50 v/v).

  • Detection: UV at 242 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

  • Sample Preparation: Dissolve the sample in a diluent of water and methanol (20:80 v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the identification and quantification of this compound.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (40:60, v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Preparation: Protein precipitation is a common method for plasma samples, using an agent like methanol.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information for this compound. The following data is derived from a patent, as detailed peer-reviewed protocols are not widely available.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve the isolated this compound impurity in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

  • ¹H NMR (300 MHz, CDCl₃) δ (ppm): 1.24, 1.34, 1.68, 2.47, 2.53, 2.64, 3.15, 3.35, 3.46, 3.56, 3.60, 4.28, 4.45, 6.99, 7.14, 8.31.[7]

  • ¹³C NMR (75 MHz, CDCl₃) δ (ppm): 20.87, 21.26, 23.29, 31.41, 33.26, 34.03, 38.23, 42.07, 43.00, 62.23, 74.53, 115.61, 116.08 (J=26 Hz), 116.25 (J=22 Hz), 129.08, 128.91 (J=9 Hz), 139.28 (J=8 Hz), 157.64, 157.86, 163.96 (J=253 Hz), 169.47, 174.48.[7]

Mandatory Visualization

The following diagrams illustrate the workflow for the structural elucidation of a pharmaceutical impurity like this compound and the logical relationship between the analytical techniques.

G Workflow for Structural Elucidation of this compound cluster_0 Initial Analysis cluster_1 Isolation and Identification cluster_2 Structural Confirmation Forced Degradation / Stability Study Forced Degradation / Stability Study HPLC Screening HPLC Screening Forced Degradation / Stability Study->HPLC Screening Impurity Detected Impurity Detected HPLC Screening->Impurity Detected Preparative HPLC Preparative HPLC Impurity Detected->Preparative HPLC Isolate Impurity LC-MS/MS Analysis LC-MS/MS Analysis Preparative HPLC->LC-MS/MS Analysis Molecular Weight and Fragmentation NMR Spectroscopy (1H, 13C, 2D) NMR Spectroscopy (1H, 13C, 2D) LC-MS/MS Analysis->NMR Spectroscopy (1H, 13C, 2D) Definitive Structure Structure Confirmed Structure Confirmed NMR Spectroscopy (1H, 13C, 2D)->Structure Confirmed G Relationship between Analytical Techniques HPLC-UV HPLC-UV LC-MS/MS LC-MS/MS HPLC-UV->LC-MS/MS Provides preliminary separation and detection Structural Confirmation Structural Confirmation HPLC-UV->Structural Confirmation Quantitative Purity Data NMR Spectroscopy NMR Spectroscopy LC-MS/MS->NMR Spectroscopy Suggests molecular formula and fragmentation LC-MS/MS->Structural Confirmation Sensitive Quantification NMR Spectroscopy->Structural Confirmation Provides definitive structural information

References

Comparison of different extraction techniques for Rosuvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction techniques for Rosuvastatin (B1679574) Lactone, a key metabolite of the widely prescribed cholesterol-lowering drug, Rosuvastatin. The selection of an appropriate extraction method is critical for accurate quantification in biological matrices, isolation from pharmaceutical formulations, and for various research applications. This document outlines the performance of several common and emerging extraction techniques, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

The extraction of Rosuvastatin Lactone is influenced by its chemical properties and its equilibrium with the parent compound, Rosuvastatin. The choice of extraction technique significantly impacts recovery, purity, analysis time, and solvent consumption. This guide compares four prevalent methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE). Additionally, it explores the potential application of modern techniques such as Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE), for which direct experimental data on this compound is limited but can be inferred from similar compounds.

Data Presentation: Quantitative Comparison of Extraction Techniques

The following table summarizes the key performance indicators for the different extraction techniques based on published data, primarily from bioanalytical studies involving human plasma.

TechniqueRecovery Rate (%)Purity/CleanlinessThroughputSolvent ConsumptionAnalyst Skill Required
Protein Precipitation (PPT) 88 - 106[1]LowHighModerateLow
Liquid-Liquid Extraction (LLE) 60 - 98.8[2][3]ModerateLow to ModerateHighModerate
Solid-Phase Extraction (SPE) >50 (for Rosuvastatin)HighModerateModerateHigh
Supported Liquid Extraction (SLE) ~96[3]HighHighLow to ModerateLow
Microwave-Assisted Extraction (MAE) N/AN/AHighLowModerate
Supercritical Fluid Extraction (SFE) N/AHighModerateVery Low (CO2)High
Ultrasound-Assisted Extraction (UAE) N/AN/AHighLow to ModerateLow

N/A: Not available in the searched literature specifically for this compound.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. It is important to note that optimization of these protocols may be necessary depending on the specific sample matrix and analytical requirements.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, such as plasma, prior to analysis.

  • Principle: A water-miscible organic solvent is added to the plasma sample to reduce the solubility of proteins, causing them to precipitate.

  • Protocol:

    • To 50 µL of buffered human plasma, add a precipitating agent (e.g., acetonitrile).[1]

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 x g for 15 minutes) to pellet the precipitated proteins.[4]

    • Carefully collect the supernatant containing this compound for subsequent analysis.

  • Considerations: This method is quick and uses common laboratory reagents. However, the resulting extract may have lower purity compared to other techniques, potentially leading to matrix effects in sensitive analytical methods like LC-MS/MS. The mean extraction recoveries for this compound using this method have been reported to be in the range of 88.0–106%.[1]

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases.

  • Principle: this compound is partitioned from an aqueous sample into an immiscible organic solvent.

  • Protocol:

    • Acidify 100 µL of buffered plasma using an appropriate buffer (e.g., ammonium (B1175870) acetate (B1210297), pH 4.0).[2]

    • Add a suitable organic extraction solvent (e.g., ethyl acetate or methyl-tert butyl ether).[2]

    • Vortex the mixture vigorously to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

  • Considerations: LLE can provide cleaner extracts than PPT. However, it is more time-consuming, requires larger volumes of organic solvents, and can be prone to emulsion formation. The choice of solvent is critical; for instance, using organic protic solvents like methanol (B129727) can stabilize both Rosuvastatin and its lactone form, while aprotic solvents may favor the conversion of Rosuvastatin to the lactone.[5][6] Recovery rates for LLE of Rosuvastatin and its metabolites can range from 60% to over 95%, depending on the specific conditions.[2][3]

Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix.

  • Principle: The sample is passed through a cartridge containing a solid adsorbent. This compound is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent.

  • Protocol:

    • Condition the SPE cartridge (e.g., a C18 or mixed-mode cation exchange sorbent) with an appropriate solvent (e.g., methanol followed by water).

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute this compound with a small volume of a strong organic solvent.

    • Evaporate the eluate and reconstitute the residue for analysis.

  • Considerations: SPE provides high purity extracts and allows for sample concentration. However, it is generally more expensive and requires more complex method development than PPT or LLE. The recovery of Rosuvastatin using SPE has been reported to be over 50%.[7]

Supported Liquid Extraction (SLE)

SLE is a modern alternative to LLE that uses a solid support impregnated with the aqueous sample, over which an immiscible organic solvent is passed.

  • Principle: The aqueous sample is absorbed onto an inert solid support. An immiscible organic solvent is then passed through the support, partitioning the analyte of interest into the organic phase.

  • Protocol:

    • Load the pre-treated plasma sample onto the SLE cartridge.

    • Allow the sample to disperse into the solid support.

    • Apply the elution solvent (e.g., a mixture of tert-butyl methyl ether and isopropanol) and collect the eluate.[8]

    • Evaporate the eluate and reconstitute the residue.

  • Considerations: SLE offers the cleanup efficiency of LLE but with higher throughput and less solvent consumption. It avoids the emulsion formation often encountered in LLE. For Rosuvastatin, SLE has demonstrated superior extraction recovery (96.3%) compared to LLE (60%).[3]

Emerging Extraction Techniques: A Forward Look

Microwave-Assisted Extraction (MAE)
  • Principle: Uses microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Potential Application for this compound: Could be applied for the rapid extraction from solid or semi-solid matrices like pharmaceutical formulations or tissues. The choice of solvent would be critical to ensure the stability of the lactone ring at elevated temperatures.

Supercritical Fluid Extraction (SFE)
  • Principle: Employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. The solvating power of the fluid can be tuned by altering pressure and temperature.

  • Potential Application for this compound: SFE is a green technology that could be used for the selective extraction of this compound, particularly from solid matrices. The non-polar nature of supercritical CO2 might require the use of a polar co-solvent for efficient extraction of the moderately polar lactone.

Ultrasound-Assisted Extraction (UAE)
  • Principle: Uses high-frequency sound waves to create cavitation bubbles in the solvent, enhancing mass transfer and disrupting the sample matrix to facilitate extraction.

  • Potential Application for this compound: UAE can be a rapid and efficient method for extracting this compound from various matrices. It is generally performed at lower temperatures than MAE, which could be beneficial for the stability of the analyte.

Mandatory Visualization

General Workflow of this compound Extraction

ExtractionWorkflow cluster_sample Sample Preparation cluster_extraction Extraction Techniques cluster_downstream Downstream Processing Sample Sample Matrix (e.g., Plasma, Formulation) PPT Protein Precipitation Sample->PPT Select Method LLE Liquid-Liquid Extraction Sample->LLE Select Method SPE Solid-Phase Extraction Sample->SPE Select Method SLE Supported Liquid Extraction Sample->SLE Select Method Modern Modern Techniques (MAE, SFE, UAE) Sample->Modern Select Method Extract Crude Extract PPT->Extract LLE->Extract SPE->Extract SLE->Extract Modern->Extract Cleanup Purification/ Concentration Extract->Cleanup Analysis Final Analysis (e.g., LC-MS/MS) Cleanup->Analysis

Caption: General workflow for the extraction of this compound.

Signaling Pathways and Logical Relationships

Interconversion of Rosuvastatin and this compound during Extraction

The stability of Rosuvastatin and its lactone form is highly dependent on the pH and the type of solvent used during extraction. This interconversion is a critical factor to consider for accurate quantification.

Interconversion cluster_conditions Extraction Conditions Rosuvastatin Rosuvastatin Rosuvastatin_Lactone This compound Rosuvastatin->Rosuvastatin_Lactone Lactonization Rosuvastatin_Lactone->Rosuvastatin Hydrolysis Aprotic_Solvent Aprotic Solvents Aprotic_Solvent->Rosuvastatin_Lactone Favors Acidic_Aqueous Acidic Aqueous Phase Acidic_Aqueous->Rosuvastatin Favors Protic_Solvent Protic Solvents (e.g., Methanol) Protic_Solvent->Rosuvastatin Stabilizes Both

References

UPLC-MS/MS for Rosuvastatin Lactone: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of rosuvastatin (B1679574) and its metabolites, such as rosuvastatin lactone, is critical. This guide provides a comparative overview of the performance of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for this purpose, supported by experimental data from various validated studies.

Performance Comparison of UPLC-MS/MS Methods

The accuracy and precision of UPLC-MS/MS for the quantification of rosuvastatin and its lactone are consistently high across different validated methods, demonstrating its reliability for bioanalytical applications. The tables below summarize the performance characteristics from several studies.

Table 1: Accuracy and Precision Data for Rosuvastatin

Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
0.2 (LLOQ)4.5--5.6-[1]
0.515.9415.27< 3.7< 3.7[2]
1 (LLOQ)< 10< 1094.4 - 100.6498.64 - 102.4[3]
3--Within ±15Within ±15[4]
97.973.19< 3.7< 3.7[2]
15< 10< 10--[5]
24--< 3.7< 3.7[2]
35< 10< 10--[5]
46--< 3.7< 3.7[2]
50< 7.7< 7.7-10.1 to -4.3-9.5 to -2.8[1]
400--Within ±15Within ±15[4]
750--Within ±15Within ±15[4]

Table 2: Accuracy and Precision Data for this compound

Concentration Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
0.1 - 100≤ 15≤ 1591.8 - 11191.8 - 111[6]
0.1 - 5088.2 - 96.488.2 - 96.488.2 - 96.488.2 - 96.4[7]
50 - 10000 (pg/mL)Within 15Within 1585 - 11585 - 115[8]

Alternative Analytical Methods

While UPLC-MS/MS is a highly sensitive and specific method, other techniques have also been employed for the determination of rosuvastatin. These include:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) : A widely used method, though generally less sensitive than MS detection.[9]

  • Capillary Electrophoresis [9]

  • Spectrophotometric methods [9]

However, for bioanalytical studies requiring low detection limits and high specificity, especially for metabolites like this compound, UPLC-MS/MS remains the gold standard.

Experimental Workflow and Protocols

The general workflow for the analysis of rosuvastatin and its lactone in biological matrices using UPLC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is extraction Liquid-Liquid or Solid Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution uplc UPLC Separation (C18 Column) reconstitution->uplc msms Tandem Mass Spectrometry Detection uplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Figure 1. General experimental workflow for UPLC-MS/MS analysis.

Detailed Experimental Protocol

Below is a representative experimental protocol synthesized from multiple validated methods.[1][7][8][10]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add an internal standard (e.g., Rosuvastatin-d6).[7]

  • Acidify the plasma sample with a buffer solution (e.g., ammonium (B1175870) acetate (B1210297), pH 4.0).[7]

  • Perform liquid-liquid extraction with an organic solvent like ethyl acetate or methyl-tert-butyl ether.[2][7]

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. UPLC-MS/MS System and Conditions

  • UPLC System: Waters Acquity UPLC or equivalent.[7]

  • Column: Acquity UPLC HSS T3 column (e.g., 3.0 mm × 100 mm, 1.8 µm) or a Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm).[6][7]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile (B52724) is commonly used.[7][10]

  • Flow Rate: Typically around 0.30 to 0.4 mL/min.[7][10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI).[7]

  • Detection: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for rosuvastatin are typically m/z 482.1 → 258.1.[1]

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA), including assessments of:

  • Selectivity and Specificity: Ensuring no significant interference from endogenous plasma components.[3]

  • Linearity: Establishing a linear relationship between concentration and response over a defined range. Calibration curves typically show a correlation coefficient (r²) of >0.99.[1]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). Acceptance criteria are generally within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[2][3]

  • Recovery: The efficiency of the extraction process. Mean recoveries are often greater than 85%.[8]

  • Matrix Effect: Assessing the impact of plasma components on the ionization of the analyte.

  • Stability: Evaluating the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, bench-top stability).[10]

References

Detecting Trace Levels of Rosuvastatin Lactone: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparison of analytical methodologies for the detection and quantification of Rosuvastatin Lactone reveals varying limits of detection (LOD) and quantification (LOQ) across different techniques. This guide provides researchers, scientists, and drug development professionals with a concise overview of the performance of common analytical methods for this compound and other key statin lactones, supported by experimental data.

Performance Comparison of Analytical Methods

The sensitivity of an analytical method, defined by its limit of detection (LOD) and limit of quantification (LOQ), is a critical parameter in the analysis of pharmaceutical impurities such as this compound. A survey of published analytical methods reveals a range of achievable detection and quantification limits, heavily dependent on the instrumentation employed. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique, while more advanced methods like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer significantly lower detection capabilities.

The following table summarizes the reported LOD and LOQ values for this compound and other common statin lactones. It is important to note that these values are method-dependent and direct comparison should be made with caution, as chromatographic conditions and detection parameters vary between studies.

AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
This compound HPLC-UV0.01 µg/mL0.04 µg/mL[1]
UPLC-UV-0.075 µg/mL
Atorvastatin (B1662188) Lactone LC-MS/MS0.05 ng/mL0.1 ng/mL
Pravastatin (B1207561) Lactone UHPLC-MS/MS1.5 nmol/L5 nmol/L[2]
Simvastatin (B1681759) *HPLC-UV0.18 µg/mL0.54 µg/mL
LC-MS0.258 ng/mL0.859 ng/mL[2]

Note: Simvastatin is administered in its lactone form. The presented data for Simvastatin likely refers to the lactone form, as is common in pharmaceutical analysis of the bulk drug substance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of the experimental protocols used to determine the LOD and LOQ for this compound and its counterparts.

This compound (HPLC-UV)

A stability-indicating reverse-phase HPLC method was developed for the determination of Rosuvastatin Calcium and its lactone impurity.[1]

  • Instrumentation: High-Performance Liquid Chromatography with a UV detector.

  • Column: Sunfire C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Solvent-A (10 mM ammonium (B1175870) acetate) and Solvent-B (acetonitrile: methanol, 50:50 v/v).

  • Flow Rate: 1.0 mL/minute.

  • Detection: 242 nm.

  • Injection Volume: 10 µL.

  • LOD and LOQ Determination: The signal-to-noise ratio method was used, as per ICH Q2 (R1) guidelines. A signal-to-noise ratio of 3:1 was used for LOD and 10:1 for LOQ.

Atorvastatin Lactone (LC-MS/MS)

A sensitive and selective LC-MS/MS method was developed for the quantification of atorvastatin and its metabolites, including the lactone form, in human plasma.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometer.

  • Chromatographic Separation: ZORBAX Eclipse C18 column (4.6 × 100 mm, 3.5 μm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% acetic acid.

  • Flow Rate: 400 μL/min.

  • Ionization: Positive ion mode.

  • Detection: Selected Reaction Monitoring (SRM).

  • LOD and LOQ Determination: Determined using the signal-to-noise ratio, with a ratio of 3:1 for LOD and 10:1 for LOQ.

Pravastatin Lactone (UHPLC-MS/MS)

A rapid and sensitive UHPLC-MS/MS method was established for the simultaneous determination of pravastatin and pravastatin lactone in rat plasma and urine.[2]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometer.

  • Column: BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and 1mM ammonium acetate (B1210297) at pH 4.0.[2]

  • Ionization: ESI negative ion mode for pravastatin and ESI positive ion mode for pravastatin lactone.[2]

  • Detection: Selected Reaction Monitoring (SRM).[2]

  • LOD and LOQ Determination: The method was validated with a sensitivity reaching an LOD of 1.5 nmol/l and an LOQ of 5 nmol/l in both plasma and urine samples.[2]

Simvastatin (LC-MS)

A high-speed LC/MS method was developed for the separation and quantitation of simvastatin in pharmaceutical dosage forms.[2]

  • Instrumentation: High-Speed Liquid Chromatography with Mass Spectrometry.

  • Detection: Selective Ion Monitoring (SIM) mode.[2]

  • LOD and LOQ Determination: Based on the calibration curve of the signal-to-noise ratio versus concentration.[2]

Visualizing the Path to Detection: Experimental Workflow

The following diagram illustrates the typical experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of a statin lactone using a chromatographic method.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Determination StandardPrep Prepare Standard Solutions (Statin Lactone) SerialDilution Perform Serial Dilutions StandardPrep->SerialDilution Spiking Spike into Matrix (if applicable) SerialDilution->Spiking Injection Inject Samples into Chromatography System Spiking->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection PeakIntegration Peak Integration & Area Measurement Detection->PeakIntegration SN_Ratio Calculate Signal-to-Noise Ratio PeakIntegration->SN_Ratio LOD_LOQ_Calc Determine LOD (S/N=3) & LOQ (S/N=10) SN_Ratio->LOD_LOQ_Calc

Caption: Experimental workflow for LOD and LOQ determination.

References

A Comparative Guide to the Linearity and Range of Rosuvastatin Lactone Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of rosuvastatin (B1679574) lactone, a key metabolite of the widely prescribed lipid-lowering agent rosuvastatin, is critical for pharmacokinetic and stability studies. The choice of analytical methodology significantly impacts the reliability of these measurements. This guide provides a comparative analysis of the linearity and range of calibration curves for rosuvastatin lactone determination using two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, data for atorvastatin (B1662188) and its lactone metabolite are included to offer a broader perspective on the analytical performance for similar compounds within the statin class.

Performance Comparison of Analytical Methods

The linearity of a calibration curve, typically evaluated by the coefficient of determination (R²), and its effective concentration range are fundamental parameters in method validation, demonstrating an assay's ability to provide results that are directly proportional to the concentration of the analyte. A wider range and an R² value approaching 1.0 are indicative of a robust and reliable method.

As the data below indicates, LC-MS/MS methods generally offer a significantly wider linear range and higher sensitivity, allowing for the quantification of this compound and its parent compound at much lower concentrations compared to HPLC-UV methods.[1] This enhanced sensitivity is crucial for bioanalytical applications where analyte concentrations in plasma or other biological matrices can be very low.

Rosuvastatin and this compound
Analytical MethodAnalyteLinearity (R²)Range
LC-MS/MS This compound≥ 0.99640.1 - 100 ng/mL
Rosuvastatin≥ 0.99640.1 - 100 ng/mL
N-desmethyl Rosuvastatin≥ 0.99640.5 - 100 ng/mL
UPLC-MS/MS This compound≥ 0.99870.1 - 50 ng/mL
Rosuvastatin≥ 0.99870.1 - 50 ng/mL
N-desmethyl Rosuvastatin≥ 0.99870.2 - 100 ng/mL
LC-MS/MS Rosuvastatin> 0.9991 - 100 ng/mL
LC-MS/MS Rosuvastatin> 0.99940.5 - 200 ng/mL
HPLC-UV Rosuvastatin0.99970.78 - 100 µg/mL
Atorvastatin and Atorvastatin Lactone (Alternative)
Analytical MethodAnalyteLinearity (R²)Range
LC-MS/MS Atorvastatin Lactone≥ 0.990.1 - 20 ng/mL
Atorvastatin≥ 0.990.1 - 20 ng/mL
o-hydroxyatorvastatin≥ 0.990.5 - 20 ng/mL
p-hydroxyatorvastatin≥ 0.990.5 - 20 ng/mL
LC-MS/MS Atorvastatin & its metabolites≥ 0.99750.05 - 100 ng/mL
LC-MS/MS Atorvastatin & its metabolitesNot Specified0.5 - 200 ng/mL
HPLC-UV Atorvastatin0.999915.62 - 2000 ng/mL
HPLC-UV AtorvastatinNot Specified20 - 800 ng/mL

Experimental Workflows and Protocols

The following sections detail the methodologies employed in the cited studies for the determination of this compound and atorvastatin compounds. A generalized experimental workflow for generating a calibration curve is also presented in the diagram below.

G General Experimental Workflow for Calibration Curve Generation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solutions of Analytes and Internal Standard working Prepare Working Solutions by Serial Dilution stock->working spike Spike Blank Matrix with Working Solutions to Create Calibration Standards working->spike extract Extract Analytes from Matrix (e.g., Protein Precipitation, Solid Phase Extraction) spike->extract inject Inject Extracted Samples into LC System extract->inject Analysis separate Chromatographic Separation on Analytical Column inject->separate detect Detection by UV or MS/MS separate->detect integrate Integrate Peak Areas of Analyte and Internal Standard detect->integrate Data Acquisition ratio Calculate Peak Area Ratios integrate->ratio plot Plot Peak Area Ratio vs. Concentration ratio->plot regress Perform Linear Regression to Obtain Calibration Curve plot->regress

General workflow for generating a calibration curve.
Detailed Experimental Protocols

1. LC-MS/MS Method for Rosuvastatin and its Metabolites

  • Sample Preparation: 50 µL of buffered human plasma was treated with 200 µL of 0.1% acetic acid in methanol (B129727) containing the deuterated internal standards for protein precipitation. The mixture was vortexed and centrifuged, and the supernatant was injected into the LC-MS/MS system.[2]

  • Chromatographic Conditions:

    • Column: Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 µm).[2]

    • Mobile Phase: A gradient of Solvent A (0.1% v/v glacial acetic acid in 10% v/v methanol in water) and Solvent B (40% v/v methanol in acetonitrile).[2]

    • Flow Rate: 0.35 mL/min.[2]

    • Run Time: 6.0 minutes.[2]

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI).[2]

    • Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of rosuvastatin, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin.[2]

2. UPLC-MS/MS Method for Rosuvastatin and its Metabolites

  • Sample Preparation: Analytes were extracted from 100 µL of acidified buffered plasma via liquid-liquid extraction using ethyl acetate.[1]

  • Chromatographic Conditions:

    • Column: Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 µm).[1]

    • Mobile Phase: A gradient of 0.1% formic acid and acetonitrile (B52724).[1]

    • Flow Rate: 0.30 mL/min.[1]

    • Run Time: 3.5 minutes.[1]

  • Mass Spectrometry Conditions:

    • Ionization: Positive ion electrospray (ESI).[1]

3. LC-MS/MS Method for Atorvastatin and its Metabolites

  • Sample Preparation: Solid-phase extraction was utilized for sample preparation from rat plasma.

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse C18 Analytical (4.6 × 100 mm, 3.5 μm).

    • Mobile Phase: A gradient mobile phase composed of acetonitrile and 0.1% acetic acid.

    • Flow Rate: 400 μL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Positive ion mode.

    • Detection: Selected Reaction Monitoring (SRM) was employed for atorvastatin, atorvastatin lactone, ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin.

4. HPLC-UV Method for Atorvastatin

  • Sample Preparation: Protein precipitation with ice-cold acetonitrile was used to extract atorvastatin from rat plasma.[3]

  • Chromatographic Conditions:

    • Column: LiChrospher RP C-18 (250 × 4.6 mm, 5 μm).[3]

    • Mobile Phase: Isocratic elution with Methanol: water (containing 0.05% glacial acetic acid) (70:30, v/v).[3]

    • Flow Rate: 1 mL/min.[3]

    • Detection: UV absorbance at 248 nm.[3]

References

Comparative Stability of Rosuvastatin and Other Statin Lactones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) is critical for formulation design, establishing shelf-life, and ensuring patient safety. Statins, a class of HMG-CoA reductase inhibitors, are widely prescribed for hypercholesterolemia. A common structural feature and a key point of vulnerability for many statins is the equilibrium between their active hydroxy acid form and the inactive, more lipophilic lactone form.[1] This guide provides a comparative overview of the stability of rosuvastatin (B1679574) and other prominent statin lactones, supported by experimental data from forced degradation studies.

Executive Summary

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of drug substances under various stress conditions.[2] For statins, the conversion to the lactone form is a primary degradation pathway, particularly under acidic conditions. This guide consolidates data from multiple studies to offer a comparative perspective on the stability of rosuvastatin lactone relative to the lactones of atorvastatin, simvastatin, pravastatin, and pitavastatin. Overall, while all statins are susceptible to degradation, the extent and primary degradation pathways can differ based on their molecular structure.

Comparative Stability Data

The following table summarizes the degradation of various statins under different stress conditions, with a focus on the formation of their respective lactone forms where data is available. It is important to note that the experimental conditions across different studies are not identical, which may influence the observed degradation percentages.

Statin Stress Condition Observations Quantitative Data (Degradation %) Reference
Rosuvastatin Acid Hydrolysis (5 M HCl, 60°C, 4 h)Significant degradation, formation of five degradation products.~40%[2]
Alkaline Hydrolysis (5 M NaOH, 60°C, 4 h)Stable.Mild degradation (~5%)[2]
Oxidative (6% H2O2, RT, 24 h)Mild degradation, formation of one degradation product.~6%[2]
Thermal (60°C, 4 h)Stable.-[2]
Photolytic (366 nm UV light, 10 h)Degradation observed, formation of two products.-[2]
Atorvastatin Acid Hydrolysis (1 M HCl, reflux)Partial degradation with the formation of two degradation products (lactone is a major product).-[3]
Alkaline Hydrolysis (1 M NaOH, reflux)Degradation observed by a reduction in the drug's peak area.-[3]
Oxidative (3% H2O2, reflux)No significant degradation.-
Thermal (378 K, 4 h)No significant degradation.-[3]
Photolytic (254 nm UV light)No significant degradation.-[3]
Simvastatin Acid Hydrolysis (0.1 M HCl, 100°C, 5 min)Formation of four major degradation products.-[4]
Alkaline Hydrolysis (1 N NaOH, 100°C, 4 h)Complete degradation.100%[2]
Neutral Hydrolysis (Water, 100°C, 4 h)Degradation observed.-[2]
Oxidative (30% H2O2, 100°C, 4 h)Degradation observed.-[2]
Thermal (105°C, 4 h)Degradation observed.-[2]
Pravastatin Acid Hydrolysis (0.1 N HCl, 30 min)Degradation with the formation of four products.-[4][5]
Alkaline Hydrolysis (0.1 N NaOH, 30 min)Significant degradation (~90%) with the formation of one product.~90%[4][5]
Neutral Hydrolysis~10% reduction in the original drug peak.~10%[4]
Oxidative (30% H2O2, 80°C, 1 h)~30% reduction in the original drug peak.~30%[4]
Thermal (105°C, 5 h)Stable.-[4]
Pitavastatin Acid Hydrolysis (1 N HCl, 60°C, 1 h)Significant degradation, with anti-isomer and lactone impurities as major products.~7.90%[]
Alkaline Hydrolysis (2 N NaOH, 60°C, 1 h)Significant degradation, with five recognized impurities including the lactone.~9.79%[]
Water Hydrolysis (60°C, 2 h)Degradation with the formation of Z-isomer, Methyl ester, and Lactone impurities.~6.06%[]
Oxidative--
Thermal (60°C, 2 days)Degradation with the formation of six known impurities including the lactone.~9.64%[]
Photolytic (200 W h/m2 and 1.2 million lux Hour)Degradation with only lactone impurity formed.~2.35%[]

Experimental Protocols

The following is a generalized methodology for conducting forced degradation studies on statins, based on common practices reported in the literature.

Preparation of Stock Solutions

A stock solution of the statin is prepared by dissolving the API in a suitable solvent, typically methanol (B129727) or a mixture of acetonitrile (B52724) and water, to a known concentration (e.g., 1 mg/mL).

Stress Conditions
  • Acid Hydrolysis: The stock solution is treated with an equal volume of an acid solution (e.g., 0.1 N to 5 M HCl) and refluxed or maintained at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30 minutes to 8 hours). After the stress period, the solution is neutralized with a corresponding base.

  • Alkaline Hydrolysis: The stock solution is treated with an equal volume of a basic solution (e.g., 0.1 N to 5 M NaOH) and subjected to similar temperature and time conditions as the acid hydrolysis study. The solution is then neutralized with a corresponding acid.

  • Oxidative Degradation: The stock solution is treated with an equal volume of a hydrogen peroxide solution (e.g., 3% to 30% H₂O₂) and kept at room temperature or an elevated temperature for a specified duration.

  • Thermal Degradation: The solid drug substance is exposed to dry heat in a temperature-controlled oven (e.g., 60-105°C) for a period ranging from hours to days.

  • Photolytic Degradation: The solid drug substance or a solution of the drug is exposed to UV light (e.g., 254 nm or 366 nm) or a combination of UV and visible light in a photostability chamber for a defined duration.

Sample Analysis

The stressed samples are diluted with a suitable mobile phase to a final concentration appropriate for the analytical method. The analysis is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method.

  • Chromatographic System: A typical system consists of a C18 column with a mobile phase composed of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Detection: Detection is commonly carried out using a UV detector at a wavelength where the statin and its degradation products have significant absorbance (typically around 238-245 nm).

  • Quantification: The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution. The formation of degradation products, including the lactone, is quantified based on their peak areas relative to the initial peak area of the parent drug.

Signaling Pathways and Lactone Activity

The primary mechanism of action for statins is the competitive inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[7] This inhibition leads to a reduction in cholesterol production and an upregulation of LDL receptors in the liver, resulting in lower circulating LDL cholesterol levels.[8]

While the hydroxy acid form is the pharmacologically active inhibitor of HMG-CoA reductase, the lactone form is not inert.[1][9] Being more lipophilic, the lactone form can more readily diffuse across cell membranes.[1] Although it is considered a prodrug that can be converted to the active acid form in vivo, the lactone itself may have distinct biological activities and contribute to some of the pleiotropic effects of statins.[1][10]

Statin_Signaling_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Substrate Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol LDL_Receptors Increased LDL Receptors Cholesterol->LDL_Receptors Reduced synthesis leads to Statin_Acid Statin (Hydroxy Acid Form) Statin_Acid->HMGCR Inhibits Statin_Lactone Statin (Lactone Form) Statin_Acid->Statin_Lactone Lactonization (e.g., acidic pH) Pleiotropic_Effects Pleiotropic Effects (e.g., Anti-inflammatory) Statin_Acid->Pleiotropic_Effects HMGCR->Mevalonate Catalyzes Statin_Lactone->Statin_Acid Hydrolysis (in vivo) Cell_Membrane Cell Membrane Statin_Lactone->Cell_Membrane Passive Diffusion Lower_LDL Lowered Blood LDL LDL_Receptors->Lower_LDL

Statin mechanism of action and lactone interconversion.

Experimental Workflow for Stability Assessment

The process of assessing the comparative stability of statin lactones involves a systematic workflow, from sample preparation to data analysis.

Experimental_Workflow Start Start: Statin API Stock_Solution Prepare Stock Solution Start->Stock_Solution Forced_Degradation Forced Degradation (Stress Testing) Stock_Solution->Forced_Degradation Acid Acid Hydrolysis Forced_Degradation->Acid Base Alkaline Hydrolysis Forced_Degradation->Base Oxidation Oxidation Forced_Degradation->Oxidation Thermal Thermal Stress Forced_Degradation->Thermal Photo Photolytic Stress Forced_Degradation->Photo Sample_Prep Sample Preparation for Analysis Acid->Sample_Prep Base->Sample_Prep Oxidation->Sample_Prep Thermal->Sample_Prep Photo->Sample_Prep HPLC_UPLC HPLC/UPLC Analysis Sample_Prep->HPLC_UPLC Data_Analysis Data Analysis and Quantification HPLC_UPLC->Data_Analysis Comparison Comparative Stability Assessment Data_Analysis->Comparison

Workflow for forced degradation studies of statins.

Conclusion

The stability of statins is a critical attribute that influences their formulation, storage, and therapeutic efficacy. The conversion to the lactone form is a common degradation pathway, particularly under acidic conditions. This guide provides a comparative overview of the stability of rosuvastatin and other statin lactones based on available forced degradation data. While direct comparative studies are limited, the compiled data suggests that all statins are susceptible to degradation to varying degrees depending on the specific stressor. A thorough understanding of these stability profiles is paramount for the development of robust and reliable statin-based pharmaceutical products.

References

Occurrence of Rosuvastatin and Atorvastatin in Wastewater: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals the presence of both rosuvastatin (B1679574) and atorvastatin (B1662188), along with the rosuvastatin metabolite, rosuvastatin lactone, in municipal wastewater. Studies indicate that these widely prescribed cholesterol-lowering medications are frequently detected in wastewater influent and effluent, highlighting their persistence through conventional treatment processes. This guide provides a comparative analysis of their occurrence, supported by experimental data and detailed methodologies.

Quantitative Analysis of Statin Occurrence in Wastewater

The concentrations of atorvastatin, rosuvastatin, and this compound in wastewater vary, as demonstrated by a Canadian study that sampled eleven sewage treatment plants. The data from this study, summarized below, provides a clear comparison of their prevalence in both untreated influent and treated effluent.

CompoundInfluent Median Concentration (ng/L)Effluent Median Concentration (ng/L)Median Removal Rate (%)
Atorvastatin (ATO)1667766
Rosuvastatin (RST)44832422 (combined with RSTL)
This compound (RSTL)1584122 (combined with RST)

Data sourced from a study of 11 sewage treatment plants in Ontario, Canada.[1]

The data indicates that rosuvastatin is present at higher concentrations in raw sewage compared to atorvastatin. However, atorvastatin exhibits a significantly higher removal rate during wastewater treatment. Due to the inter-conversion between rosuvastatin and its lactone form, their concentrations and removal rates are often reported as a combined value.[1]

Degradation Kinetics in Aquatic Environments

The persistence of these compounds is further elucidated by their degradation kinetics. Studies have shown that both atorvastatin and rosuvastatin degrade in wastewater, with the process following first-order kinetics. The degradation is notably faster in activated sludge compared to pure water, suggesting a role for microbial activity in their breakdown.[2][3][4][5]

CompoundDegradation Rate Constant in Wastewater (k, s⁻¹)Degradation Rate Constant in Pure Water (k, s⁻¹)
Atorvastatin (ATO)2.2 x 10⁻⁷1.9 x 10⁻⁸
Rosuvastatin (RST)1.8 x 10⁻⁷2.2 x 10⁻⁸

First-order kinetic rate constants at room temperature.[2][3][4][5]

Experimental Protocols

The detection and quantification of these statins in environmental samples necessitate sensitive and specific analytical methods. The primary techniques employed in the cited studies are solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6]

Analytical Workflow

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Wastewater Sample Collection filtration Filtration sample->filtration spe Solid-Phase Extraction (SPE) filtration->spe elution Elution spe->elution concentration Concentration elution->concentration lcms LC-MS/MS Analysis concentration->lcms Sample Injection data Data Acquisition and Quantification lcms->data label label

Caption: General workflow for the analysis of statins in wastewater samples.

A detailed experimental protocol involves the following steps:

  • Sample Collection: Wastewater influent and effluent samples are collected.

  • Filtration: Samples are filtered to remove particulate matter.

  • Solid-Phase Extraction (SPE): The filtered water sample is passed through an SPE cartridge. The specific type of cartridge sorbent is chosen to effectively retain the target analytes (atorvastatin, rosuvastatin, and this compound).

  • Elution: The retained compounds are eluted from the SPE cartridge using a small volume of an appropriate organic solvent.

  • Concentration: The eluate is concentrated, often by evaporation under a gentle stream of nitrogen, to increase the analyte concentration.

  • LC-MS/MS Analysis: The concentrated extract is injected into a liquid chromatograph coupled to a tandem mass spectrometer. The compounds are separated on a chromatographic column (e.g., a C18 column) and then detected and quantified by the mass spectrometer operating in selected reaction monitoring (SRM) mode for high specificity and sensitivity.[7]

Logical Relationship: Rosuvastatin and its Lactone Form

The dynamic equilibrium between rosuvastatin and this compound in aqueous environments is a critical consideration in their analysis and environmental fate.

rosuvastatin_lactone_equilibrium rosuvastatin Rosuvastatin (Acid Form) lactone This compound rosuvastatin->lactone Intramolecular Esterification (Acidic Conditions) lactone->rosuvastatin Hydrolysis (Neutral/Basic Conditions)

Caption: Inter-conversion between rosuvastatin and this compound.

This inter-conversion necessitates that for accurate environmental assessment, the total concentration of both rosuvastatin and this compound should be considered.[1] The equilibrium is influenced by the pH of the water, with acidic conditions favoring the formation of the lactone.

References

Safety Operating Guide

Safeguarding Laboratory Personnel: Essential Safety Protocols for Handling Rosuvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides critical, direct guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of Rosuvastatin Lactone. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment. This compound is classified as a substance that can cause skin, eye, and respiratory irritation, and may cause damage to organs through prolonged or repeated exposure.

Core Safety and Handling Data

A summary of essential safety information and occupational exposure limits is provided below.

ParameterValueSource
CAS Number 503610-43-3[1][2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH373: May cause damage to organs through prolonged or repeated exposure[3][4][5]
Occupational Exposure Limit (OEL) for Rosuvastatin Calcium (as a proxy) 0.005 mg/m³ (8-hour Time-Weighted Average)[6]

Note: The OEL provided is for Rosuvastatin Calcium and should be used as a conservative guideline for controlling exposure to this compound.

Standard Operating Procedure for Handling this compound

This step-by-step guide outlines the necessary precautions from preparation to disposal.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when manipulating quantities that could generate dust.

  • Work Area: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered. Keep a spill kit readily accessible.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, and inhalation.

  • Eye Protection: Chemical safety goggles or safety glasses with side shields that conform to EN166 or ANSI Z87.1 standards are required.[7][8]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are commonly recommended.[9] Due to the lack of specific breakthrough time data for this compound, a double-gloving technique is advised. Gloves should be inspected before use and changed frequently, at least every two hours or immediately if contamination is suspected.[10]

  • Body Protection: A lab coat or a disposable gown should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved N95 or higher-rated respirator is recommended.

Safe Handling and Use
  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE as described above.

  • Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material.

  • Clean-up: Carefully scoop the contained material into a sealable container labeled as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

Disposal Plan
  • Waste Collection: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of hazardous waste through an approved chemical waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.

SafeHandlingWorkflow RiskAssessment Risk Assessment EngineeringControls Engineering Controls (Fume Hood) RiskAssessment->EngineeringControls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Handling Safe Handling (Avoid Dust) EngineeringControls->Handling PPE->Handling Spill Spill Occurs Handling->Spill WasteCollection Waste Collection (Labeled Container) Handling->WasteCollection Decontamination Decontamination of Work Area Handling->Decontamination SpillResponse Spill Response Protocol Spill->SpillResponse SpillResponse->WasteCollection SpillResponse->Decontamination Disposal Disposal (Approved Vendor) WasteCollection->Disposal Decontamination->Disposal

Caption: A workflow diagram for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.